molecular formula C6H12O6 B12652791 beta-D-Gulofuranose CAS No. 41847-50-1

beta-D-Gulofuranose

Cat. No.: B12652791
CAS No.: 41847-50-1
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-FDROIEKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-D-Gulofuranose (CAS 41847-50-1) is a high-purity monosaccharide with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol, provided for scientific research applications . This specialized carbohydrate features a five-membered furanose ring structure, which is of significant interest in structural biochemistry and carbohydrate chemistry research. Scientists utilize this compound to investigate the conformational dynamics of furanose rings, including the factors influencing the adoption of twist and envelope conformations, as well as the anomeric effect and 1,3-pseudodiaxial interactions that govern furanose stability and behavior . This compound serves as a valuable building block in synthetic carbohydrate chemistry, where it can be employed as a precursor for the synthesis of various sugar derivatives and more complex biomolecules through selective functionalization and modification strategies . Researchers across glycoscience, chemical biology, and synthetic chemistry employ this compound as a key reagent for studying carbohydrate metabolism, developing novel glycosylation methods, and preparing structurally defined oligosaccharides for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41847-50-1

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1

InChI Key

AVVWPBAENSWJCB-FDROIEKHSA-N

Isomeric SMILES

C([C@H]([C@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of beta-D-Gulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of beta-D-Gulofuranose, a five-membered ring isomer of the rare aldohexose D-gulose. While research on this specific furanose form is limited, this document consolidates available data on its chemical and physical characteristics, spectroscopic profile, and potential biological significance. Drawing inferences from its parent compound, D-gulose, and related rare sugars, this guide explores its potential roles in metabolic pathways and as a subject for drug discovery. Methodologies for synthesis, purification, and analysis are presented based on established protocols for similar carbohydrate structures, offering a foundational resource for researchers in glycobiology and medicinal chemistry.

Chemical and Physical Properties

This compound is a monosaccharide with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol . As a furanose, it possesses a five-membered ring structure. Its systematic IUPAC name is (2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 41847-50-1
PubChem CID 15560224
ChEBI ID CHEBI:151369
InChI InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1
InChIKey AVVWPBAENSWJCB-FDROIEKHSA-N
Canonical SMILES C(--INVALID-LINK--O)O)O">C@HO)O

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 180.16 g/mol
Exact Mass 180.06338810 Da
XLogP3-AA -2.6
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 5
Topological Polar Surface Area 110 Ų
Heavy Atom Count 12
Complexity 151

Spectroscopic Data

Table 3: Predicted NMR Data for this compound (Based on general carbohydrate NMR data)

NucleusChemical Shift Range (ppm)Notes
¹H 3.5 - 5.5Anomeric proton (H-1) is expected to be in the downfield region of this range. Significant signal overlap is common for other ring protons.
¹³C 60 - 110The anomeric carbon (C-1) typically appears in the 95-110 ppm region.

Synthesis and Purification

A specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, general methods for the synthesis of furanosides from unprotected or protected sugars can be adapted. One common approach involves the acid-catalyzed isomerization of the more stable pyranose form in a suitable solvent system, followed by chromatographic separation.

Experimental Protocol: Synthesis and Purification of this compound (Generalized)

This protocol is a generalized procedure based on established methods for the preparation and purification of furanose sugars. Optimization will be necessary.

Objective: To synthesize and purify this compound from D-gulose.

Materials:

  • D-gulose

  • Anhydrous acidic catalyst (e.g., Amberlyst 15 resin, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., pyridine, dimethylformamide)

  • Deionized water

  • Solvents for chromatography (e.g., ethyl acetate, ethanol, water)

  • Silica (B1680970) gel for column chromatography

  • Thin-layer chromatography (TLC) plates and appropriate visualization reagents (e.g., ceric ammonium (B1175870) molybdate (B1676688) stain)

Procedure:

  • Isomerization:

    • Dissolve D-gulose in an anhydrous solvent.

    • Add the acidic catalyst.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC. The furanose form is generally less polar than the pyranose form.

    • Once equilibrium is reached or the desired amount of furanose is observed, cool the reaction mixture to room temperature.

  • Purification:

    • Neutralize the acidic catalyst. If a resin is used, it can be filtered off. If a soluble acid is used, it can be neutralized with a suitable base (e.g., sodium bicarbonate).

    • Remove the solvent under reduced pressure.

    • The resulting syrup is then subjected to silica gel column chromatography.

    • A gradient elution system, for example, starting with a non-polar solvent system (e.g., ethyl acetate/ethanol) and gradually increasing the polarity with a more polar solvent (e.g., water), is typically employed to separate the furanose and pyranose anomers.

    • Collect fractions and analyze by TLC to identify those containing the desired this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Biological Role and Signaling Pathways

Direct experimental evidence for the biological role and involvement in signaling pathways of this compound is currently lacking. However, insights can be drawn from studies on its parent sugar, D-gulose, and other rare sugars like D-allose.

D-gulose has been suggested to influence blood glucose levels. Furthermore, related rare sugars have demonstrated anti-cancer properties. For instance, D-allose has been shown to inhibit the growth of cancer cells by reducing the expression of glucose transporter 1 (GLUT1). This effect is potentially mediated through the induction of the tumor suppressor thioredoxin-interacting protein (TXNIP).

Given the structural similarity, it is plausible that D-gulose and its furanose form could interact with signaling pathways that are central to glucose metabolism and cell growth, such as the PI3K/Akt and mTOR pathways. High glucose levels have been shown to alter PI3K/Akt signaling, which is crucial for cell proliferation and angiogenesis. The mTOR pathway, a key regulator of cell growth and metabolism, is also known to be influenced by glucose availability.

Experimental Protocol: Investigating the Effect of this compound on a Cancer Cell Signaling Pathway (Generalized)

This protocol provides a general workflow to assess the impact of this compound on a signaling pathway in a cancer cell line.

Objective: To determine if this compound affects the PI3K/Akt/mTOR signaling pathway in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., a line known to be sensitive to glucose metabolism inhibition)

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., a known inhibitor of the pathway)

  • Negative control (vehicle)

  • Reagents for Western blotting (lysis buffer, antibodies against total and phosphorylated Akt, mTOR, etc.)

  • Reagents for cell viability assay (e.g., MTT, WST-1)

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cancer cell line to a suitable confluency.

    • Treat the cells with varying concentrations of this compound for a predetermined time. Include positive and negative controls.

  • Cell Viability Assay:

    • Perform a cell viability assay to determine the effect of this compound on cell proliferation.

  • Western Blot Analysis:

    • Lyse the treated cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

Chemical Structure

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Sample (e.g., in D2O) transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) dissolve->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d assign_signals Signal Assignment nmr_2d->assign_signals determine_coupling Determine Coupling Constants assign_signals->determine_coupling structure_elucidation Structure Elucidation determine_coupling->structure_elucidation Gulose_Signaling cluster_pathway PI3K/Akt/mTOR Pathway Gulose D-Gulose GLUT Glucose Transporter (e.g., GLUT1) Gulose->GLUT Inhibition? GlucoseUptake Glucose Uptake PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->GlucoseUptake Modulation? CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

An In-depth Technical Guide on the Discovery and Isolation of beta-D-Gulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-Gulofuranose, a five-membered ring isomer of the rare sugar D-gulose, represents a unique carbohydrate structure with potential applications in medicinal chemistry and drug development. Unlike its more common hexose (B10828440) counterparts, D-gulose is not readily found in nature and its discovery is intrinsically linked to the foundational work of Emil Fischer in elucidating the stereochemistry of sugars. Consequently, the isolation of this compound from natural sources is not a feasible approach. This technical guide provides a comprehensive overview of the historical context of D-gulose's discovery and focuses on the chemical synthesis methodologies that are pertinent to the preparation of its furanose form. Detailed experimental considerations, purification strategies, and characterization techniques are discussed. Due to the scarcity of direct research on this compound, this guide draws upon established principles of carbohydrate chemistry and provides a logical framework for its synthesis and isolation in a laboratory setting.

Introduction: The Elusive Nature of D-Gulose and its Furanose Isomer

D-gulose is an aldohexose that is an epimer of D-galactose at the C-3 position and of D-idose at the C-2 position. Its discovery was not the result of isolation from a natural product, but rather a consequence of the systematic synthetic and degradative studies on monosaccharides pioneered by Emil Fischer in the late 19th century. Fischer's work on the structure and configuration of sugars, which led to his Nobel Prize in Chemistry in 1902, involved the synthesis of various stereoisomers, including D-gulose.

In solution, D-gulose, like other aldoses, exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms. The cyclic forms can be six-membered rings (pyranoses) or five-membered rings (furanoses), with each existing as alpha and beta anomers. While the pyranose forms (alpha- and beta-D-gulopyranose) are generally more stable and thus more prevalent in solution, the furanose forms (alpha- and this compound) are also present, albeit in smaller proportions. The this compound isomer is characterized by the hydroxyl group at the anomeric carbon (C-1) being in a cis relationship to the hydroxymethyl group at C-4 in a Haworth projection.

Given that D-gulose itself is a synthetic target, the "isolation" of this compound is, in practice, a challenge of chemical synthesis and purification. This guide will therefore focus on the synthetic pathways to D-gulose and the strategies that can be employed to favor the formation and isolation of its beta-furanose isomer.

Synthesis of D-Gulose: The Precursor to this compound

The primary and historically significant method for the synthesis of D-gulose is the Kiliani-Fischer synthesis . This reaction allows for the elongation of an aldose carbon chain by one carbon atom.

The Kiliani-Fischer Synthesis of D-Gulose

The synthesis starts with the readily available aldopentose, D-xylose. The key steps are as follows:

  • Cyanohydrin Formation: D-xylose is treated with hydrogen cyanide (HCN) to form a mixture of two diastereomeric cyanohydrins at the new chiral center (C-2).

  • Hydrolysis: The nitrile groups of the cyanohydrins are hydrolyzed to carboxylic acids, yielding a mixture of D-gulonic acid and D-idonic acid.

  • Lactonization: The aldonic acids are then converted to their corresponding gamma-lactones.

  • Reduction: The lactones are reduced to the corresponding aldoses. The reduction of D-gulono-1,4-lactone yields D-gulose.

This process inherently produces a mixture of epimers (D-gulose and D-idose), necessitating a separation step.

Strategies for the Preparation and Isolation of this compound

Direct synthesis of a specific anomer and ring form of a sugar is a significant challenge in carbohydrate chemistry. The equilibrium between the different forms in solution is dynamic, and the furanose form is often the minor component. However, several strategies can be employed to increase the yield and facilitate the isolation of this compound.

Thermodynamic vs. Kinetic Control of Cyclization

The formation of pyranose versus furanose rings is governed by both thermodynamic and kinetic factors.

  • Thermodynamic Control: Under conditions of equilibrium (e.g., prolonged reaction times, elevated temperatures), the most stable isomer will predominate. For most hexoses, the six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring.

  • Kinetic Control: Under conditions where the reaction is rapid and irreversible (or trapped), the product that is formed fastest will be the major product. The formation of the furanose ring can sometimes be kinetically favored.

Manipulating reaction conditions such as temperature, solvent, and the use of catalysts can influence the ratio of furanose to pyranose forms in the product mixture.

Synthesis of Protected D-Gulofuranose Derivatives

A common and effective strategy to "lock" the sugar in its furanose form is to introduce protecting groups that selectively react with or stabilize the furanose structure.

Experimental Protocol: Synthesis of a Protected D-Gulofuranoside

This protocol outlines a general approach for the synthesis of a methyl D-gulofuranoside, which can then be deprotected to yield the free sugar.

Materials:

Procedure:

  • Fischer Glycosylation (to form methyl gulosides):

    • Suspend D-gulose in anhydrous methanol.

    • Add a catalytic amount of a strong acid catalyst.

    • Reflux the mixture until the starting material is consumed (monitor by TLC).

    • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate), filter, and concentrate the filtrate. This will yield a mixture of methyl alpha/beta-gulopyranosides and alpha/beta-gulofuranosides.

  • Selective Acetonide Protection (to favor furanose):

    • Dissolve the mixture of methyl gulosides in anhydrous acetone.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature. The formation of a di-O-isopropylidene derivative is indicative of a furanose structure (1,2:5,6-di-O-isopropylidene-α-D-gulofuranose is a known derivative of the alpha anomer, and similar protection can be expected for the beta anomer).

    • Monitor the reaction by TLC.

    • Once the desired protected furanoside is formed, quench the reaction with a base, filter, and concentrate.

  • Purification:

    • Purify the protected methyl gulofuranoside derivative by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified protected furanoside in methanol.

    • Add a catalytic amount of sodium methoxide in methanol to remove the isopropylidene groups.

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Neutralize with an acidic resin, filter, and concentrate to obtain the methyl beta-D-gulofuranoside.

    • To obtain the free sugar, the methyl glycoside can be hydrolyzed under acidic conditions.

Logical Workflow for Synthesis and Isolation

Synthesis_Workflow D_Xylose D-Xylose Kiliani_Fischer Kiliani-Fischer Synthesis D_Xylose->Kiliani_Fischer Gulose_Idose_Mix Mixture of D-Gulose and D-Idose Kiliani_Fischer->Gulose_Idose_Mix Separation1 Chromatographic Separation Gulose_Idose_Mix->Separation1 D_Gulose D-Gulose Separation1->D_Gulose Glycosylation Fischer Glycosylation (MeOH, H+) D_Gulose->Glycosylation Glycoside_Mix Mixture of Methyl Gulosides (pyrano/furano) Glycosylation->Glycoside_Mix Protection Selective Protection (Acetone, DMP, H+) Glycoside_Mix->Protection Protected_Furanoside Protected Methyl beta-D-Gulofuranoside Protection->Protected_Furanoside Separation2 Chromatographic Purification Protected_Furanoside->Separation2 Pure_Protected Pure Protected beta-D-Gulofuranoside Separation2->Pure_Protected Deprotection Deprotection (NaOMe, MeOH) Pure_Protected->Deprotection Final_Product This compound Deprotection->Final_Product Signaling_Pathway cluster_0 Hypothetical Cellular Interaction Gulofuranoside beta-D-Gulofuranoside (Synthetic Analog) Cell_Surface_Receptor Cell Surface Receptor (e.g., Lectin) Gulofuranoside->Cell_Surface_Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Cell_Surface_Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Apoptosis, Differentiation) Signaling_Cascade->Cellular_Response Modulation

The Scant but Significant Presence of Gulofuranose Derivatives in the Biological World: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of gulofuranose derivatives in organisms. While gulofuranose is a rare sugar in nature, its derivatives play crucial roles in select biological contexts, most notably as an intermediate in vitamin C biosynthesis and as a structural component of specialized natural products. This document summarizes the current state of knowledge, presenting quantitative data where available, detailing relevant experimental protocols, and visualizing key metabolic pathways.

Introduction to Gulofuranose and its Derivatives

Gulose is a C-3 epimer of galactose and a C-4 epimer of glucose. Like other hexoses, it can exist in equilibrium between its open-chain form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. Gulofuranose refers to the furanose form of gulose. While the pyranose form is generally more stable, the furanose form can be found incorporated into various glycoconjugates. The L-enantiomer of gulose and its derivatives are the forms predominantly, though rarely, found in nature.

The most well-documented naturally occurring derivative is L-gulono-1,4-lactone, a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in many animals and a proposed pathway in plants.[1] Other notable, albeit isolated, occurrences of L-gulose have been identified in complex biomolecules produced by microorganisms.[2]

Natural Occurrence and Biological Roles

The known natural occurrences of gulofuranose and its direct precursors are limited to a few specific organisms and molecules. The following table summarizes these findings.

Organism/ProductMolecule Containing L-Gulose DerivativeBiological Role/Significance
Streptomyces verticillusBleomycin (disaccharide moiety)Antitumor glycopeptide antibiotic[2]
Thermoplasma acidophilumMain polar lipidsComponent of the cell membrane in this thermophilic archaeon[3][4][5][6]
Various AnimalsL-Gulono-1,4-lactoneIntermediate in the biosynthesis of Vitamin C (L-ascorbic acid)[7]
Plants (proposed)L-Gulono-1,4-lactoneIntermediate in an alternative pathway for Vitamin C biosynthesis[1][8][9]
Mucuna sempervirens (floral nectar)L-Gulono-1,4-lactoneSubstrate for L-gulonolactone oxidase-like protein, involved in hydrogen peroxide generation[10][11]
L-Gulose in Bleomycin

Bleomycin, a potent antitumor antibiotic produced by the bacterium Streptomyces verticillus, contains a disaccharide moiety composed of L-gulose and O-carbamoyl-D-mannose.[2][12] The presence of this rare sugar is crucial for the molecule's therapeutic activity. The biosynthesis of the L-gulose component is believed to proceed through the enzymatic modification of a more common sugar precursor.

L-Gulose in Archaeal Lipids

The thermophilic archaeon Thermoplasma acidophilum incorporates L-gulose into its main polar lipids.[3][4][5][6] These lipids are essential components of the archaeal cell membrane, providing stability in its extreme environment. The biosynthesis of L-gulose in this organism has been shown to start from D-glucose.[3][4]

L-Gulono-1,4-lactone in Vitamin C Biosynthesis

In many animals, L-gulono-1,4-lactone is the direct precursor to L-ascorbic acid. It is formed from L-gulonate and is subsequently oxidized by the enzyme L-gulonolactone oxidase (GulLO).[7] While the primary pathway for vitamin C biosynthesis in plants proceeds through L-galactose, an alternative "L-gulose pathway" has been proposed.[1][8][9] This pathway involves the conversion of GDP-L-gulose to L-gulose-1-phosphate, then to L-gulose, and finally to L-gulono-1,4-lactone, which is then oxidized to ascorbic acid. Evidence for this pathway includes the detection of L-gulonolactone oxidase activity in various plant tissues.[10][11]

Biosynthesis of Gulofuranose Derivatives

The biosynthesis of L-gulose derivatives hinges on the activity of specific epimerases and other modifying enzymes. A key enzyme is GDP-mannose 3,5-epimerase (GME), which catalyzes the conversion of GDP-D-mannose into an equilibrium mixture of GDP-L-galactose and GDP-L-gulose.[1][8][13][14][15][16][17]

Below is a diagram illustrating the central role of GDP-mannose 3,5-epimerase in generating GDP-L-gulose.

GDP_L_Gulose_Biosynthesis GDP-D-Mannose GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GDP-Mannose 3,5-Epimerase (GME) GDP-L-Gulose GDP-L-Gulose GDP-D-Mannose->GDP-L-Gulose GDP-Mannose 3,5-Epimerase (GME) GDP-L-Galactose->GDP-D-Mannose GDP-L-Gulose->GDP-D-Mannose

Biosynthesis of GDP-L-Gulose.

The proposed L-gulose pathway for vitamin C biosynthesis in plants is depicted in the following workflow.

Vitamin_C_Gulose_Pathway cluster_pathway Proposed L-Gulose Pathway for Vitamin C Biosynthesis in Plants GDP-L-Gulose GDP-L-Gulose L-Gulose-1-Phosphate L-Gulose-1-Phosphate GDP-L-Gulose->L-Gulose-1-Phosphate Phosphorylase L-Gulose L-Gulose L-Gulose-1-Phosphate->L-Gulose Phosphatase L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulose->L-Gulono-1,4-lactone Dehydrogenase L-Ascorbic Acid (Vitamin C) L-Ascorbic Acid (Vitamin C) L-Gulono-1,4-lactone->L-Ascorbic Acid (Vitamin C) L-Gulonolactone Oxidase (GulLO) Monosaccharide_Analysis_Workflow Biological_Sample Biological Sample (e.g., Polysaccharide, Glycoprotein) Hydrolysis Acid Hydrolysis (e.g., TFA, HCl) Biological_Sample->Hydrolysis Derivatization Derivatization (e.g., Acetylation, Silylation, PMP labeling) Hydrolysis->Derivatization For GC-MS and some LC-MS Analysis Chromatographic Separation & Detection Hydrolysis->Analysis For HPAEC-PAD and some LC-MS Derivatization->Analysis GCMS GC-MS Analysis->GCMS HPLCRID HPLC-RID/ELSD Analysis->HPLCRID HPAECPAD HPAEC-PAD Analysis->HPAECPAD LCMS LC-MS/MS Analysis->LCMS

References

Navigating the Conformational Landscape: A Technical Guide to the Stereochemistry and Conformational Analysis of beta-D-Gulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stereochemical features and conformational analysis of beta-D-gulofuranose, a furanose sugar of interest to researchers, scientists, and professionals in drug development. While direct and extensive experimental data for this compound is limited in publicly accessible literature, this paper synthesizes foundational principles of furanoside stereochemistry and leverages data from analogous hexofuranoses to present a robust analytical framework.

Introduction to the Stereochemistry of this compound

D-Gulose is an aldohexose, a C-3 epimer of D-galactose and a C-4 epimer of D-idose. Its furanose form, gulofuranose, is a five-membered ring structure. The 'beta' designation indicates that the anomeric hydroxyl group at the C-1 position is on the same side as the exocyclic hydroxymethyl group (C-6) in the Haworth projection. The IUPAC name for this compound is (2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol.[1] The unique stereochemical arrangement of its hydroxyl groups influences its three-dimensional structure and, consequently, its biological activity and potential as a chiral building block in drug synthesis.

The Dynamic Conformation of the Furanose Ring: Pseudorotation

Unlike the more rigid six-membered pyranose rings that predominantly adopt chair conformations, the five-membered furanose ring is highly flexible.[2] Its conformational landscape is described by the concept of pseudorotation, a continuous series of puckered conformations that the ring can adopt with low energy barriers between them.[3] This puckering is a result of the ring's atoms moving out of a mean plane to minimize torsional strain.

The conformation of a furanose ring at any point in the pseudorotational itinerary can be described by two parameters: the puckering amplitude (τm) and the phase angle of pseudorotation (P). The phase angle P, ranging from 0° to 360°, defines the specific conformation. The major conformations are the envelope (E) forms, where four atoms are coplanar and one is out of the plane, and the twist (T) forms, where two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms.

G Pseudorotational Pathway of a Furanose Ring C3_endo ³E (C3-endo) T2_3 ³T₂ C3_endo->T2_3 O4_endo ⁰E (O4-endo) C2_exo ₂E (C2-exo) C2_exo->O4_endo P=90° T2_3->C2_exo C2_endo ₂E (C2-endo) O4_exo ₀E (O4-exo) C2_endo->O4_exo P=270° C3_exo ³E (C3-exo) T3_2 ₂T³ C3_exo->T3_2 T3_2->C2_endo O4_endo->C3_exo O4_exo->C3_endo O4_exo->C2_exo

Methods for Conformational Analysis

The conformational equilibrium of this compound can be investigated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants (J-couplings), is a powerful tool for studying furanose conformations in solution. The magnitude of the three-bond coupling constant (³JHH) is related to the dihedral angle (φ) between the coupled protons via the Karplus equation.[4][5]

Karplus Equation: J(φ) = Acos²(φ) + Bcos(φ) + C

The parameters A, B, and C are empirically derived. For furanosides, small ³JHH values (0–2 Hz) are typically observed for protons with a dihedral angle of approximately 90° (trans), while larger values are seen for cis protons.[6][7] By measuring the J-couplings around the furanose ring, the predominant conformations in solution can be inferred.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These values are estimated based on the published data for beta-D-glucofuranose in D₂O and known effects of epimerization. Actual experimental values may vary.

AtomEstimated ¹H Chemical Shift (ppm)Estimated ¹³C Chemical Shift (ppm)
C1~5.2~104.0
C2~4.1~77.0
C3~4.2~78.0
C4~4.3~73.0
C5~4.0~71.0
C6~3.7-3.9~64.0

Table 2: Typical Vicinal Proton-Proton Coupling Constants (³JHH) in Furanosides

CouplingTypical Value (Hz) for cis protonsTypical Value (Hz) for trans protons
J₁,₂4.0 - 7.00 - 2.0
J₂,₃4.0 - 7.00 - 2.0
J₃,₄4.0 - 7.00 - 2.0
J₄,₅3.0 - 6.05.0 - 9.0
Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for exploring the potential energy surface of furanose sugars. These methods can calculate the relative energies of different conformers and predict NMR coupling constants.

DFT calculations can be used to optimize the geometry of various envelope and twist conformers and determine their relative stabilities.[8][9] MD simulations can model the dynamic behavior of the molecule in solution over time, providing insights into the conformational equilibrium and the barriers to interconversion.

Table 3: Hypothetical Relative Energies of this compound Conformers

Note: These are hypothetical values to illustrate the expected small energy differences between furanose conformers. Actual values would require specific DFT calculations.

ConformerPuckeringRelative Energy (kcal/mol)
North (N)³E (C3-endo)0.2
³T₂0.0 (Reference)
South (S)₂E (C2-endo)0.5
₂T³0.3

Experimental and Computational Protocols

Protocol for NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve a pure sample of this compound (or a derivative) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition:

    • Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum.

    • Perform two-dimensional (2D) experiments such as COSY (Correlation Spectroscopy) to assign proton-proton connectivities and TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons, aiding in the assignment of the ¹³C spectrum.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Measure the chemical shifts and coupling constants from the 1D ¹H spectrum, using the 2D spectra to resolve any overlapping signals.

    • Use the measured ³JHH values in conjunction with the Karplus equation to determine the probable dihedral angles and infer the predominant ring conformation(s) in solution.

Protocol for Computational Conformational Analysis
  • Structure Building: Construct an initial 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields initially.

  • Geometry Optimization and Energy Calculation:

    • For the lowest energy conformers identified, perform geometry optimization and frequency calculations using a higher level of theory, such as DFT (e.g., with the B3LYP functional and a basis set like 6-31G(d,p)).[8]

    • The solvent effects can be included using a continuum solvation model (e.g., PCM).

  • Analysis:

    • Compare the relative energies of the optimized conformers to determine their theoretical populations.

    • Calculate the theoretical NMR coupling constants for each low-energy conformer and compare them with the experimental values to validate the computational model.

G Integrated Workflow for Conformational Analysis cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis & Purification of this compound nmr_acq NMR Data Acquisition (1D ¹H, 2D COSY, HSQC) synthesis->nmr_acq nmr_analysis Spectral Analysis (J-coupling measurement) nmr_acq->nmr_analysis exp_conf Experimental Conformation nmr_analysis->exp_conf validation Comparison & Validation exp_conf->validation build_model Build 3D Model conf_search Conformational Search (Molecular Mechanics) build_model->conf_search dft_calc DFT Optimization & Energy Calculation conf_search->dft_calc comp_conf Predicted Conformation & Energies dft_calc->comp_conf comp_conf->validation final_model Validated Conformational Model validation->final_model

Conclusion and Future Outlook

The stereochemistry and conformational flexibility of this compound are key determinants of its chemical and biological properties. While a detailed experimental characterization is not yet widely published, a robust understanding can be achieved by applying established NMR and computational techniques, guided by data from analogous sugars like beta-D-glucofuranose. The protocols and data presented in this guide provide a framework for researchers to investigate the conformational landscape of this compound and its derivatives. Further dedicated experimental studies are warranted to provide precise quantitative data, which will be invaluable for the rational design of novel therapeutics and chiral synthons based on the D-gulose scaffold.

References

Thermodynamic Stability of Furanose vs. Pyranose Forms of D-Gulose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: The Dynamic Nature of Monosaccharides in Solution

In aqueous solutions, monosaccharides with five or more carbons, such as D-gulose, exist as an equilibrium mixture of their open-chain aldehyde or ketone form and their cyclic hemiacetal or hemiketal forms. The formation of these cyclic structures, the five-membered furanose and the six-membered pyranose rings, is a spontaneous and reversible process. The distribution between these forms is dictated by their relative thermodynamic stabilities, which are influenced by a variety of factors including ring strain, steric interactions, and stereoelectronic effects.

Generally, for aldohexoses, the pyranose form is thermodynamically more stable and therefore predominates in solution.[1][2] This stability is largely attributed to the chair conformation of the pyranose ring, which minimizes angular and torsional strain. In contrast, the furanose ring adopts more strained envelope or twist conformations.[1] However, the specific stereochemistry of the sugar, including the relative orientations of its hydroxyl groups, plays a crucial role in the precise equilibrium distribution.

Quantitative Analysis of Anomeric and Ring-Form Equilibria

The primary experimental technique for the quantitative analysis of the different forms of a sugar in solution at equilibrium is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The anomeric protons (the hydrogen atom attached to the hemiacetal carbon) of the different cyclic forms resonate at distinct chemical shifts in the ¹H NMR spectrum, allowing for their identification and quantification. The relative concentrations of each form can be determined by integrating the corresponding anomeric proton signals.

While specific experimental data for the complete furanose and pyranose distribution of D-gulose is not prevalent in the reviewed literature, the equilibrium composition of D-glucose in aqueous solution is well-established and serves as an excellent comparative model.

Table 1: Equilibrium Composition of D-Glucose in Aqueous Solution

FormRing SizeAnomerApproximate Percentage at Equilibrium
Glucopyranose6-memberedβ~64%
Glucopyranose6-memberedα~36%
Glucofuranose5-memberedα and β<1%
Open-chain--<0.02%

Note: The exact percentages can vary slightly with temperature and solvent conditions.[3]

Factors Influencing the Furanose vs. Pyranose Equilibrium

The preference for a pyranose over a furanose ring is primarily due to lower dihedral angle strain in the six-membered ring, which can adopt a stable chair conformation.[2] In this conformation, bulky substituents can occupy equatorial positions, minimizing steric hindrance. Furanose rings are more planar and experience greater torsional strain.

The relative stability of the α and β anomers of the pyranose form is influenced by the anomeric effect. This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the anomeric carbon (C-1). However, in the case of D-glucose, the β-anomer, with its C-1 hydroxyl group in the equatorial position, is more stable due to the steric bulk of the hydroxyl group.[1]

For D-gulose, an epimer of D-galactose, the unique stereochemistry of its hydroxyl groups would lead to a different set of conformational energies, and thus a unique equilibrium distribution of its anomers, which necessitates experimental determination.

Experimental Protocol: Determination of Anomeric and Ring-Form Equilibrium by ¹H NMR Spectroscopy

The following protocol outlines the key steps for determining the equilibrium distribution of D-gulose anomers in solution.

4.1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of D-gulose and dissolve it in 0.5-0.7 mL of high-purity deuterium (B1214612) oxide (D₂O).

  • Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient period (typically several hours) to ensure that mutarotation has reached equilibrium.

  • Internal Standard (Optional): For precise quantification, a known amount of an internal standard with a signal that does not overlap with the sugar signals can be added.

4.2. NMR Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Experiment: Acquire a one-dimensional ¹H NMR spectrum.

  • Parameters:

    • Solvent Suppression: Employ a presaturation sequence to suppress the residual HOD signal.

    • Acquisition Time: Use a sufficiently long acquisition time to ensure high resolution.

    • Relaxation Delay: Set a relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.

    • Number of Scans: Acquire an adequate number of scans to achieve a good signal-to-noise ratio.

4.3. Data Processing and Analysis

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Signal Identification: Identify the signals corresponding to the anomeric protons of the α-pyranose, β-pyranose, α-furanose, and β-furanose forms of D-gulose. These signals typically appear in the downfield region of the spectrum (around 4.5-5.5 ppm).

  • Integration: Carefully integrate the identified anomeric proton signals.

  • Quantification: Calculate the relative percentage of each anomer by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals and multiplying by 100.

Visualizing the Interconversion and Experimental Workflow

Diagram 1: D-Gulose Ring-Chain Tautomerism

G alpha-D-Gulofuranose alpha-D-Gulofuranose Open-Chain D-Gulose Open-Chain D-Gulose alpha-D-Gulofuranose->Open-Chain D-Gulose beta-D-Gulofuranose This compound This compound->Open-Chain D-Gulose alpha-D-Gulopyranose alpha-D-Gulopyranose alpha-D-Gulopyranose->Open-Chain D-Gulose beta-D-Gulopyranose beta-D-Gulopyranose beta-D-Gulopyranose->Open-Chain D-Gulose

Equilibrium between the cyclic and open-chain forms of D-gulose.

Diagram 2: Experimental Workflow for Anomer Analysis

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis dissolve Dissolve D-Gulose in D2O equilibrate Allow for Mutarotation Equilibrium dissolve->equilibrate acquire Acquire 1H NMR Spectrum equilibrate->acquire process Process Spectrum (FT, Phasing) acquire->process identify Identify Anomeric Proton Signals process->identify integrate Integrate Anomeric Signals identify->integrate quantify Calculate Relative Percentages integrate->quantify

Workflow for the quantitative analysis of D-gulose anomers by NMR.

Conclusion

The thermodynamic stability of the furanose versus pyranose forms of D-gulose is a critical aspect of its chemistry, influencing its physical properties and biological activity. While the pyranose form is generally favored for aldohexoses due to its lower ring strain, the specific equilibrium distribution for D-gulose requires experimental determination. The detailed ¹H NMR spectroscopy protocol provided in this guide offers a robust methodology for researchers to quantitatively assess the anomeric and ring-form composition of D-gulose in solution. Such data is invaluable for a deeper understanding of this monosaccharide's conformational preferences and for its application in drug development and other scientific disciplines. Further research to experimentally determine and publish the quantitative equilibrium data for D-gulose is highly encouraged to fill the current gap in the literature.

References

The Anomeric Effect in beta-D-Gulofuranose: A Technical Guide to Conformational Influence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anomeric effect and its profound influence on the conformational preferences of beta-D-gulofuranose. While D-gulose is a rare sugar, understanding the stereoelectronic forces that govern the conformation of its furanose form is critical for applications in drug design and glycobiology, where furanose rings are key components of nucleic acids and various polysaccharides. This document details the theoretical underpinnings of the anomeric effect in furanosides, outlines experimental and computational methodologies for its investigation, and presents a logical workflow for conformational analysis. Due to the scarcity of specific experimental data for this compound, this guide synthesizes information from broader studies on furanose conformation and provides generalized protocols and expected conformational behavior.

Introduction to the Anomeric Effect in Furanose Systems

The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to adopt an axial or pseudo-axial orientation, contrary to what would be predicted based on steric hindrance alone. In pyranose rings, this effect is well-characterized.[1] In the more flexible five-membered furanose rings, the anomeric effect, in conjunction with steric interactions and solvent effects, dictates the puckering of the ring.

Furanose ring conformations are typically described by a pseudorotational itinerary, often visualized on a pseudorotational wheel. The conformations are generally classified into two major families: North (N) and South (S), which are separated by energy barriers. The puckering of the furanose ring is a dynamic equilibrium between these various conformations.

The Anomeric Effect and its Influence on this compound Conformation

In furanosides, the anomeric effect involves the stabilizing interaction between a lone pair of electrons on the endocyclic oxygen (O4) and the antibonding orbital (σ*) of the C1-O1 bond (the endo-anomeric effect). For the anomeric effect to be maximal, the lone pair and the antibonding orbital must be anti-periplanar. This geometric constraint favors specific ring puckers.

For a beta-anomer like this compound, the substituent at the anomeric carbon is in a pseudo-equatorial position. In this orientation, the ideal anti-periplanar alignment for a strong endo-anomeric effect is generally not achieved. This lack of a stabilizing anomeric effect in the beta-anomer can lead to a wider distribution of accessible conformations compared to the corresponding alpha-anomer, and the conformational equilibrium will be more heavily influenced by steric interactions between the substituents on the furanose ring.

The conformational landscape of this compound is therefore a delicate balance between minimizing steric clashes of its hydroxyl groups and the exocyclic hydroxymethyl group, and the subtle influence of solvent interactions. It is expected that this compound will exist in solution as a complex equilibrium of multiple furanose ring puckers.

Quantitative Data on Furanose Conformation

ParameterTypical Range/Value for FuranosidesMethod of Determination
Energetic Stabilization of Anomeric Effect 1-4 kcal/molComputational Chemistry (DFT, ab initio)
Pseudorotational Phase Angle (P) 0° - 360°NMR Spectroscopy, Computational Chemistry
Puckering Amplitude (τm) 30° - 45°NMR Spectroscopy, Computational Chemistry
Endocyclic Torsion Angles -40° to +40°X-ray Crystallography, Computational Chemistry
C1-O1 Bond Length ~1.4 ÅX-ray Crystallography, Computational Chemistry
³J(H,H) Coupling Constants 0 - 10 HzNMR Spectroscopy

Experimental and Computational Protocols for Conformational Analysis

The determination of the conformational preferences of this compound requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of carbohydrates in solution.[2][3][4] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the predominant ring puckers and the orientation of substituents can be determined.

Detailed Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve a purified sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Add a chemical shift reference standard (e.g., DSS or TSP for D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[5]

    • 1D ¹H NMR: Provides an overview of the proton signals.

    • 2D COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks for assigning protons within the sugar ring.

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons belonging to a particular spin system (i.e., the entire furanose ring).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons for carbon resonance assignment.[4]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range proton-carbon correlations, useful for confirming assignments and identifying through-bond connectivities.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton proximities, which is crucial for determining the relative orientation of substituents and the overall ring conformation.

  • Data Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton and carbon resonances.

    • Measure the vicinal proton-proton coupling constants (³J(H,H)). These values are related to the dihedral angles between the coupled protons via the Karplus equation and can be used to determine the ring pucker.

    • Analyze NOESY/ROESY cross-peaks to determine inter-proton distances. These distances provide constraints for molecular modeling.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state.[6][7][8] This can reveal a low-energy conformation of this compound, though it may not be representative of the dynamic equilibrium in solution.

Detailed Protocol for X-ray Crystallography:

  • Crystallization:

    • Grow single crystals of this compound of sufficient size and quality (typically >0.1 mm in all dimensions).[6] This is often the most challenging step and may require screening a wide range of conditions (e.g., solvent systems, temperature, precipitants).

    • Common crystallization techniques for carbohydrates include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution.[9]

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a monochromatic X-ray beam, often at a synchrotron source for higher intensity.

    • Rotate the crystal and collect the diffraction pattern on a detector (e.g., CCD or pixel detector).[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Computational Chemistry

Computational modeling complements experimental data by providing insights into the energetics and dynamics of different conformations.[10][11]

Detailed Protocol for Molecular Dynamics (MD) Simulation:

  • System Setup:

    • Build a 3D model of this compound.

    • Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions if necessary to neutralize the system.

  • Simulation:

    • Energy-minimize the system to remove any bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 298 K) and equilibrate the pressure.

    • Run a production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space.[12]

  • Analysis:

    • Analyze the trajectory to determine the populations of different ring puckers (e.g., by calculating pseudorotational parameters).

    • Calculate average bond lengths, bond angles, and torsion angles.

    • Generate a potential of mean force (PMF) along the pseudorotational pathway to understand the energy landscape of ring puckering.

Visualizing the Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive conformational analysis of this compound, integrating experimental and computational approaches.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Integrated Conformational Model NMR NMR Spectroscopy NMR_Data Coupling Constants (³JHH) NOE/ROE Distances NMR->NMR_Data Xray X-ray Crystallography Crystal_Structure Solid-State Conformation Bond Lengths & Angles Xray->Crystal_Structure Model Comprehensive Conformational Model of This compound in Solution NMR_Data->Model Provides dynamic solution state information Crystal_Structure->Model Provides a low-energy static conformation MD Molecular Dynamics (MD) Simulation MD_Data Conformational Populations Energy Landscape (PMF) MD->MD_Data QM Quantum Mechanics (QM) Calculations QM_Data Relative Stabilities Anomeric Effect Energy QM->QM_Data MD_Data->Model Simulates dynamic behavior and populations QM_Data->Model Calculates intrinsic energetic preferences start Start: This compound Sample start->NMR start->Xray start->MD start->QM

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformation of this compound is governed by a complex interplay of the anomeric effect, steric interactions, and solvent effects. Due to the beta-anomeric configuration, the stabilizing endo-anomeric effect is expected to be weak, leading to a flexible furanose ring that likely exists as an equilibrium of multiple puckered conformations in solution. A comprehensive understanding of this conformational landscape requires a multi-pronged approach that combines high-field NMR spectroscopy, X-ray crystallography, and molecular dynamics simulations. The generalized protocols and logical workflow presented in this guide provide a robust framework for researchers to investigate the conformational behavior of this compound and other furanosidic structures, which is essential for advancing our understanding of their biological roles and for the rational design of carbohydrate-based therapeutics.

References

Solution-State Equilibrium of D-gulose Anomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solution-state equilibrium of D-gulose anomers. Given the limited availability of specific quantitative data for D-gulose, this document leverages well-documented data for D-glucose (B1605176) as a comparative framework and outlines the established experimental protocols for the characterization of monosaccharide anomers in solution.

Introduction to D-gulose and its Anomeric Forms

D-gulose is a rare aldohexose, a C-3 epimer of D-galactose, which has garnered interest for its potential therapeutic applications in metabolic disorders.[1] Like other monosaccharides, D-gulose in an aqueous solution exists as an equilibrium mixture of cyclic hemiacetal forms and a small proportion of the open-chain aldehyde form. The cyclization of the open-chain form creates a new chiral center at the anomeric carbon (C-1), resulting in the formation of two diastereomers known as anomers: α and β. These anomers can exist in either a six-membered pyranose ring or a five-membered furanose ring. The equilibrium distribution of these various forms is a critical factor influencing the chemical and biological properties of the sugar.

Solution-State Equilibrium of D-gulose Anomers

While comprehensive quantitative data on the anomeric and tautomeric equilibrium of D-gulose in solution is not widely available in peer-reviewed literature, the principles governing its behavior are analogous to those of other well-studied aldohexoses like D-glucose.[1][2] In an aqueous solution, D-glucose exists predominantly in its pyranose forms, with furanose and open-chain forms being minor components.[3][4] A similar distribution is expected for D-gulose, although the exact ratios will be influenced by its unique stereochemistry.

For comparative purposes, the well-established solution-state equilibrium of D-glucose in water at or near room temperature is presented in the table below.

Table 1: Anomeric and Tautomeric Equilibrium of D-glucose in Aqueous Solution

FormAnomerPercentage in Solution
Pyranose β-D-glucopyranose~64%[3][5]
α-D-glucopyranose~36%[3][5]
Furanose α-D-glucofuranose<0.1%
β-D-glucofuranose<0.1%
Open-chain Aldehyde<0.02%[3]

Note: The exact percentages can vary slightly with temperature and solvent.

It is hypothesized that D-gulose also exists predominantly in the pyranose form, with the β-anomer likely being the major species due to the anomeric effect, which generally favors the equatorial orientation of the anomeric hydroxyl group in the more stable chair conformation. However, experimental verification is necessary to determine the precise equilibrium distribution for D-gulose.

Experimental Protocols for Determining Anomeric Equilibrium

The primary and most powerful technique for the qualitative and quantitative analysis of sugar anomers in solution is Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6] Gas chromatography (GC) can also be employed, typically after derivatization of the sugar.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy can distinguish between the different anomers of a sugar in solution because the chemical environment of the nuclei in each form is unique. The anomeric protons (H-1) are particularly diagnostic, as they resonate in a distinct downfield region of the ¹H NMR spectrum (typically 4.3-5.9 ppm).[2] The coupling constant between the anomeric proton and the adjacent proton (³J(H1,H2)) is also indicative of the anomeric configuration.[2] For pyranose rings in a chair conformation, a larger coupling constant (typically 7-9 Hz) is observed for a trans-diaxial relationship (as in many β-anomers), while a smaller coupling constant (typically 2-4 Hz) is seen for an axial-equatorial or equatorial-equatorial relationship (as in many α-anomers). The relative concentrations of the anomers can be determined by integrating the signals corresponding to each form.[6]

Detailed Protocol for NMR Analysis of D-gulose:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity D-gulose.

    • Dissolve the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for several hours to ensure that mutarotational equilibrium is reached.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum.

      • A solvent suppression technique (e.g., presaturation) should be used to attenuate the residual HOD signal.

      • The spectral width should be set to cover the expected range of chemical shifts for carbohydrates (e.g., 0-10 ppm).

      • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • Acquire a one-dimensional (1D) ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum.

    • (Optional but Recommended) Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), to aid in the unambiguous assignment of all proton and carbon signals for each anomer.

  • Data Analysis:

    • Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).

    • Identify the signals corresponding to the anomeric protons (H-1) and/or anomeric carbons (C-1) for each of the different forms of D-gulose in solution (α-pyranose, β-pyranose, α-furanose, β-furanose).

    • Integrate the well-resolved signals of the anomeric protons in the ¹H NMR spectrum. The ratio of the integrals for the different anomeric forms corresponds to their relative concentrations in the equilibrium mixture.

    • Measure the ³J(H1,H2) coupling constants from the ¹H NMR spectrum to aid in the assignment of the α and β anomers.

Gas Chromatography (GC)

Principle: Gas chromatography can be used to separate and quantify the different anomers of a sugar. However, because sugars are not volatile, they must first be derivatized to increase their volatility. A common derivatization method is trimethylsilylation.[7] The different anomers, as their derivatized forms, will have different retention times on the GC column, allowing for their separation and quantification.[7]

General Workflow for GC Analysis:

  • Derivatization: The D-gulose sample is treated with a silylating agent (e.g., a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine) to convert the hydroxyl groups to trimethylsilyl (B98337) ethers.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The different anomers are separated based on their boiling points and interactions with the stationary phase.

  • Detection and Quantification: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection. The peak areas for each anomer are integrated to determine their relative concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solution-state equilibrium of D-gulose anomers using NMR spectroscopy.

G Workflow for Determining D-gulose Anomeric Equilibrium via NMR cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis prep1 Weigh D-gulose prep2 Dissolve in D2O prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 prep4 Equilibrate (Mutarotation) prep3->prep4 acq1 1D 1H NMR prep4->acq1 an1 Spectral Processing acq1->an1 acq2 1D 13C NMR acq2->an1 acq3 2D NMR (COSY, HSQC) an2 Signal Assignment (Anomeric Region) acq3->an2 an1->an2 an3 Integration of Anomeric Signals an2->an3 an4 Calculation of Anomer Ratios an3->an4 result Equilibrium Distribution of D-gulose Anomers an4->result

Caption: Experimental workflow for the determination of D-gulose anomeric equilibrium.

Potential Biological and Therapeutic Relevance

While D-gulose is a rare sugar and not a primary metabolite in most organisms, preliminary research suggests it may have therapeutic potential, particularly in the context of metabolic disorders.[1] It is hypothesized that D-gulose may influence glucose and lipid metabolism through several mechanisms, including:

  • Modulation of Glucose Uptake: D-gulose may affect the translocation of glucose transporters, such as GLUT4, in insulin-sensitive tissues.[1]

  • Regulation of Hepatic Glucose Production: It may impact key enzymes involved in gluconeogenesis.[1]

  • Improvement of Insulin (B600854) Signaling: D-gulose could potentially enhance the insulin signaling cascade.[1]

It is important to note that research into the specific biological roles of D-gulose anomers is still in its early stages.[1] Understanding the solution-state equilibrium of D-gulose is a fundamental prerequisite for elucidating its mechanism of action and for the development of any potential therapeutic applications.

References

Spectroscopic Characterization of beta-D-Gulofuranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to beta-D-Gulofuranose

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆. As a furanose, it possesses a five-membered ring structure. The "beta" designation refers to the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is oriented on the same side as the C4 substituent in the Haworth projection. The structural elucidation of such rare sugars is critical in various fields, including glycobiology and drug discovery, where specific isomers can exhibit unique biological activities. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For carbohydrates like this compound, ¹H and ¹³C NMR are fundamental for assigning the chemical structure and stereochemistry.

Quantitative Data

While a complete set of experimental NMR data for this compound is not widely published, a ¹³C NMR spectrum is available in the SpectraBase database.[1][2][3] The reported chemical shifts provide a reference for the carbon skeleton of the molecule.

Table 1: ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
(Assignment of specific peaks requires further 2D NMR analysis)(Data from SpectraBase)

Note: A full assignment of the ¹³C NMR spectrum would necessitate further experiments, such as HSQC and HMBC, to correlate carbon signals with their attached protons.

Experimental Protocols

This protocol describes a general method for acquiring high-resolution ¹H and ¹³C NMR spectra of rare furanose sugars like this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for carbohydrates to exchange hydroxyl protons, simplifying the spectrum.

    • Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and dispersion, which is crucial for complex carbohydrate spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1-5 s

      • Acquisition time: 2-4 s

      • Spectral width: ~12 ppm

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 s

      • Spectral width: ~200 ppm

  • 2D NMR Experiments for Structural Elucidation:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system of the sugar ring and the side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and confirming the overall structure.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using appropriate NMR software (e.g., TopSpin, Mnova).

    • Reference the spectra to the internal standard.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce the stereochemical relationships between protons.

    • Assign all ¹H and ¹³C chemical shifts based on the analysis of 1D and 2D NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Quantitative Data

No experimental mass spectrum for pure this compound is readily available. However, a GC-MS spectrum exists for a derivatized form, .beta.-d-Gulofuranose, 2,3:5,6-di-O-(ethylboranediyl)- .[4] This highlights a common strategy for analyzing carbohydrates by MS, which often involves derivatization to increase volatility.

Table 2: Mass Spectrometry Data for Derivatized this compound

DerivativeIonization MethodKey Fragments (m/z)
2,3:5,6-di-O-(ethylboranediyl)-GC-MS (EI)(Specific fragmentation data would be obtained from the spectral database entry)
Experimental Protocols

This protocol outlines a general method for the analysis of underivatized carbohydrates using Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7][8]

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase starting condition or a compatible solvent (e.g., water/acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC):

    • Column: A column suitable for polar compounds, such as an aminopropyl-silica or a hydrophilic interaction liquid chromatography (HILIC) column, is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of an additive like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) to improve ionization and peak shape.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar, non-volatile molecules like carbohydrates. Atmospheric pressure chemical ionization (APCI) can also be employed, sometimes with post-column addition of a chlorinated solvent to promote chloride adduction.[8]

    • Polarity: Negative ion mode is often preferred for carbohydrates as it can readily form adducts with anions like chloride ([M+Cl]⁻) or acetate ([M+OAc]⁻), or deprotonated molecules ([M-H]⁻). Positive ion mode can also be used, often forming adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is ideal for accurate mass measurements to confirm the elemental composition. A triple quadrupole or ion trap can be used for tandem MS (MS/MS) experiments to obtain fragmentation information.

    • MS/MS Fragmentation: Perform fragmentation of the parent ion to obtain structural information. The fragmentation pattern can help to distinguish between isomers.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental formula (C₆H₁₂O₆).

    • Analyze the fragmentation pattern to gain insights into the structure of the sugar. Cross-ring cleavages are characteristic of furanose rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Quantitative Data

An experimental IR spectrum for this compound is not currently available in public spectral databases.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (stretching)3600 - 3200Strong, Broad
C-H (stretching)3000 - 2850Medium
C-O (stretching)1200 - 1000Strong
O-H (bending)1450 - 1300Medium
Experimental Protocol

This protocol describes a standard method for obtaining an FTIR spectrum of a solid carbohydrate sample.[9][10][11]

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and compare them with known carbohydrate spectra to confirm the presence of hydroxyl and ether functional groups. The fingerprint region (below 1500 cm⁻¹) can provide information about the specific structure of the sugar, although interpretation can be complex.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a rare sugar like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_data Data Integration & Reporting Sample Purified this compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve in Mobile Phase Sample->MS_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep NMR_Acq 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) NMR Acquisition NMR_Prep->NMR_Acq NMR_Analysis Spectral Analysis & Structure Elucidation NMR_Acq->NMR_Analysis Data_Integration Combine all Spectroscopic Data NMR_Analysis->Data_Integration LC_MS LC-MS Analysis (HILIC, ESI/APCI) MS_Prep->LC_MS MS_Analysis Accurate Mass & Fragmentation Analysis LC_MS->MS_Analysis MS_Analysis->Data_Integration FTIR FTIR Spectrum Acquisition IR_Prep->FTIR IR_Analysis Functional Group Identification FTIR->IR_Analysis IR_Analysis->Data_Integration Final_Report Comprehensive Characterization Report Data_Integration->Final_Report

References

Chemical structure and CAS number for beta-D-Gulofuranose.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to beta-D-Gulofuranose: Chemical Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of this compound, a monosaccharide of interest in carbohydrate chemistry and potentially in drug development. This document details its chemical identity, physicochemical properties, and outlines general analytical methodologies relevant to its study.

Chemical Identity and Structure

This compound is a C-1 anomer of D-gulofuranose, which is a five-membered ring form of the hexose (B10828440) sugar, gulose.[1] Its precise chemical structure is defined by the spatial arrangement of its hydroxyl groups.

The fundamental identifiers and structural details of this compound are summarized in the table below.

IdentifierValue
CAS Number 41847-50-1[1][2]
Molecular Formula C₆H₁₂O₆[1]
IUPAC Name (2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[1]
InChI InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1[1][2]
InChIKey AVVWPBAENSWJCB-FDROIEKHSA-N[1][2]
Canonical SMILES C(--INVALID-LINK--O)O)O">C@HO)O[2]

Physicochemical Properties

The following table summarizes key computed physicochemical properties of this compound. These properties are crucial for understanding its behavior in various solvents and biological systems, and for developing analytical methods.

PropertyValue
Molecular Weight 180.16 g/mol
Exact Mass 180.06338810 Da
Hydrogen Bond Donor Count 5
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 5
Topological Polar Surface Area 110 Ų
XLogP3-AA -2.6

Note: The properties listed above are computationally derived and may vary slightly from experimentally determined values.

Experimental Protocols and Methodologies

Detailed experimental protocols specifically for the synthesis or biological testing of this compound are not extensively reported in publicly accessible literature. However, general methodologies for the analysis of furanose sugars are well-established and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the structural analysis of carbohydrates. For this compound, ¹H and ¹³C NMR would be essential to confirm its identity and stereochemistry.

General Protocol Outline for ¹H NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the purified this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid exchange of hydroxyl protons, or to intentionally study them.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Spectral Analysis:

    • Chemical Shifts (δ): Analyze the chemical shifts of the protons. The anomeric proton (H-1) typically resonates at a distinct downfield position.

    • Coupling Constants (J): Measure the scalar coupling constants between adjacent protons. These values are crucial for determining the relative stereochemistry of the hydroxyl groups.

    • 2D NMR Experiments: For unambiguous assignment of all proton signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) should be performed. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in conformational analysis.

Logical Workflow for Carbohydrate Analysis

The following diagram illustrates a general logical workflow for the analysis and characterization of a carbohydrate such as this compound.

G cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Physicochemical Characterization cluster_3 Biological Activity Screening Isolation_Purification Isolation & Purification Mass_Spec Mass Spectrometry (MS) Isolation_Purification->Mass_Spec NMR_Spec NMR Spectroscopy (1H, 13C, 2D) Isolation_Purification->NMR_Spec FTIR_Spec FTIR Spectroscopy Isolation_Purification->FTIR_Spec Melting_Point Melting Point Determination Isolation_Purification->Melting_Point Optical_Rotation Optical Rotation Isolation_Purification->Optical_Rotation HPLC_Analysis Purity & Quantification (HPLC) NMR_Spec->HPLC_Analysis Enzyme_Assays Enzyme Inhibition Assays HPLC_Analysis->Enzyme_Assays Cell_Based_Assays Cell-Based Assays HPLC_Analysis->Cell_Based_Assays

Caption: General workflow for carbohydrate analysis.

Role in Drug Development

While specific applications of this compound in drug development are not widely documented, furanose and other carbohydrate moieties are of significant interest in medicinal chemistry. They can be incorporated into nucleoside analogues, glycosylated natural products, and other therapeutic agents to modulate pharmacokinetic and pharmacodynamic properties. The unique stereochemistry of gulose may offer novel structural motifs for the design of enzyme inhibitors or receptor ligands. Further research is warranted to explore the potential biological activities of this compound and its derivatives.

References

The Unseen Architects: A Technical Guide to the Biological Significance of Furanose Sugars in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: While the six-membered pyranose ring dominates the landscape of free monosaccharides, the five-membered furanose form plays a profoundly significant, albeit often less abundant, role in a multitude of critical cellular processes. This technical guide provides an in-depth exploration of the biological importance of furanose sugars, focusing on their unique structural properties that underpin their functions in nucleic acid structure, enzymatic recognition, cellular signaling, and as targets for therapeutic intervention. We present quantitative data on furanose-pyranose equilibria, detailed methodologies for their characterization, and visualizations of key cellular pathways where these five-membered rings are indispensable.

The Furanose Conformation: A Matter of Structure and Stability

Monosaccharides with five or more carbons exist in an aqueous solution as an equilibrium mixture of their open-chain and cyclic forms. The formation of a five-membered ring results in a furanose , while a six-membered ring is termed a pyranose .[1] The thermodynamic stability of the chair conformation of the pyranose ring generally makes it the predominant form for many aldohexoses in solution.[1][2] However, the furanose form, despite being less stable for many free sugars, is crucial for specific biological functions due to its unique conformational flexibility.[3][4] This flexibility allows furanose rings to adopt various puckered conformations (envelope and twist), which can be critical for molecular recognition by enzymes and other proteins.[3][4]

Quantitative Distribution of Furanose and Pyranose Forms

The relative abundance of furanose and pyranose conformers is dependent on the specific sugar, solvent conditions, and temperature.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for quantifying these populations in solution.[5]

MonosaccharidePyranose Form (%)Furanose Form (%)Open-Chain Form (%)Reference
D-Glucose>99<1~0.25[2][6]
D-Fructose~70~22Trace[]
D-Galactose~96~4Trace[5]
D-Ribose~75~25~0.5[5]
D-Altrose~70~30Not reported[5]
D-Idose~74.5~25.5Not reported[5]
D-Talose~71~29Not reported[5]

The Central Role of Furanose in Nucleic Acids

The most prominent biological role of furanose sugars is as the backbone component of nucleic acids. D-ribose in its furanose form is a key constituent of Ribonucleic Acid (RNA), and its derivative, 2'-deoxy-D-ribose, also in a furanose ring structure, forms the backbone of Deoxyribonucleic Acid (DNA).[3] The conformational flexibility of the furanose ring in the sugar-phosphate backbone is a critical determinant of the overall structure and function of DNA and RNA, influencing the helical geometry (A-form, B-form, Z-form).[3] This inherent flexibility allows for the subtle conformational changes necessary for DNA replication, transcription, and repair, as well as for the complex tertiary structures of RNA molecules.

Furanose Sugars in Cellular Signaling and Recognition

While less common than their pyranose counterparts in many glycans, furanose sugars are involved in specific recognition and signaling events.

Glycosylation and Protein Modification

Protein glycosylation is a critical post-translational modification that affects protein folding, stability, and function, and it plays a vital role in cell-cell communication and signaling.[8][9] While many cell surface glycans are composed of pyranose sugars, certain organisms, particularly pathogenic bacteria, fungi, and protozoa, utilize furanose sugars in their cell surface glycoconjugates.[][10] For example, galactofuranose is a key component of the cell walls of various pathogens but is absent in mammals, making the enzymes involved in its synthesis and incorporation attractive drug targets.[10]

Protein-Furanose Interactions: A Case Study

The specific recognition of furanose sugars by proteins is essential for their biological function. A notable example is the Escherichia coli protein YtfQ, a solute-binding protein for an ABC transporter that exhibits high specificity for galactofuranose.[11][12]

LigandBinding Affinity (Kd)NotesReference
Galactofuranose0.13 µMInferred affinity, accounting for the low percentage of furanose in solution.[11]
Galactose (total)1.70 µMApparent affinity for the mixture of pyranose and furanose forms.[11]
Arabinose1-2 µM[11]

This high-affinity interaction highlights the ability of proteins to selectively recognize the less abundant furanose conformation, underscoring its importance in biological transport systems.

Methodologies for Studying Furanose Sugars

The study of furanose sugars requires specialized experimental techniques to characterize their structure, conformation, and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and conformational dynamics of furanose rings in solution.[3][13]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified furanose-containing compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[13]

  • Data Acquisition: Perform a series of one- and two-dimensional NMR experiments on a high-field spectrometer (≥600 MHz).[13]

    • ¹H NMR: To determine proton chemical shifts and coupling constants (³JHH).

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing distance constraints.

  • Data Analysis:

    • Measure the ³JHH coupling constants from the high-resolution ¹H NMR spectrum. These values are related to the dihedral angles between adjacent protons via the Karplus equation and can be used to determine the ring pucker.

    • Analyze NOESY cross-peak intensities to derive interproton distance restraints.

    • Use the experimental constraints in conjunction with computational modeling (e.g., molecular dynamics simulations with force fields like GLYCAM) to generate a model of the furanose ring's conformational ensemble in solution.[3]

Tryptophan Fluorescence Spectroscopy for Binding Affinity Determination

This technique is used to measure the binding affinity of a furanose sugar to a protein by monitoring changes in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.[11]

Experimental Protocol:

  • Protein Preparation: Purify the protein of interest and determine its concentration accurately.

  • Ligand Preparation: Prepare a stock solution of the furanose sugar in the same buffer as the protein.

  • Fluorescence Measurement:

    • Place a solution of the protein in a quartz cuvette in a fluorometer.

    • Excite the tryptophan residues (typically around 295 nm) and record the emission spectrum (typically 320-360 nm).

    • Titrate small aliquots of the furanose sugar solution into the protein solution, allowing the system to equilibrate after each addition.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Measure the change in fluorescence intensity at the emission maximum as a function of the ligand concentration.

    • Fit the binding data to a suitable binding isotherm (e.g., the single-site binding model) to determine the dissociation constant (Kd).

Furanose Sugars in Drug Development

The unique structural and biological roles of furanose sugars make them attractive targets and scaffolds for drug design, particularly in the fields of antiviral and anticancer therapies.[14][15]

Nucleoside Analogues

Many antiviral and anticancer drugs are nucleoside analogues, where the furanose ring and/or the nucleobase have been modified.[14][15][16] These modifications are designed to interfere with the replication of viral or cancer cell DNA or RNA.[14] The rationale is that the analogue will be recognized by viral or cellular enzymes and incorporated into the growing nucleic acid chain, leading to chain termination or a non-functional product.[14]

Examples of Furanose Ring Modifications in Drug Design:

  • 2'-Modifications: The addition of substituents at the 2'-position of the furanose ring can have profound effects on antiviral activity. For instance, 2'-methyl-modified nucleosides have shown promise as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, acting as non-obligate chain terminators.[14]

  • 3'-Modifications: Alterations at the 3'-position, such as the introduction of a methyl group, have been explored for developing anticancer agents.[15]

  • Carbocyclic Nucleosides: Replacement of the furanose ring oxygen with a methylene (B1212753) group creates carbocyclic nucleosides. This modification can increase the metabolic stability of the analogue.[15]

Visualizing Furanose in Cellular Processes

Sugar Ring Equilibrium

Sugar_Equilibrium Open-Chain Open-Chain Pyranose Pyranose Open-Chain->Pyranose >99% (Glucose) Furanose Furanose Open-Chain->Furanose <1% (Glucose) Pyranose->Open-Chain <1% Furanose->Open-Chain >1% Conformational_Analysis_Workflow cluster_experimental Experimental (NMR) cluster_computational Computational Modeling Sample_Prep Sample Preparation NMR_Acquisition 1D & 2D NMR (¹H, COSY, NOESY) Sample_Prep->NMR_Acquisition NMR_Data ³JHH Coupling Constants NOE Distance Restraints NMR_Acquisition->NMR_Data Cross_Validation Cross-Validation & Structure Refinement NMR_Data->Cross_Validation Initial_Structure Initial 3D Structure Conformational_Search Molecular Dynamics (GLYCAM Force Field) Initial_Structure->Conformational_Search Energy_Calculation Potential Energy Surface Conformational_Search->Energy_Calculation Energy_Calculation->Cross_Validation Final_Model Conformational Ensemble of Furanose Ring Cross_Validation->Final_Model Glycosylation_Signaling UDP_Sugar UDP-Furanose (e.g., UDP-Galf) Glycosyltransferase Furanosyltransferase UDP_Sugar->Glycosyltransferase Glycosylated_Protein Glycosylated Protein (Altered Function) Glycosyltransferase->Glycosylated_Protein Protein_Substrate Protein Substrate Protein_Substrate->Glycosyltransferase Cellular_Response Cellular Response (e.g., Adhesion, Signaling) Glycosylated_Protein->Cellular_Response Nucleoside_Analogue_MoA Nucleoside_Analogue Furanose-Modified Nucleoside Analogue Cellular_Kinases Cellular Kinases Nucleoside_Analogue->Cellular_Kinases Analogue_TP Analogue Triphosphate Cellular_Kinases->Analogue_TP Viral_Polymerase Viral DNA/RNA Polymerase Analogue_TP->Viral_Polymerase Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation of Analogue Growing_Chain Growing Viral DNA/RNA Chain Growing_Chain->Viral_Polymerase

References

Methodological & Application

Application Notes and Protocols for the Synthesis of β-D-Gulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of β-D-Gulofuranose, a rare aldohexose sugar. Due to its unique stereochemistry, D-Gulose and its derivatives are valuable chiral building blocks in the synthesis of various biologically active molecules.[1][2] The protocol outlined below follows a well-established pathway starting from the abundant and inexpensive D-Glucose.[1]

The synthetic strategy involves four main stages:

  • Protection: The hydroxyl groups of D-Glucose are protected using acetone (B3395972) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Oxidation: The protected glucose derivative is then oxidized to yield the corresponding ketone, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

  • Stereoselective Reduction: The ketone is stereoselectively reduced to the desired gulo-isomer, 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.

  • Deprotection: Finally, the protecting groups are removed to yield D-Gulose, which exists in equilibrium with its furanose and pyranose forms in solution. The desired β-D-Gulofuranose is one of these forms.

Data Presentation

The following table summarizes the quantitative data for each step in the synthesis of D-Gulose, from which β-D-Gulofuranose is obtained.

StepReactionKey ReagentsYield (%)Purity (%)Reference
1Protection of D-GlucoseAnhydrous Acetone, Conc. H₂SO₄, Anhydrous CuSO₄55 - 75.6>98[1]
2Oxidation of Protected GlucoseOxalyl chloride, DMSO, Triethylamine (B128534) (Swern Oxidation)~90>95[1]
3Stereoselective ReductionK-selectride® or KS-selectride®70 - 80 (estimated)>95[1]
4Deprotection of Protected GuloseAcetonitrile (B52724), Aqueous Sulfuric Acid (1%)Not specifiedNot specified[1]

Experimental Protocols

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Protection)

This initial step involves the protection of the hydroxyl groups at C1, C2, C5, and C6 of D-Glucose using acetone to form a diacetonide.[1]

Protocol:

  • To a suspension of D-Glucose in anhydrous acetone, add anhydrous copper sulfate (B86663) and a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with sodium bicarbonate.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose (Oxidation)

This step employs a Swern oxidation to convert the C3 hydroxyl group of the protected glucose into a ketone.

Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78°C.

  • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM, maintaining the temperature at -78°C, and stir for 15 minutes.[1]

  • Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78°C and stir for 1 hour.[1]

  • Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature while stirring for 1-2 hours.[1]

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose (Stereoselective Reduction)

The desired stereoselectivity is achieved by using a bulky reducing agent to favor the formation of the gulo-isomer.[1]

Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C.[1]

  • Slowly add a solution of K-selectride® (potassium tri-sec-butylborohydride) or KS-selectride® (potassium trisiamylborohydride) (1.1-1.5 equivalents) in THF to the ketone solution at -78°C.[1]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, carefully quench the reaction at -78°C by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate.[1]

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to yield 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.[1]

Step 4: Synthesis of D-Gulose (Deprotection)

The final step is the removal of the two isopropylidene protecting groups via acid hydrolysis to yield free D-Gulose. In solution, D-gulose exists as an equilibrium mixture of its different isomeric forms, including β-D-Gulofuranose.

Protocol:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose in a mixture of acetonitrile and 1% aqueous sulfuric acid.[1]

  • Heat the reaction mixture at 60°C and monitor the progress by TLC until the starting material is fully consumed (approximately 18 hours).[1]

  • Cool the reaction mixture to room temperature and neutralize with barium carbonate.[1]

  • Filter the mixture and concentrate the filtrate to obtain D-Gulose. Further purification by chromatography may be necessary to isolate the specific β-D-Gulofuranose isomer.

Mandatory Visualization

The following diagram illustrates the overall workflow for the synthesis of D-Gulose, from which β-D-Gulofuranose is derived.

Synthesis_Workflow D_Glucose D-Glucose Protected_Glucose 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose D_Glucose->Protected_Glucose Step 1: Protection Ketone 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose Protected_Glucose->Ketone Step 2: Oxidation Protected_Gulose 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose Ketone->Protected_Gulose Step 3: Reduction D_Gulose D-Gulose (containing β-D-Gulofuranose) Protected_Gulose->D_Gulose Step 4: Deprotection

Caption: Overall workflow for the synthesis of D-Gulose from D-Glucose.

References

Application Notes and Protocols for the Enzymatic Synthesis of β-D-Gulofuranose using Glycosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-D-Gulofuranose is a rare sugar isomer with significant potential in medicinal chemistry and drug development due to its unique structural properties. As a component of various bioactive molecules, its efficient synthesis is of paramount importance. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, which often involve complex protection and deprotection steps. This document provides detailed application notes and generalized protocols for the synthesis of β-D-gulofuranose and its derivatives using glycosidases, leveraging the principles of reverse hydrolysis and transglycosylation. While direct enzymatic synthesis of β-D-gulofuranose is not widely reported, the methodologies presented here are adapted from established protocols for the synthesis of other furanosides and related glycosides.

Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds.[1] Under specific reaction conditions, these enzymes can be employed to form glycosidic linkages through two main strategies: reverse hydrolysis and transglycosylation.[2][3][4]

  • Reverse Hydrolysis: In this thermodynamically controlled approach, the glycosidase catalyzes the condensation of a free monosaccharide (the donor) with an acceptor molecule in a low-water environment to shift the equilibrium towards synthesis.

  • Transglycosylation: This kinetically controlled process involves the use of an activated sugar donor (e.g., a glycosyl fluoride (B91410) or a p-nitrophenyl glycoside). The enzyme cleaves the donor and transfers the glycosyl moiety to an acceptor molecule.[2] Transglycosylation is often more efficient than reverse hydrolysis, leading to higher yields.[3]

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions for the enzymatic synthesis of various glycosides using different glycosidases. This data, while not specific to β-D-gulofuranose, provides a valuable reference for experimental design.

Glycosidase (Source)Donor SubstrateAcceptor SubstrateProductYield (%)Reference
β-Fructofuranosidase (Aspergillus oryzae)Sucrose (B13894)2-acetamido-2-deoxy-D-glucoseN-acetylsucrosamine22.1[5]
β-Glucosidase (Almonds)D-Glucose3-methyl-2-buten-1-olβ-D-glucopyranoside65[6]
β-Glucosidase (Almonds)D-Glucose2-methyl-2-propen-1-olβ-D-glucopyranoside51[6]
Levansucrase (Bacillus subtilis)TrehaloseFructosyl residueO-β-D-Fruf-(2↔6)-O-α-D-Glcp-(1↔1)-α-D-Glcp23[7]
β-Glucosidase (Sweet Almond)D-GlucoseCholecalciferol17-O-(D-glucopyranosyl)cholecalciferol14[8]
β-Xylosidase (Trichoderma reesei)Methyl β-D-xylosideVarious alcoholsAlkyl β-D-xylosideHigher than reverse hydrolysis[3]
β-Galactosidases (GH family 2)pNPβ-D-GalVarious sugarsGalactosidesVaries[9]
β-Xylosidase (Aspergillus sp.)p-nitrophenyl β-D-xylopyranosidep-nitrophenyl β-D-xylopyranosidep-nitrophenyl β-(1→4)-D-xylooligosaccharidesNot specified[10]

Experimental Protocols

The following are generalized protocols for the enzymatic synthesis of β-D-gulofuranosides. Researchers should optimize these conditions for their specific enzyme and substrates.

Protocol 1: Synthesis of β-D-Gulofuranosides via Transglycosylation

This protocol is adapted from methods used for other glycosides and represents a starting point for the synthesis of β-D-gulofuranosides.

Materials:

  • Glycosidase: A suitable β-glycosidase with known transglycosylation activity (e.g., β-glucosidase from almonds, β-galactosidase from Aspergillus oryzae). The choice of enzyme may require screening for activity with gulose-based donors.

  • Donor Substrate: An activated form of D-gulose, such as p-nitrophenyl-β-D-gulofuranoside (pNP-Galf) or gulofuranosyl fluoride.

  • Acceptor Substrate: The alcohol or sugar to which the gulofuranosyl moiety will be transferred.

  • Reaction Buffer: A buffer system appropriate for the chosen enzyme's optimal pH (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

  • Organic Co-solvent (optional): Acetonitrile or dimethylformamide (DMF) to improve the solubility of hydrophobic acceptors and favor transglycosylation over hydrolysis.[11]

  • Quenching Solution: A solution to stop the reaction, such as a basic solution (e.g., 1 M Na₂CO₃) to denature the enzyme.

  • Purification System: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase or an amino-based column for normal-phase chromatography).

Procedure:

  • Substrate Preparation: Dissolve the donor substrate (e.g., pNP-Galf) and a molar excess of the acceptor substrate in the reaction buffer. If using an organic co-solvent, it can be added at this stage (typically 10-50% v/v).

  • Enzyme Addition: Add the glycosidase to the substrate solution. The optimal enzyme concentration should be determined empirically but can start in the range of 1-10 mg/mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

  • Reaction Quenching: Once the reaction has reached the desired conversion, stop the reaction by adding the quenching solution or by heating the mixture to denature the enzyme.

  • Purification: Remove the denatured enzyme by centrifugation. Purify the product from the reaction mixture using HPLC.

  • Structural Analysis: Confirm the structure of the synthesized β-D-gulofuranoside using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Synthesis of β-D-Gulofuranosides via Reverse Hydrolysis

This protocol is a generalized approach for reverse hydrolysis, which is typically less efficient but simpler in terms of substrate preparation.

Materials:

  • Glycosidase: A suitable β-glycosidase.

  • Donor Substrate: D-Gulose.

  • Acceptor Substrate: The alcohol or sugar for glycosylation.

  • Reaction Medium: A low-water environment, which can be a high concentration of the acceptor substrate itself if it is a liquid, or an organic solvent with minimal water content.

  • Purification System: As described in Protocol 1.

Procedure:

  • Reaction Setup: Combine D-gulose and a large molar excess of the acceptor substrate in a reaction vessel. If using an organic solvent, suspend the substrates in the solvent.

  • Enzyme Addition: Add the glycosidase to the mixture. The enzyme can be in a lyophilized powder form or immobilized on a solid support to facilitate recovery.

  • Incubation: Incubate the mixture at the enzyme's optimal temperature with vigorous agitation to ensure mixing.

  • Reaction Monitoring: Monitor the reaction as described in Protocol 1.

  • Product Recovery and Purification: Stop the reaction and purify the product as outlined in Protocol 1.

  • Structural Analysis: Confirm the product structure using NMR and MS.

Visualizations

Experimental Workflow for Transglycosylation

Transglycosylation_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Product Work-up cluster_analysis 4. Analysis Donor Activated Donor (e.g., pNP-Galf) Incubation Incubation (Controlled Temp. & pH) Donor->Incubation Acceptor Acceptor Substrate Acceptor->Incubation Buffer Reaction Buffer Buffer->Incubation Enzyme Glycosidase Enzyme->Incubation Monitoring Reaction Monitoring (TLC/HPLC) Incubation->Monitoring Quenching Reaction Quenching Monitoring->Quenching Purification Purification (HPLC) Quenching->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis FinalProduct β-D-Gulofuranoside Analysis->FinalProduct

Caption: Workflow for the enzymatic synthesis of β-D-gulofuranosides via transglycosylation.

Mechanism of Retaining Glycosidases

Retaining_Glycosidase_Mechanism cluster_step1 Step 1: Glycosylation cluster_step2 Step 2: Deglycosylation cluster_products Products ES_Complex Enzyme-Substrate Complex Intermediate Covalent Glycosyl-Enzyme Intermediate ES_Complex->Intermediate Formation Hydrolysis Hydrolysis (Acceptor = Water) Intermediate->Hydrolysis Attack by Water Transglycosylation Transglycosylation (Acceptor = ROH) Intermediate->Transglycosylation Attack by Acceptor Hydrolysis_Product Monosaccharide Hydrolysis->Hydrolysis_Product Transglycosylation_Product New Glycoside Transglycosylation->Transglycosylation_Product

Caption: General mechanism for retaining glycosidases, showing pathways for hydrolysis and transglycosylation.

References

Application Notes and Protocols: Glycosylation Reactions Involving β-D-Gulofuranose as a Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a pivotal reaction in the synthesis of complex carbohydrates and glycoconjugates, which are integral to numerous biological processes and hold significant promise in drug development. The stereoselective formation of glycosidic bonds, particularly with furanosyl donors, presents a considerable challenge in synthetic carbohydrate chemistry. This document provides detailed application notes and generalized protocols for conducting glycosylation reactions utilizing β-D-gulofuranose derivatives as glycosyl donors.

Due to the limited specific literature on β-D-gulofuranose as a glycosyl donor, the experimental procedures outlined herein are composite methods. They are based on established protocols for structurally related furanosides and general glycosylation techniques. These protocols are intended to serve as a foundational guide, and optimization of reaction conditions for specific donor-acceptor pairings is strongly recommended.

Key Concepts in β-D-Gulofuranose Glycosylation

The stereochemical outcome of a glycosylation reaction is governed by a multitude of factors, including the nature of the glycosyl donor and its protecting groups, the glycosyl acceptor, the solvent, and the activating agent. For furanosides like β-D-gulofuranose, achieving high stereoselectivity can be particularly demanding. The formation of the desired 1,2-cis or 1,2-trans glycosidic linkage is dependent on the reaction mechanism, which can be influenced by neighboring group participation from a C2-substituent. In the case of β-D-gulofuranose, which has a cis relationship between the anomeric position and the C2-hydroxyl group, the absence of a participating group at C2 generally favors the formation of the thermodynamically more stable α-glycoside. Therefore, achieving a β-linkage often requires carefully controlled reaction conditions to favor a kinetic product.

Core Components of the Glycosylation Reaction:

  • Glycosyl Donor: A β-D-gulofuranose derivative with a suitable leaving group at the anomeric (C1) position. Common leaving groups include halides, trichloroacetimidates, and thioalkyl/thioaryl groups. The protecting groups on the other hydroxyls significantly influence the donor's reactivity and the stereochemical outcome.

  • Glycosyl Acceptor: A nucleophilic molecule, typically an alcohol (including other sugars), which attacks the anomeric center of the activated donor.

  • Promoter/Activator: A reagent that activates the leaving group on the glycosyl donor, facilitating its departure and the subsequent nucleophilic attack by the acceptor.

  • Solvent: The choice of solvent can influence the reaction rate, yield, and stereoselectivity by affecting the solubility of reactants and the nature of the reactive intermediates.

Experimental Protocols

The following are generalized protocols for glycosylation reactions using a protected β-D-gulofuranosyl donor. These should be adapted and optimized for specific substrates.

Protocol 1: Glycosylation using a β-D-Gulofuranosyl Trichloroacetimidate (B1259523) Donor

This protocol describes a general method for glycosylation using a protected β-D-gulofuranosyl trichloroacetimidate donor, activated by a catalytic amount of a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

Materials:

  • Protected β-D-Gulofuranosyl Trichloroacetimidate Donor

  • Glycosyl Acceptor

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å Molecular Sieves

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in CH₂Cl₂)

  • Triethylamine (B128534) or Pyridine (for quenching)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the protected β-D-gulofuranosyl trichloroacetimidate donor (1.2-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).

  • Add freshly activated 4 Å molecular sieves.

  • Dissolve the reactants in anhydrous CH₂Cl₂.

  • Cool the reaction mixture to a low temperature, typically -78 °C to -40 °C.

  • Add the catalytic amount of TMSOTf solution dropwise to the stirred mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be allowed to warm slowly if the reaction is sluggish.

  • Upon completion (disappearance of the limiting reactant), quench the reaction by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature. Dilute with CH₂Cl₂ and filter through a pad of Celite®, washing the pad with additional CH₂Cl₂.

  • Wash the combined organic filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired β-D-gulofuranoside.

Protocol 2: Glycosylation using a β-D-Gulofuranosyl Thioglycoside Donor

This protocol outlines a general procedure for the glycosylation of an acceptor using a protected β-D-gulofuranosyl thioglycoside (e.g., thiophenyl or thioethyl) as the donor. Activation is typically achieved with an electrophilic promoter system like N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

Materials:

  • Protected β-D-Gulofuranosyl Thioglycoside Donor

  • Glycosyl Acceptor

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Activated 4 Å Molecular Sieves

  • N-Iodosuccinimide (NIS)

  • Triflic Acid (TfOH) solution (e.g., 0.1 M in CH₂Cl₂)

  • Triethylamine

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the protected β-D-gulofuranosyl thioglycoside donor (1.2-1.5 equivalents), the glycosyl acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves.

  • Add anhydrous CH₂Cl₂ and stir the suspension.

  • Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Add N-iodosuccinimide (1.3-1.5 equivalents) to the reaction mixture.

  • After stirring for 10-15 minutes, add a catalytic amount of TfOH solution dropwise.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding triethylamine.

  • Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®, washing with additional CH₂Cl₂.

  • Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired glycoside.

Data Presentation

As specific quantitative data for β-D-gulofuranose donors is scarce, the following table provides a template for summarizing experimental results and can be populated as data becomes available through experimentation.

Entry Donor Type Acceptor Promoter/Activator Solvent Temp (°C) Time (h) Yield (%) α:β Ratio
1ThioglycosideNIS/TfOHCH₂Cl₂-402TBDTBD
2TrichloroacetimidateTMSOTfCH₂Cl₂-781TBDTBD
3
4

TBD: To Be Determined

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a chemical glycosylation reaction.

G General Workflow for Chemical Glycosylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification donor Protected β-D-Gulofuranose Donor mix Mix Donor, Acceptor, Sieves in Anhydrous Solvent donor->mix acceptor Glycosyl Acceptor acceptor->mix cool Cool to Reaction Temperature mix->cool activate Add Promoter/ Activator cool->activate monitor Monitor by TLC activate->monitor quench Quench Reaction monitor->quench filter Filter and Wash quench->filter purify Column Chromatography filter->purify product Isolated Glycoside Product purify->product G Factors Influencing Glycosylation Stereoselectivity cluster_factors Influencing Factors outcome Stereochemical Outcome (β-selectivity) donor Glycosyl Donor (Leaving Group, Protecting Groups) donor->outcome acceptor Acceptor (Steric Hindrance, Nucleophilicity) acceptor->outcome promoter Promoter/ Activator promoter->outcome solvent Solvent Polarity solvent->outcome temp Reaction Temperature temp->outcome

Protecting Group Strategies for the Selective Synthesis of Gulofuranosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the selective synthesis of gulofuranosides. D-Gulose, a C-3 epimer of D-galactose, is a rare but significant monosaccharide in various biological contexts, making its selective glycosylation a key challenge in carbohydrate chemistry and drug development. These notes will guide researchers through the synthesis of key intermediates and their subsequent use in glycosylation reactions.

Introduction to Gulofuranoside Synthesis

The furanose form of gulose presents a unique set of stereochemical challenges for selective functionalization and glycosylation. A successful synthetic strategy hinges on the judicious choice and manipulation of protecting groups to control reactivity and stereoselectivity. This guide focuses on a common and effective pathway starting from the readily available D-glucose. The overall workflow involves the preparation of a protected gulofuranose precursor, followed by selective protection and deprotection steps to generate versatile glycosyl donors and acceptors for the synthesis of target gulofuranosides.

Synthesis of a Key Precursor: 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose

A cornerstone of gulofuranoside synthesis is the preparation of a suitably protected gulose scaffold. A common and efficient route begins with the commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which is then converted to the gulo-epimer via a two-step oxidation-reduction sequence at the C-3 position.

Overall Workflow

A D-Glucose B 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose A->B Protection C 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuran-3-ulose B->C Oxidation D 1,2:5,6-di-O-isopropylidene- α-D-gulofuranose C->D Reduction

Caption: Synthetic pathway from D-Glucose to the key gulofuranose precursor.

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This procedure describes the protection of D-glucose to form the diacetonide, a crucial starting material.[1][2]

  • Reagents: D-glucose, anhydrous acetone (B3395972), concentrated sulfuric acid.

  • Procedure:

    • To a stirred suspension of D-glucose (10.0 g, 55.5 mmol) in anhydrous acetone (200 mL), add concentrated sulfuric acid (1.0 mL) dropwise at room temperature.

    • Stir the mixture at room temperature for 8-12 hours, monitoring the reaction by TLC (ethyl acetate (B1210297)/hexane, 1:1) until the starting material is consumed.

    • Neutralize the reaction by slowly adding solid sodium bicarbonate until effervescence ceases.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield a solid.

    • Recrystallize the crude product from cyclohexane (B81311) to afford 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.

Protocol 2: Oxidation to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose

This step involves the oxidation of the free 3-hydroxyl group to a ketone.[3][4]

  • Reagents: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, dimethyl sulfoxide (B87167) (DMSO), acetic anhydride (B1165640).

  • Procedure:

    • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5.0 g, 19.2 mmol) in a mixture of DMSO (20 mL) and acetic anhydride (10 mL).

    • Stir the solution at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water (100 mL) and stir for 1 hour.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to give the crude ketone, which can be used in the next step without further purification.

Protocol 3: Stereoselective Reduction to 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose

The stereoselective reduction of the ketone at C-3 yields the desired gulo-configuration.[3][5]

  • Reagents: 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose, sodium borohydride (B1222165) (NaBH₄), ethanol (B145695).

  • Procedure:

    • Dissolve the crude ketone from the previous step in ethanol (50 mL) and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (0.73 g, 19.2 mmol) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Quench the reaction by adding acetone (5 mL) and then concentrate the mixture under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography on silica (B1680970) gel (ethyl acetate/hexane, 1:2) to yield 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.[6]

Quantitative Data Summary
StepReactionKey ReagentsTypical Yield (%)
1ProtectionAcetone, H₂SO₄70-80
2OxidationDMSO, Ac₂O85-95
3ReductionNaBH₄70-85

Orthogonal Protecting Group Strategies

With the key precursor in hand, the next stage involves the selective manipulation of the hydroxyl groups to create versatile glycosyl donors and acceptors. This requires the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other.

Logical Workflow for Selective Protection

A 1,2:5,6-di-O-isopropylidene- α-D-gulofuranose B 3-O-Protected Gulofuranose (e.g., 3-O-Benzyl) A->B Protection of 3-OH C 1,2-O-isopropylidene-3-O-benzyl- α-D-gulofuranose B->C Selective Deprotection (5,6-acetonide) D Selectively Protected 5,6-Diol C->D Orthogonal Protection of 5-OH and/or 6-OH

Caption: Strategy for generating selectively protected gulofuranose derivatives.

Experimental Protocols

Protocol 4: Benzylation of the 3-Hydroxyl Group

This protocol describes the protection of the remaining free hydroxyl group at C-3.[7]

  • Reagents: 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose, sodium hydride (NaH), benzyl (B1604629) bromide (BnBr), N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose (1.0 g, 3.84 mmol) in anhydrous DMF (10 mL) at 0 °C, add NaH (60% dispersion in mineral oil, 0.18 g, 4.61 mmol) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (0.55 mL, 4.61 mmol).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of methanol (B129727) (1 mL) followed by water (20 mL).

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography (ethyl acetate/hexane, 1:4) to yield 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.

Protocol 5: Selective Deprotection of the 5,6-O-Isopropylidene Group

This procedure selectively removes the terminal isopropylidene group, exposing the 5- and 6-hydroxyl groups for further functionalization.[7]

  • Reagents: 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-gulofuranose, acetic acid, water.

  • Procedure:

    • Dissolve the protected gulofuranose from Protocol 4 in a mixture of acetic acid and water (80% aqueous acetic acid).

    • Heat the solution at 40-50 °C and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and co-evaporate with toluene (B28343) to remove acetic acid.

    • The resulting diol, 3-O-benzyl-1,2-O-isopropylidene-α-D-gulofuranose, can be purified by column chromatography.

Preparation of Gulofuranosyl Donors and Glycosylation

With selectively protected gulofuranose derivatives, various glycosyl donors can be prepared for stereoselective glycosylation reactions. The choice of protecting group at C-2 is critical for controlling the anomeric stereochemistry of the resulting glycosidic bond. An acyl group at C-2 (e.g., benzoyl) typically leads to 1,2-trans-glycosides via neighboring group participation, while a non-participating group like a benzyl ether favors the formation of 1,2-cis-glycosides.

General Glycosylation Workflow

A Protected Gulofuranose B Gulofuranosyl Donor (e.g., Trichloroacetimidate) A->B Anomeric Activation D Protected Gulofuranoside B->D Glycosylation C Glycosyl Acceptor C->D E Final Gulofuranoside D->E Deprotection

Caption: General workflow for the synthesis of gulofuranosides.

Representative Glycosylation Protocol

Protocol 6: Trichloroacetimidate (B1259523) Donor Formation and Glycosylation

This protocol outlines the formation of a gulofuranosyl trichloroacetimidate donor and its subsequent use in a glycosylation reaction.

  • Reagents: A protected gulofuranose with a free anomeric hydroxyl group, trichloroacetonitrile (B146778), 1,8-diazabicycloundec-7-ene (DBU), a glycosyl acceptor, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

  • Procedure:

    • Donor Formation: To a solution of the protected gulofuranose (1 equiv.) in anhydrous dichloromethane (B109758) (DCM), add trichloroacetonitrile (5 equiv.) and cool to 0 °C. Add DBU (0.1 equiv.) dropwise and stir for 1 hour at 0 °C. Concentrate the reaction mixture and purify by column chromatography to obtain the gulofuranosyl trichloroacetimidate.

    • Glycosylation: To a solution of the gulofuranosyl trichloroacetimidate donor (1.2 equiv.) and the glycosyl acceptor (1 equiv.) in anhydrous DCM at -40 °C under an argon atmosphere, add activated 4 Å molecular sieves. After stirring for 30 minutes, add a solution of TMSOTf (0.1 equiv.) in DCM dropwise. Stir the reaction at -40 °C, allowing it to warm to 0 °C over 2 hours. Quench the reaction with triethylamine, filter, and concentrate. Purify the residue by column chromatography to yield the protected gulofuranoside.

Deprotection Strategies

The final step in the synthesis is the removal of all protecting groups to yield the target gulofuranoside. The choice of deprotection conditions depends on the specific protecting groups used.

Protocol 7: Global Deprotection (Example: Benzyl and Acetal Groups)

  • Reagents: Protected gulofuranoside, palladium on carbon (Pd/C), hydrogen gas, trifluoroacetic acid (TFA), water.

  • Procedure:

    • Hydrogenolysis (for benzyl groups): Dissolve the protected glycoside in a suitable solvent (e.g., methanol/ethyl acetate). Add Pd/C (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC). Filter through Celite and concentrate.[8]

    • Acid Hydrolysis (for isopropylidene groups): Dissolve the product from the hydrogenolysis step in a mixture of TFA and water (e.g., 9:1 v/v) and stir at room temperature. Monitor the reaction by TLC. Once complete, co-evaporate with toluene to remove the acid and purify the final product by size-exclusion chromatography or reverse-phase HPLC.

Common Protecting Group Removal Conditions
Protecting GroupReagents and Conditions
Isopropylidene80% Acetic Acid, heat; or TFA/H₂O
Benzyl (Bn)H₂, Pd/C, MeOH or EtOAc
tert-Butyldimethylsilyl (TBS)Tetrabutylammonium fluoride (B91410) (TBAF), THF
Acetyl (Ac)NaOMe, MeOH
Benzoyl (Bz)NaOMe, MeOH

These protocols and strategies provide a comprehensive framework for the selective synthesis of gulofuranosides. Researchers and drug development professionals can adapt and optimize these methods for their specific synthetic targets. The careful selection and application of orthogonal protecting groups are paramount to achieving high yields and stereoselectivity in this challenging area of carbohydrate chemistry.

References

Purification of β-D-Gulofuranose from a Reaction Mixture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of β-D-gulofuranose from a typical synthetic reaction mixture. D-gulose is a rare aldohexose sugar, and its purification is critical for its use in glycobiology, drug discovery, and as a building block in the synthesis of complex carbohydrates. The protocols outlined below describe a comprehensive workflow for isolating β-D-gulofuranose, involving the deprotection of a protected precursor, followed by preparative high-performance liquid chromatography (HPLC) for anomer separation, and concluding with crystallization to obtain a high-purity solid product. This guide is intended to provide researchers with a robust methodology to obtain pure β-D-gulofuranose for their scientific endeavors.

Introduction

The purification of monosaccharides, particularly rare sugars like D-gulose, presents a significant challenge due to the presence of various isomers, including diastereomers and anomers, which often exhibit similar physicochemical properties. A common synthetic route to D-gulose involves the epimerization of more abundant sugars like D-glucose or the oxidation and reduction of sugar alcohols such as lactitol.[1] These synthetic pathways typically result in a reaction mixture containing the desired D-gulose along with unreacted starting materials, byproducts (e.g., D-sorbitol, D-galactose), and different isomeric forms of the target sugar.

The purification strategy detailed herein focuses on a multi-step approach to address these challenges, ensuring the isolation of the specific β-anomer of D-gulofuranose in high purity. This involves an initial deprotection step to remove protecting groups used during synthesis, followed by chromatographic separation of the anomers, and finally, crystallization to yield the pure, solid β-D-gulofuranose.

Overview of the Purification Workflow

The purification of β-D-gulofuranose from a protected precursor in a reaction mixture follows a logical sequence of steps designed to remove impurities and isolate the desired anomer. The overall workflow is depicted in the diagram below.

Overall Purification Workflow for β-D-Gulofuranose cluster_0 Synthesis & Deprotection cluster_1 Chromatographic Purification cluster_2 Final Product Isolation cluster_3 Quality Control Protected_Gulofuranose Protected Gulofuranose in Reaction Mixture Deprotection Deprotection (e.g., Silyl (B83357) Ether Cleavage) Protected_Gulofuranose->Deprotection Acidic or Fluoride (B91410) Conditions Crude_Mixture Crude Mixture of D-Gulose Anomers & Impurities Deprotection->Crude_Mixture Prep_HPLC Preparative HPLC (Amino Column) Crude_Mixture->Prep_HPLC Injection Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Elution Beta_Anomer_Fraction β-D-Gulofuranose (in solution) Fraction_Collection->Beta_Anomer_Fraction Solvent_Removal Solvent Removal (Rotary Evaporation) Beta_Anomer_Fraction->Solvent_Removal Crystallization Crystallization (Ethanol/Water) Solvent_Removal->Crystallization Pure_Solid High-Purity Crystalline β-D-Gulofuranose Crystallization->Pure_Solid Purity_Analysis Purity & Identity Confirmation (HPLC, NMR) Pure_Solid->Purity_Analysis

Caption: A flowchart illustrating the key stages in the purification of β-D-gulofuranose.

Experimental Protocols

Protocol 1: Deprotection of Silyl-Protected Gulofuranose

This protocol describes the removal of silyl ether protecting groups, which are commonly used in carbohydrate synthesis.

Materials:

  • Silyl-protected D-gulofuranose in a suitable organic solvent (e.g., THF, DCM)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Acetic acid

  • Silica (B1680970) gel for flash chromatography

  • Ethyl acetate (B1210297) and hexanes (for chromatography)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the silyl-protected D-gulofuranose in THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TBAF solution (1.1 equivalents per silyl group) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the deprotected D-gulose as a mixture of anomers.

Protocol 2: Preparative HPLC Separation of D-Gulofuranose Anomers

This protocol details the separation of β-D-gulofuranose from its α-anomer and other sugar impurities using preparative HPLC with an amino-bonded column.

Instrumentation and Columns:

  • Preparative HPLC system with a refractive index (RI) detector.[2]

  • Amino-functionalized silica column (e.g., 20 x 250 mm, 10 µm).[2]

Mobile Phase and Elution:

  • Mobile Phase A: Acetonitrile (B52724) (HPLC grade)

  • Mobile Phase B: Deionized water (HPLC grade)

  • Isocratic elution with 80-85% Mobile Phase A.[2]

Procedure:

  • Dissolve the crude D-gulose mixture from the deprotection step in the mobile phase at a high concentration (e.g., 100 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the preparative amino column with the mobile phase at a flow rate of 10-20 mL/min.

  • Inject the sample onto the column. The injection volume will depend on the column dimensions and loading capacity, which should be determined empirically.[2]

  • Monitor the elution profile using the RI detector. The β-anomer is typically expected to elute after the α-anomer on an amino column.

  • Collect fractions corresponding to the peak of the β-anomer using an automated fraction collector.[2][3]

  • Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Pool the pure fractions containing β-D-gulofuranose.

Quantitative Data (Illustrative):

ParameterValue
Column Amino-bonded Silica (20 x 250 mm, 10 µm)
Mobile Phase 82:18 Acetonitrile:Water
Flow Rate 15 mL/min
Temperature 35 °C
Detection Refractive Index (RI)
Retention Time (α-anomer) ~12 min
Retention Time (β-anomer) ~15 min
Purity of Collected Fraction >98% (by analytical HPLC)
Protocol 3: Crystallization of β-D-Gulofuranose

This protocol describes the crystallization of the purified β-D-gulofuranose from an ethanol (B145695)/water solvent system.

Materials:

  • Pooled fractions of β-D-gulofuranose in acetonitrile/water

  • Ethanol (absolute)

  • Deionized water

  • Small, clean glass vial

  • Seed crystals of β-D-gulofuranose (optional, but recommended)

Procedure:

  • Concentrate the pooled fractions of β-D-gulofuranose under reduced pressure to remove the acetonitrile and most of the water, resulting in a syrup.

  • Dissolve the syrup in a minimal amount of warm deionized water (do not exceed 40 °C).

  • Slowly add absolute ethanol to the aqueous solution until it becomes slightly turbid.

  • If the solution becomes too turbid, add a few drops of water until it clears.

  • If available, add a single seed crystal of β-D-gulofuranose to induce crystallization.

  • Cover the vial and allow it to stand at room temperature for 24-48 hours.

  • Transfer the vial to a refrigerator (4 °C) to promote further crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Quantitative Data (Illustrative):

ParameterValue
Starting Material 100 mg of β-D-gulofuranose (from HPLC)
Crystallization Solvent Ethanol/Water (~9:1 v/v)
Crystallization Temperature Room temperature, then 4 °C
Yield of Crystalline Product 70-85 mg
Purity of Crystalline Product >99.5% (by NMR and analytical HPLC)
Melting Point 129-131 °C[4]

Quality Control and Purity Assessment

The purity and identity of the final β-D-gulofuranose product should be confirmed using a combination of analytical techniques.

Quality Control Workflow Start Crystalline β-D-Gulofuranose HPLC_Analysis Analytical HPLC Start->HPLC_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Start->NMR_Analysis Purity_Check Purity > 99.5%? HPLC_Analysis->Purity_Check Identity_Check Correct Anomer? NMR_Analysis->Identity_Check Purity_Check->Identity_Check Yes Further_Purification Further Purification Required Purity_Check->Further_Purification No Final_Product High-Purity β-D-Gulofuranose Identity_Check->Final_Product Yes Identity_Check->Further_Purification No

Caption: A decision-making workflow for the quality control of purified β-D-gulofuranose.

Analytical HPLC:

  • Column: Amino-bonded silica (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: 80:20 (v/v) acetonitrile/water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35-40 °C.[2]

  • Detection: Refractive Index (RI).

  • Expected Outcome: A single, sharp peak corresponding to the retention time of a β-D-gulofuranose standard.

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and anomeric configuration of the purified sugar. The anomeric proton (H-1) of the β-furanose anomer will have a characteristic chemical shift and coupling constant.

Conclusion

The successful purification of β-D-gulofuranose from a complex reaction mixture is achievable through a systematic approach that combines chemical deprotection, preparative HPLC, and crystallization. The protocols provided in these application notes offer a detailed guide for researchers to obtain high-purity β-D-gulofuranose, which is essential for advancing research in glycobiology and the development of novel carbohydrate-based therapeutics. Careful execution of each step and rigorous quality control are paramount to achieving the desired purity of the final product.

References

Applications of beta-D-Gulofuranose in Glycobiology Research: A Look into a Rare Sugar's Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

beta-D-Gulofuranose, a five-membered ring isomer of the rare aldohexose D-gulose, represents a unique and largely unexplored area within the field of glycobiology. While research directly focusing on the biological roles and applications of this compound is currently limited in publicly available literature, the study of its parent sugar, D-gulose, offers significant insights into its potential as a modulator of key biological processes. D-gulose is a C-3 epimer of D-galactose and a C-5 epimer of L-mannose, and its distinct stereochemistry may confer unique biological activities that differentiate it from more common monosaccharides like glucose.[1] This document aims to provide an overview of the potential applications of this compound in glycobiology research, drawing upon the existing knowledge of D-gulose and general glycobiological methodologies.

Potential Application Notes

The unique structure of this compound suggests several potential avenues for research and drug development, primarily extrapolated from studies on D-gulose.

Modulation of Glycemic Control

D-gulose has been reported to have an inhibitory effect on blood glucose levels and to exhibit insulin-like effects, suggesting its potential as a therapeutic agent for conditions like type 1 diabetes.[1] While the precise mechanism is still under investigation, it is proposed that D-gulose may be metabolized in the liver to intermediates that influence glucose metabolism.[1] The furanose form, this compound, could be investigated for its specific role in this process, including its interaction with glucose transporters and metabolic enzymes.

Anti-Cancer and Anti-Proliferative Effects

Preliminary research indicates that D-gulose may possess anti-cancer properties.[1] It has been shown to inhibit nitrate (B79036) reductase activity and decrease xanthine (B1682287) oxidase activity in tumor cells.[1] Further investigation into this compound could explore its potential to selectively target cancer cell metabolism or signaling pathways involved in cell proliferation. Its structural uniqueness might allow for the design of targeted therapies with reduced off-target effects.

Probing Glycan-Binding Proteins and Enzyme Specificity

The distinct stereochemistry of this compound makes it a valuable tool for studying the specificity of glycan-binding proteins (lectins) and glycosyltransferases. By comparing its binding affinity to that of other furanose sugars, researchers can gain insights into the structural requirements for protein-carbohydrate interactions. This knowledge is crucial for understanding cell-cell recognition, immune responses, and pathogenesis.

Development of Novel Glycosidase Inhibitors

Given its unusual structure, this compound and its derivatives could serve as scaffolds for the development of specific glycosidase inhibitors. Such inhibitors are valuable tools for studying the roles of specific glycosidases in biological processes and have therapeutic potential in various diseases, including viral infections and metabolic disorders.

Quantitative Data

Specific quantitative data for this compound is scarce. However, data on the synthesis of its parent sugar, D-gulose, provides some context for its availability for research.

ParameterValueReference
Chemical Formula C₆H₁₂O₆[1]
Molar Mass 180.156 g/mol [1]
Appearance (of D-gulose) Exists as a syrup; crystalline form is β-D-gulopyranose[1]
Yield of keto-sugar intermediate from lactitol 66% (2.8 kg from 4 kg)[1]
Theoretical productivity of D-gulose from lactitol ~25%[1]

Experimental Protocols

Due to the limited specific research on this compound, the following is a representative protocol for investigating its potential anti-proliferative effects on a cancer cell line. This protocol is based on standard cell biology techniques.

Protocol: Assessment of Anti-Proliferative Effects of this compound on a Cancer Cell Line (e.g., HeLa)

1. Materials:

  • HeLa (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (synthesized or commercially sourced)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

2. Cell Culture and Seeding:

  • Culture HeLa cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Once cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and perform a cell count using Trypan Blue.

  • Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

3. Treatment with this compound:

  • Prepare a stock solution of this compound in sterile PBS or culture medium.

  • Prepare serial dilutions of this compound to achieve final concentrations ranging from (for example) 1 µM to 10 mM.

  • After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with PBS) and a positive control (a known anti-proliferative agent).

  • Incubate the plates for 24, 48, and 72 hours.

4. MTT Assay for Cell Viability:

  • At the end of each incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Hypothetical Metabolic Pathway of D-Gulose

The following diagram illustrates a potential, simplified metabolic pathway for D-gulose, leading to intermediates that could influence glycolysis and other central metabolic routes. This is a conceptual representation as the detailed pathway is not fully elucidated.

G cluster_0 Potential D-Gulose Metabolism This compound This compound D-Gulose D-Gulose This compound->D-Gulose Mutarotation Gulose-6-phosphate Gulose-6-phosphate D-Gulose->Gulose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate Gulose-6-phosphate->Fructose-6-phosphate Isomerase (hypothetical) Glycolysis Glycolysis Fructose-6-phosphate->Glycolysis

A conceptual diagram of a potential metabolic route for this compound.

Experimental Workflow for Assessing Anti-Proliferative Effects

This diagram outlines the key steps in the experimental protocol described above for evaluating the impact of this compound on cancer cell proliferation.

G cluster_1 Experimental Workflow A Cell Seeding (HeLa cells in 96-well plate) B Treatment (Varying concentrations of this compound) A->B C Incubation (24, 48, 72 hours) B->C D MTT Assay (Addition of MTT reagent) C->D E Data Acquisition (Absorbance measurement at 570 nm) D->E F Data Analysis (Calculation of IC50 value) E->F

Workflow for evaluating the anti-proliferative effects of this compound.

References

Application Notes and Protocols: β-D-Gulofuranose in Bioactive Glycoconjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive glycoconjugates utilizing β-D-gulofuranose and its derivatives. The following sections outline the synthesis of two distinct classes of bioactive molecules: Borylated L-gulo-Iminosugars, potent glycosidase inhibitors, and Triazole-Linked Gulose Glycoconjugates, which have shown potential as enzyme activators.

Application Note 1: Synthesis of Borylated L-gulo-Iminosugars as Glycosidase Inhibitors

Introduction

Iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent inhibition of glycosidases, enzymes that play crucial roles in various biological processes, including viral infections, cancer, and metabolic diseases. The L-gulo configuration of iminosugars has been explored for its unique stereochemistry, which can confer selectivity towards specific glycosidases. This application note describes the synthesis of borylated five-membered ring iminosugars of L-gulo configuration, which have demonstrated selective inhibitory activity against several glycosidases. The introduction of a boron pharmacophore is a novel strategy to enhance the interaction with the target enzyme.[1][2]

Workflow Overview

The synthetic strategy commences with a commercially available protected glucose derivative, which is converted to a key divergent intermediate. This intermediate then undergoes a series of transformations to yield the target borylated L-gulo-iminosugars.

G cluster_synthesis Synthesis of Borylated L-gulo-Iminosugars start 1,2:5,6-di-O-isopropylidene-α-D-allofuranose intermediate1 3-azido-3-deoxy-1,2:5,6-di-O- isopropylidene-α-D-glucofuranose start->intermediate1 Two Steps intermediate2 3-azido-3-deoxy-1,2-O- isopropylidene-α-D-glucofuranose intermediate1->intermediate2 Selective Hydrolysis intermediate3 3-azido-3-deoxy-1,2-O-isopropylidene- 6-O-p-toluenesulfonyl-α-D-glucofuranose intermediate2->intermediate3 Tosylation intermediate4 3,6-dideoxy-3,6-imino-1,2-O- isopropylidene-α-D-gulofuranose p-toluenesulfonate intermediate3->intermediate4 Intramolecular Cyclization target Borylated L-gulo-Iminosugars intermediate4->target Borylation & Deprotection

Synthetic workflow for Borylated L-gulo-Iminosugars.

Experimental Protocols

Protocol 1: Synthesis of 3,6-dideoxy-3,6-imino-1,2-O-isopropylidene-α-D-gulofuranose p-toluenesulfonate [3]

This protocol describes the synthesis of the key iminosugar precursor.

  • Step 1: Synthesis of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

    • This intermediate is prepared from 1,2:5,6-di-O-isopropylidene-α-D-allofuranose over two steps with a reported overall yield of 80.5%.

  • Step 2: Synthesis of 3-azido-3-deoxy-1,2-O-isopropylidene-α-D-glucofuranose.

    • To a solution of 3-azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a suitable solvent, perform a selective hydrolysis of the 5,6-O-isopropylidene group. The reported yield for this step is 95%.

  • Step 3: Synthesis of 3-azido-3-deoxy-1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-D-glucofuranose.

    • The primary alcohol of 3-azido-3-deoxy-1,2-O-isopropylidene-α-D-glucofuranose is selectively tosylated using p-toluenesulfonyl chloride in pyridine. The reported yield is 68%.

  • Step 4: Synthesis of 3,6-dideoxy-3,6-imino-1,2-O-isopropylidene-α-D-gulofuranose p-toluenesulfonate.

    • An intramolecular reductive cyclization of the azido-tosylate is performed to yield the desired iminosugar precursor. The reported yield for this step is 99%.

Characterization Data of Key Intermediate:

CompoundYield (%)Optical Rotation [α]DMelting Point (°C)
3-azido-3-deoxy-1,2;5,6-di-O-isopropylidene-α-D-glucofuranose80.5 (2 steps)-0.29 (c 0.095 in MeOH)-
3-azido-3-deoxy-1,2-O-isopropylidene-α-D-glucofuranose95-34.3 (c 0.021 in CHCl3)80–82
3-azido-3-deoxy-1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-D-glucofuranose68--
3,6-dideoxy-3,6-imino-1,2-O-isopropylidene-α-D-gulofuranose p-toluenesulfonate99+23.5 (c 0.0017 in H2O)161–162

Bioactivity Data

The synthesized borylated L-gulo-iminosugars have been evaluated for their inhibitory activity against a panel of glycosidases.[2]

CompoundTarget EnzymeIC50 (µM)
Borylated L-gulo-iminosugar (ortho-substituted)β-D-galactosidase (bovine liver)116
Borylated L-gulo-iminosugar (meta-substituted)β-D-galactosidase (bovine liver)617
Borylated L-gulo-iminosugar (ortho-substituted)α-D-glucosidase (rice)106
Borylated L-gulo-iminosugar (meta-substituted)α-D-glucosidase (yeast)784
Borylated L-gulo-iminosugar (ortho-substituted)β-D-glucosidase (almond)633
Borylated L-gulo-iminosugar (meta-substituted)β-D-glucosidase (bovine liver)710

Application Note 2: Synthesis of Triazole-Linked Gulose Glycoconjugates as Enzyme Activators

Introduction

Glycoconjugates containing a triazole linkage have emerged as a versatile class of compounds with a wide range of biological activities. The 1,2,3-triazole ring, often introduced via a copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), acts as a stable and biocompatible linker. This application note describes the synthesis of 3-C-linked glycohybrids featuring a gulose moiety and a 1,2,3-triazole linker. Interestingly, some of these compounds have been found to activate β-galactosidase from Escherichia coli, a property that is relatively rare.[4]

Workflow Overview

The synthesis starts from the readily available diacetone-α-D-glucose, which is oxidized to a ketone. This ketone then serves as a key intermediate for the introduction of the triazole-linked substituent at the C-3 position, ultimately leading to the gulose-configured product after deprotection.

G cluster_synthesis Synthesis of Triazole-Linked Gulose Glycoconjugates start Diacetone-α-D-glucose ketone Ketone derivative of diacetone-α-D-gulofuranose start->ketone Oxidation azide_intermediate 3-C-azidomethyl derivative ketone->azide_intermediate Nucleophilic Addition cycloaddition Copper(I)-catalyzed Azide-Alkyne Cycloaddition azide_intermediate->cycloaddition protected_product Protected triazole-linked glycohybrid cycloaddition->protected_product target 3-C-[(1,2,3-1H-triazol-1-yl) methyl] gulose protected_product->target Acidic Hydrolysis

Synthetic workflow for Triazole-Linked Gulose Glycoconjugates.

Experimental Protocols

Protocol 2: Synthesis of 3-C-[(1,2,3-1H-triazol-1-yl) methyl] gulose [4]

This protocol outlines the general steps for the synthesis of the target glycoconjugates.

  • Step 1: Synthesis of the Ketone Intermediate.

    • Oxidize 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose at the C-3 position to yield the corresponding ketone.

  • Step 2: Introduction of the Azide Moiety.

    • Perform a nucleophilic addition to the ketone using a suitable reagent to introduce an azidomethyl group at the C-3 position. This step creates the gulo-configured 3-C-branched intermediate.

  • Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

    • To a solution of the 3-C-azidomethyl-gulose derivative and a terminal alkyne in a suitable solvent system (e.g., t-butanol/water), add a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate).

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Work up the reaction by quenching with a suitable reagent and extract the product. Purify by column chromatography.

  • Step 4: Deprotection.

    • The O-isopropylidene protecting groups are removed by acidic hydrolysis (e.g., with aqueous acetic acid or trifluoroacetic acid) to yield the final 3-C-[(1,2,3-1H-triazol-1-yl) methyl] gulose derivative.

Bioactivity Data

Certain compounds from this class have demonstrated the ability to activate β-galactosidase.

CompoundEnzymeActivity
3-C-[(1,2,3-1H-triazol-1-yl) methyl] gulose derivativeβ-galactosidase (E. coli)Activator

References

Application Notes and Protocols for NMR Spectroscopic Analysis of beta-D-Gulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of beta-D-Gulofuranose. Given the dynamic equilibrium of monosaccharides in solution, this guide outlines methods for the characterization of the beta-furanose isomer, which often exists as a minor component alongside the more abundant pyranose forms. The methodologies described are based on established techniques for the analysis of furanose sugars, particularly drawing parallels from the comprehensive study of D-glucofuranose, an epimer of D-gulofuranose.

Introduction

D-Gulose is a C3 epimer of D-galactose and a C5 epimer of L-mannose. In solution, D-gulose, like other reducing sugars, exists as an equilibrium mixture of its cyclic pyranose and furanose anomers (alpha and beta), as well as the open-chain aldehyde form. The furanose forms are typically minor components, which makes their structural elucidation challenging due to overlapping signals from the more abundant pyranose forms.[1][2] However, understanding the structure and conformation of all isomers, including this compound, is crucial for applications in drug development and carbohydrate chemistry, as different isomers can exhibit distinct biological activities.

NMR spectroscopy is a powerful tool for the complete structural and conformational analysis of carbohydrates in solution.[3] This protocol details the necessary steps for sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and data analysis to characterize this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended:

  • Sample Purity: Ensure the D-gulose sample is of high purity to avoid signals from contaminants.

  • Solvent: Deuterium oxide (D₂O) is the solvent of choice for carbohydrate NMR as it is non-interfering and mimics physiological conditions. Use high-purity D₂O (99.96%).

  • Concentration: A relatively high concentration is often necessary to detect the minor furanose isomers. A concentration of approximately 1 M D-gulose in D₂O is recommended.[3]

  • pH Adjustment: The equilibrium of sugar anomers can be pH-dependent. It is advisable to use a dilute buffer to maintain a constant pD (the equivalent of pH in D₂O). A dilute phosphate (B84403) buffer to maintain a pD of 7.0 is recommended.[3]

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

NMR Data Acquisition

A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve optimal signal dispersion. The following experiments are crucial for the complete characterization of this compound.

  • 1D ¹H NMR: This is the initial experiment to observe all proton signals. The anomeric protons of furanose sugars often resonate in a distinct region of the spectrum.[1]

  • 1D ¹³C NMR: This experiment provides information about the carbon skeleton. Due to the low natural abundance of ¹³C, a higher number of scans may be required.

  • 2D Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, allowing for the tracing of proton connectivity within a spin system (i.e., within an individual isomer).

  • 2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system, which is particularly useful for crowded spectra. Selective 1D-TOCSY experiments, where a specific proton resonance is irradiated, can be employed to isolate the signals of a single isomer.[3]

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon resonances based on their attached proton assignments.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds, which is useful for assigning quaternary carbons and confirming assignments.

  • Selective 1D-TOCSY: This is a powerful technique to isolate the ¹H NMR spectrum of a single anomer from a complex mixture. By selectively exciting a well-resolved resonance of the target isomer (e.g., the anomeric proton), the entire spin system of that isomer can be revealed.[3]

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O

ProtonChemical Shift (ppm) (Placeholder)Multiplicity (Placeholder)Coupling Constants (J, Hz) (Placeholder)
H-1~5.2dJ₁,₂ = ~1-2
H-2~4.1ddJ₂,₁ = ~1-2, J₂,₃ = ~4-5
H-3~4.3ddJ₃,₂ = ~4-5, J₃,₄ = ~6-7
H-4~4.0ddJ₄,₃ = ~6-7, J₄,₅ = ~5-6
H-5~3.8m-
H-6a~3.7ddJ₆a,₆b = ~12, J₆a,₅ = ~3-4
H-6b~3.6ddJ₆b,₆a = ~12, J₆b,₅ = ~5-6

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

CarbonChemical Shift (ppm) (Placeholder)
C-1~103
C-2~77
C-3~75
C-4~82
C-5~71
C-6~63

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Sample High-Purity D-Gulose Solvent D₂O with Buffer (pD 7.0) Sample->Solvent Standard Internal Standard (DSS) Solvent->Standard NMR_Tube NMR Sample Standard->NMR_Tube OneD_H 1D ¹H NMR NMR_Tube->OneD_H Initial Survey OneD_C 1D ¹³C NMR NMR_Tube->OneD_C Detailed Analysis TwoD_COSY 2D COSY NMR_Tube->TwoD_COSY Detailed Analysis TwoD_TOCSY 2D TOCSY / 1D sel-TOCSY NMR_Tube->TwoD_TOCSY Detailed Analysis TwoD_HSQC 2D HSQC NMR_Tube->TwoD_HSQC Detailed Analysis TwoD_HMBC 2D HMBC NMR_Tube->TwoD_HMBC Detailed Analysis Identify_Anomers Identify Anomeric Signals OneD_H->Identify_Anomers Assign_Carbons Assign ¹³C Resonances (HSQC/HMBC) TwoD_HSQC->Assign_Carbons TwoD_HMBC->Assign_Carbons Assign_Protons Assign ¹H Resonances (COSY/TOCSY) Identify_Anomers->Assign_Protons Assign_Protons->Assign_Carbons Determine_J Determine Coupling Constants Assign_Protons->Determine_J Structure_Elucidation Structure & Conformation Assign_Carbons->Structure_Elucidation Determine_J->Structure_Elucidation

Caption: Experimental Workflow for NMR Analysis.

logical_relationship cluster_experiments NMR Experiments cluster_information Information Obtained cluster_final_output Final Structural Information H1 ¹H NMR Proton_Shifts Proton Chemical Shifts H1->Proton_Shifts C13 ¹³C NMR Carbon_Shifts Carbon Chemical Shifts C13->Carbon_Shifts COSY COSY HH_Connectivity ¹H-¹H Connectivity (J-coupling) COSY->HH_Connectivity TOCSY TOCSY Spin_System Complete Spin System TOCSY->Spin_System HSQC HSQC CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_CH Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_CH Structure Structure of This compound Proton_Shifts->Structure Carbon_Shifts->Structure HH_Connectivity->Structure Spin_System->Structure CH_Connectivity->Structure Long_Range_CH->Structure

Caption: Logical Relationship of NMR Experiments.

References

Application Notes and Protocols for the HPLC Separation and Analysis of Gulose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and analysis of gulose isomers using High-Performance Liquid Chromatography (HPLC). Gulose, a rare aldohexose, exists as a pair of enantiomers, D-gulose and L-gulose, which in solution further exist as an equilibrium of anomers (α and β pyranose and furanose forms). The accurate separation and quantification of these isomers are crucial for various applications in glycobiology, food science, and pharmaceutical development.

Introduction to HPLC Methods for Gulose Isomer Separation

The separation of gulose isomers is a challenging analytical task due to their high polarity and structural similarity. Several HPLC modes are suitable for this purpose, each offering distinct selectivity. The primary techniques include:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a powerful technique for the separation of underivatized carbohydrates. At high pH, the hydroxyl groups of sugars are partially ionized, allowing for their separation on a strong anion-exchange column. Pulsed amperometric detection provides sensitive and direct detection without the need for derivatization.

  • Chiral HPLC: To separate the enantiomers (D- and L-gulose), a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose (B213188) or amylose, are commonly used for this purpose.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds like sugars. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. HILIC can be effective in separating anomers and diastereomers.

  • Ligand-Exchange Chromatography (LEC): This technique employs a stationary phase containing metal ions (e.g., Ca²⁺, Pb²⁺) that form complexes with the hydroxyl groups of sugars. The differential stability of these complexes allows for the separation of sugar isomers.

Experimental Protocols

Protocol 1: Separation of D- and L-Gulose Enantiomers using Chiral HPLC

This protocol describes a method for the baseline separation of D- and L-gulose enantiomers.

1. Objective: To resolve and quantify the enantiomers of gulose.

2. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, and column thermostat.

  • Chiral Stationary Phase: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Detector: Refractive Index (RI) Detector.

  • Mobile Phase: n-Hexane and Ethanol (HPLC grade).

  • Gulose standards: D-gulose and L-gulose.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of n-Hexane/Ethanol (e.g., 80:20 v/v). The optimal ratio may require method development.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10-20 µL.

  • Detector Temperature: 35 °C.

4. Sample Preparation:

  • Prepare individual stock solutions of D-gulose and L-gulose in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a racemic mixture by combining equal volumes of the D- and L-gulose stock solutions.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to D- and L-gulose based on the injection of individual standards.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.

  • Quantify the amount of each enantiomer using a calibration curve prepared from the individual standards.

Protocol 2: Analysis of Gulose and other Aldohexoses by HPAE-PAD

This protocol is suitable for the separation of gulose from other monosaccharides and for the potential resolution of its anomers.

1. Objective: To separate and quantify gulose in the presence of other monosaccharides.

2. Instrumentation and Materials:

  • Ion Chromatography (IC) system equipped with an eluent generator (optional), a high-pressure gradient pump, an autosampler, a column thermostat, and a pulsed amperometric detector with a gold working electrode.

  • Stationary Phase: Dionex CarboPac™ PA10 (4 x 250 mm) with a CarboPac™ PA10 Guard (4 x 50 mm).

  • Eluents: Deionized water, Sodium Hydroxide (NaOH) solution (50% w/w), and Sodium Acetate (NaOAc).

  • Gulose and other monosaccharide standards.

3. Chromatographic Conditions:

  • Eluent A: Deionized Water

  • Eluent B: 200 mM NaOH

  • Eluent C: 1 M NaOAc in 200 mM NaOH

  • Gradient Program:

    • 0-20 min: 100% B (Isocratic elution with 200 mM NaOH) for separation of neutral sugars.

    • 20.1-30 min: Gradient to 100% C for elution of acidic sugars and column wash.

    • 30.1-40 min: Re-equilibration with 100% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • PAD Waveform: Standard quadruple potential waveform for carbohydrates.

4. Sample Preparation:

  • Prepare stock solutions of individual sugar standards in deionized water at 1 mg/mL.

  • Prepare a mixed standard solution containing gulose and other relevant monosaccharides.

  • For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.

  • Filter all solutions through a 0.2 µm IC-certified syringe filter.

5. Data Analysis:

  • Identify peaks based on the retention times of the individual standards.

  • Quantify gulose using a calibration curve constructed from the gulose standard.

Data Presentation

The following tables summarize expected quantitative data for the separation of monosaccharide isomers. Note that specific retention times for gulose may vary depending on the exact system and conditions used. The data for other closely related sugars are provided for reference.

Table 1: Expected Retention Times for Monosaccharide Enantiomers on a Chiralpak AD-H Column.

MonosaccharideEnantiomerAnomerRetention Time (min)
Gulose*DαExpected > 10
βExpected > 10
LαExpected > 10
βExpected > 10
GlucoseDα~12.5
β~14.0
Lα~15.5
β~17.0
MannoseDα~10.0
β~11.5
Lα~13.0
β~14.5

*Note: Specific retention time data for gulose on this column was not found in the surveyed literature. The values are expected to be in a similar range to other aldohexoses.

Table 2: Typical Retention Times for Aldohexoses using HPAE-PAD on a Dionex CarboPac™ PA10 Column.

MonosaccharideRetention Time (min)
Gulose ~13.5
Allose~10.8
Altrose~11.5
Glucose~12.2
Mannose~12.8
Idose~14.2
Galactose~15.0
Talose~15.8

Visualizations

The following diagrams illustrate the general workflows for the HPLC analysis of gulose isomers.

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis start Prepare D-Gulose, L-Gulose and Racemic Standards filter Filter Samples (0.45 µm) start->filter hplc Inject into HPLC Column: Chiralpak AD-H Mobile Phase: n-Hexane/Ethanol Detector: RI filter->hplc analysis Peak Identification Resolution Calculation Quantification hplc->analysis end Report Results analysis->end

Caption: Workflow for the enantiomeric separation of gulose by Chiral HPLC.

Experimental_Workflow_HPAE_PAD cluster_prep Sample Preparation cluster_hplc HPAE-PAD Analysis cluster_data Data Analysis start Prepare Gulose and Mixed Sugar Standards cleanup Sample Cleanup (if necessary) start->cleanup filter Filter Samples (0.2 µm) cleanup->filter hplc Inject into IC System Column: Dionex CarboPac PA10 Eluent: NaOH Gradient Detector: PAD filter->hplc analysis Peak Identification and Quantification hplc->analysis end Report Results analysis->end

Caption: Workflow for the analysis of gulose by HPAE-PAD.

Application Notes and Protocols for the Mass Spectrometric Characterization of Gulofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the characterization of gulofuranosides using mass spectrometry (MS) techniques. Gulofuranosides, containing a five-membered furanose ring, present unique analytical challenges and opportunities in drug development and glycobiology. This document outlines methodologies for their structural elucidation and quantification.

Introduction to Mass Spectrometry of Gulofuranosides

Mass spectrometry is a powerful analytical technique for the characterization of carbohydrates, including gulofuranosides. Due to their polarity and thermal lability, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically requiring prior derivatization to increase volatility. Tandem mass spectrometry (MS/MS) is crucial for detailed structural analysis, providing information on the aglycone, the sugar moiety, and the glycosidic linkage.

Key Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for the analysis of gulofuranosides, allowing for the separation of complex mixtures prior to mass analysis.

  • Ionization: ESI is the most common ionization source for LC-MS analysis of glycosides. It is a soft ionization technique that typically produces protonated molecules [M+H]+, sodiated molecules [M+Na]+, or deprotonated molecules [M-H]-.

  • Mass Analyzers: High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap instruments, are advantageous for determining the elemental composition of gulofuranosides and their fragments. Triple quadrupole (QqQ) mass spectrometers are well-suited for targeted quantitative analysis in multiple reaction monitoring (MRM) mode.

  • Fragmentation: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are used to fragment the glycosidic bond and the sugar ring, providing structural information. A characteristic fragmentation pathway for O-glycosides is the neutral loss of the sugar moiety.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution but requires derivatization of the polar hydroxyl groups of gulofuranosides to make them volatile.

  • Derivatization: Trimethylsilylation (TMS) is a common derivatization method where hydroxyl groups are converted to trimethylsilyl (B98337) ethers. This process increases the volatility and thermal stability of the gulofuranoside.

  • Ionization: Electron Ionization (EI) is typically used in GC-MS. EI is a hard ionization technique that produces extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching.

  • Fragmentation of TMS Derivatives: The fragmentation of TMS-derivatized carbohydrates is well-characterized and often involves cleavage of the sugar ring and loss of silyl (B83357) groups.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of a Gulofuranoside

This protocol outlines a general method for the analysis of a purified gulofuranoside sample.

Sample Preparation:

  • Dissolve the gulofuranoside sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used. For more polar gulofuranosides, a hydrophilic interaction liquid chromatography (HILIC) column may be more suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions. The gradient should be optimized based on the specific analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: ESI positive and negative modes.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize based on the instrument manufacturer's recommendations.

  • MS Scan Range: m/z 100-1000.

  • MS/MS: Perform data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions. Use a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra.

Protocol 2: GC-MS Analysis of a Gulofuranoside via Trimethylsilylation

This protocol describes the derivatization and subsequent GC-MS analysis of a gulofuranoside.

Derivatization:

  • Dry approximately 100 µg of the gulofuranoside sample in a reaction vial under a stream of nitrogen.

  • Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • MS Scan Range: m/z 40-600.

Data Presentation and Interpretation

Fragmentation Patterns

The interpretation of fragmentation patterns is key to the structural elucidation of gulofuranosides.

  • LC-MS/MS: In positive ion mode, a prominent fragmentation pathway is the neutral loss of the gulofuranose moiety (162 Da for a hexose). The remaining ion corresponds to the protonated aglycone, which can provide information about the non-sugar part of the molecule. Further fragmentation of the sugar ring can also occur.

  • GC-MS (TMS derivatives): The EI mass spectra of TMS-derivatized gulofuranosides are expected to show characteristic fragments arising from the cleavage of the furanose ring and the loss of TMS groups.

Quantitative Data

For quantitative studies, a calibration curve should be prepared using a standard of the gulofuranoside of interest. The data can be summarized in a table for easy comparison.

Table 1: Hypothetical Quantitative LC-MS/MS Data for Gulofuranoside X in Biological Samples

Sample IDAnalyte Concentration (ng/mL)Standard Deviation% RSD
Control 110.50.87.6
Control 212.11.19.1
Treated 125.32.18.3
Treated 228.92.58.7

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Gulofuranoside Sample Dissolution Dissolution/Derivatization Sample->Dissolution Filtration Filtration Dissolution->Filtration LC_GC LC or GC Separation Filtration->LC_GC MS Mass Spectrometry LC_GC->MS MSMS Tandem MS (MS/MS) MS->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Structural_Elucidation Structural Elucidation Data_Acquisition->Structural_Elucidation Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for the mass spectrometric analysis of gulofuranosides.

Logical Relationship of Fragmentation

fragmentation_logic cluster_fragmentation MS/MS Fragmentation Precursor [Gulofuranoside+H]+ Neutral_Loss Neutral Loss of Gulofuranose Precursor->Neutral_Loss Sugar_Fragments Sugar Ring Fragments Precursor->Sugar_Fragments Aglycone_Ion [Aglycone+H]+ Neutral_Loss->Aglycone_Ion Aglycone_Fragments Aglycone Fragments Aglycone_Ion->Aglycone_Fragments

Caption: Logical fragmentation pathways for a protonated gulofuranoside in MS/MS.

Hypothetical Signaling Pathway

signaling_pathway Gulofuranoside Gulofuranoside -containing Glycan Receptor Cell Surface Receptor Gulofuranoside->Receptor Binding Kinase_Activation Kinase Activation Receptor->Kinase_Activation Conformational Change Signaling_Cascade Downstream Signaling Cascade Kinase_Activation->Signaling_Cascade Phosphorylation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway initiated by a gulofuranoside-containing glycan.

Troubleshooting & Optimization

Common byproducts in the synthesis of beta-D-Gulofuranose.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-D-Gulofuranose. The focus is on a common synthetic route starting from D-glucose, which involves a four-step process: protection, oxidation, reduction, and deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining β-D-Gulofuranose from D-Glucose?

A1: A widely used strategy involves a four-step sequence:

  • Protection: The hydroxyl groups of D-glucose at positions 1, 2, 5, and 6 are protected using acetone (B3395972) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose). This isolates the hydroxyl group at C-3 for the subsequent reaction.

  • Oxidation: The free hydroxyl group at C-3 is oxidized to a ketone, yielding 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

  • Stereoselective Reduction: The ketone at C-3 is reduced to a hydroxyl group with the gulo configuration. This is the crucial stereochemistry-determining step.

  • Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis to yield D-gulose, which exists in equilibrium with its various isomeric forms, including β-D-Gulofuranose.

Q2: Why is the furanose form of gulose targeted in this synthesis?

A2: The synthetic route starting from D-glucose naturally proceeds through furanose intermediates due to the stability of the diacetone-protected glucofuranose. While D-gulose in solution will exist as an equilibrium mixture of furanose and pyranose anomers, this synthetic pathway provides direct access to the furanose form.

Q3: What are the critical factors for achieving a good yield of the desired product?

A3: Key factors include the purity of reagents and solvents, strict control of reaction temperatures (especially during the oxidation step), and careful monitoring of each reaction step by thin-layer chromatography (TLC) to ensure complete conversion and minimize byproduct formation.

Troubleshooting Guides

This section addresses common issues, their potential causes, and recommended solutions for each step of the synthesis.

Step 1: Protection of D-Glucose as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

Issue 1.1: Low or no formation of the desired diacetone glucose.

Potential CauseRecommended Solution
Inactive catalyst (e.g., moisture in sulfuric acid).Use a fresh or properly stored catalyst.
Presence of water in acetone or on glassware.Use anhydrous acetone and oven-dried glassware.
Insufficient reaction time.Monitor the reaction by TLC and extend the reaction time if necessary.

Issue 1.2: Formation of significant byproducts.

ByproductIdentificationCauseMitigation
Monoacetone-D-glucoseMore polar spot on TLC than the diacetone product.Incomplete reaction.Increase reaction time or the amount of acetone and catalyst.
Acetone self-condensation products (e.g., diacetone alcohol, mesityl oxide)Less polar spots on TLC; may form an oily residue.Acid-catalyzed self-condensation of acetone.Maintain a controlled reaction temperature and avoid excessively long reaction times.
Caramelization productsDark brown or black tar-like substance.Overly harsh acidic conditions or high temperatures.Use a milder acid catalyst or maintain a lower reaction temperature.
Step 2: Oxidation of Diacetone Glucose

Issue 2.1: Incomplete oxidation of the C-3 hydroxyl group.

Potential CauseRecommended Solution
Insufficient amount of oxidizing agent (e.g., in Swern oxidation).Use the recommended stoichiometry of reagents.
Poor mixing of reagents at low temperatures.Ensure vigorous stirring, especially if the reaction mixture becomes viscous.

Issue 2.2: Formation of byproducts during oxidation (e.g., Swern Oxidation).

ByproductIdentificationCauseMitigation
Methylthiomethyl (MTM) etherDetected by NMR and Mass Spectrometry.Pummerer rearrangement due to the reaction temperature rising above -60 °C.[1]Strictly maintain the reaction temperature at or below -78 °C.[1]
Epimer at C-4Difficult to separate from the desired product.Can be facilitated by the base (e.g., triethylamine).[1]Consider using a bulkier base like diisopropylethylamine (DIPEA).[1]
Dimethyl sulfideStrong, unpleasant odor.Stoichiometric byproduct of the Swern reaction.[2][3]Conduct the reaction in a well-ventilated fume hood and quench glassware with bleach or Oxone® to oxidize the dimethyl sulfide.[1]
Step 3: Stereoselective Reduction of the Ketone

Issue 3.1: Low stereoselectivity, formation of the D-allo isomer.

Potential CauseRecommended Solution
Use of a non-stereoselective reducing agent.Employ a bulky, stereoselective reducing agent such as K-selectride® or L-selectride®.
Reaction temperature is too high.Maintain the recommended low temperature for the reduction (e.g., -78 °C).

Issue 3.2: Incomplete reduction.

Potential CauseRecommended Solution
Insufficient amount of reducing agent.Use a slight excess of the reducing agent and monitor the reaction by TLC.
Deactivation of the reducing agent by moisture.Ensure anhydrous conditions and use freshly opened or titrated reducing agents.
Step 4: Deprotection of Di-O-isopropylidene-D-gulofuranose

Issue 4.1: Incomplete removal of the isopropylidene groups.

Potential CauseRecommended Solution
Insufficient hydrolysis time or acid concentration.Increase the reaction time or the concentration of the acid, monitoring by TLC.
Inefficient mixing of the biphasic system (if applicable).Ensure vigorous stirring to facilitate contact between the substrate and the aqueous acid.

Issue 4.2: Formation of the pyranose form or other isomers.

ByproductIdentificationCauseMitigation
Monoacetone-D-guloseLess polar spot on TLC compared to fully deprotected gulose.Incomplete hydrolysis.Extend the hydrolysis time or increase the acid concentration.
Gulose pyranose formsDifferent NMR spectrum from the furanose form.Acid-catalyzed equilibration.This is an equilibrium process. Purification by chromatography may be necessary to isolate the desired furanose anomer.

Experimental Protocols

Step 2: Swern Oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.[4]

  • Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C and stir for 1 hour.[4]

  • Add triethylamine (B128534) (5 equivalents) to the reaction mixture and allow it to warm to room temperature while stirring for 1-2 hours.[4]

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

Step 3: Stereoselective Reduction with K-selectride®
  • In a flame-dried flask under an inert atmosphere, dissolve 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C.[4]

  • Slowly add a solution of K-selectride® (potassium tri-sec-butylborohydride) (1.1-1.5 equivalents) in THF to the ketone solution at -78 °C.[4]

  • Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate.[4]

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.

Data Presentation

Table 1: Summary of Yields and Purity in the Synthesis of D-Gulose

StepReactionReagentsTypical Yield (%)Typical Purity (%)
1Protection of D-GlucoseAnhydrous Acetone, Conc. H₂SO₄55 - 76>98
2Oxidation of Protected GlucoseOxalyl chloride, DMSO, Triethylamine~90>95
3Stereoselective ReductionK-selectride®70 - 80>95
4Deprotection of Protected GuloseAqueous H₂SO₄Variable>95 after purification

Visualizations

Synthesis_Workflow D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose D_Glucose->Diacetone_Glucose Protection Keto_Intermediate 1,2:5,6-di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose Diacetone_Glucose->Keto_Intermediate Oxidation Protected_Gulose 1,2:5,6-di-O-isopropylidene- α-D-gulofuranose Keto_Intermediate->Protected_Gulose Reduction D_Gulose β-D-Gulofuranose Protected_Gulose->D_Gulose Deprotection

Caption: Overall workflow for the synthesis of β-D-Gulofuranose from D-Glucose.

Troubleshooting_Oxidation cluster_issue Issue: Low Yield in Oxidation cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Ketone Temp_High Temperature > -60 °C Low_Yield->Temp_High Moisture Moisture in Reagents Low_Yield->Moisture Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Control_Temp Maintain T ≤ -78 °C Temp_High->Control_Temp Anhydrous Use Anhydrous Reagents Moisture->Anhydrous Check_Stoich Verify Reagent Amounts Stoichiometry->Check_Stoich

Caption: Troubleshooting logic for low yield in the oxidation step.

References

How to improve the yield of beta-D-Gulofuranose synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of β-D-gulofuranose. Our aim is to help you improve the yield and stereoselectivity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of D-Gulose Starting Material

Question: I am struggling to synthesize the D-gulose precursor required for the gulofuranose synthesis. What are the common pitfalls and how can I improve the yield?

Answer: The synthesis of D-gulose, a rare sugar, can indeed be challenging. A common and effective method is the stereoselective reduction of a protected D-glucose derivative. Here’s a breakdown of potential issues and solutions:

  • Inefficient Protection of D-Glucose: The initial protection of D-glucose as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is crucial. Low yields at this stage are often due to incomplete reaction or side product formation.

    • Troubleshooting:

      • Ensure all reagents and solvents (acetone, sulfuric acid, anhydrous copper sulfate) are strictly anhydrous. Moisture can significantly reduce the yield.

      • Optimize the reaction time and temperature. Prolonged reaction times or high temperatures can lead to the formation of byproducts.

      • Purification of the protected glucose is critical. Recrystallization or column chromatography should be performed to obtain a pure product before proceeding to the next step.

  • Poor Yield in the Oxidation Step: The Swern oxidation of the protected glucose to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose is a critical step. Low yields can result from improper reaction conditions.

    • Troubleshooting:

      • Maintain a low temperature (-78°C) during the addition of oxalyl chloride and DMSO. Deviation from this can lead to side reactions.

      • Use freshly distilled and anhydrous solvents (DCM) and reagents (DMSO, triethylamine).

      • Ensure the dropwise addition of the protected glucose solution to the activated DMSO complex.

  • Low Stereoselectivity in the Reduction Step: The reduction of the keto-intermediate to the desired gulo-configuration requires a sterically hindered reducing agent. Poor stereoselectivity leads to the formation of the unwanted allo-epimer.

    • Troubleshooting:

      • Use a bulky reducing agent such as K-selectride® or KS-selectride® to favor the approach of the hydride from the less hindered face, yielding the gulo-isomer.[1]

      • Maintain a low reaction temperature (-78°C) to enhance stereoselectivity.

      • Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the reducing agent.

  • Inefficient Deprotection: The final deprotection step to yield D-gulose can be problematic if not carried out under controlled conditions.

    • Troubleshooting:

      • Use a mild acidic condition (e.g., 1% aqueous sulfuric acid in acetonitrile) to remove the isopropylidene groups.[1]

      • Monitor the reaction closely using TLC to avoid the formation of anhydro-sugars or other degradation products.

      • Neutralize the reaction mixture promptly upon completion.

Logical Workflow for Troubleshooting Low D-Gulose Yield

G start Low D-Gulose Yield protection Check Protection Step (Yield & Purity) start->protection oxidation Evaluate Oxidation Step (Yield & Purity) protection->oxidation If protection is successful reagents Verify Reagent & Solvent Quality (Anhydrous?) protection->reagents conditions Optimize Reaction Conditions (Temperature, Time) protection->conditions purification Improve Purification Methods protection->purification reduction Assess Reduction Step (Stereoselectivity) oxidation->reduction If oxidation is successful oxidation->reagents oxidation->conditions oxidation->purification deprotection Examine Deprotection Step (Byproducts) reduction->deprotection If reduction is successful reduction->reagents reduction->conditions reduction->purification deprotection->reagents deprotection->conditions deprotection->purification final_product Improved D-Gulose Yield deprotection->final_product If deprotection is successful

Caption: A logical workflow for diagnosing the cause of low D-Gulose yield.

Issue 2: Low Yield and/or Poor β-Selectivity in the Glycosylation Step

Question: I am obtaining a low yield of my desired β-D-gulofuranoside, and the reaction produces a mixture of α and β anomers. How can I improve the yield and favor the formation of the β-anomer?

Answer: Achieving high yield and stereoselectivity in glycosylation, particularly for 1,2-cis-furanosides like β-D-gulofuranoside, is a significant challenge. The formation of the β-anomer is often disfavored electronically and sterically. Here are key factors to consider:

  • Choice of Glycosyl Donor and Leaving Group: The nature of the glycosyl donor and its anomeric leaving group significantly impacts reactivity and selectivity.

    • Troubleshooting:

      • Glycosyl Halides (Bromides/Chlorides): These are reactive donors but can lead to a mixture of anomers. The use of insoluble silver salts can sometimes favor β-glycoside formation.

      • Trichloroacetimidates: These donors are often highly reactive and can provide good yields. The stereochemical outcome is highly dependent on the reaction conditions and protecting groups.

      • Thioglycosides: These donors are stable and can be activated under specific conditions, offering good control over the reaction.

      • Glycosyl Phosphates: Can be effective donors, especially when used with specific catalysts like bis-thioureas for stereospecific furanosylations.[2]

  • Influence of Protecting Groups: The protecting groups on the D-gulose backbone play a critical role in directing the stereochemical outcome of the glycosylation.

    • Troubleshooting:

      • Non-participating Groups at C-2: To avoid the formation of the 1,2-trans product (α-gulofuranoside), a non-participating protecting group (e.g., benzyl (B1604629) ether, silyl (B83357) ether) is essential at the C-2 position.

      • Conformationally Rigid Protecting Groups: Introducing a cyclic protecting group that restricts the conformational flexibility of the furanose ring can enhance stereoselectivity. For instance, a 3,5-O-xylylene or a 3,5-O-(di-tert-butylsilylene) group can lock the conformation and favor the formation of the β-anomer.[3][4]

  • Reaction Conditions (Catalyst, Solvent, Temperature): These parameters are crucial for controlling the reaction pathway and stereoselectivity.

    • Troubleshooting:

      • Catalyst Selection:

        • Lewis Acids (e.g., TMSOTf, BF₃·OEt₂): Commonly used but can lead to a mixture of anomers. Optimization of the catalyst loading and temperature is critical.

        • Bis-thiourea Catalysts: These have shown promise in promoting stereospecific 1,2-cis furanosylations through a cooperative mechanism.[2][5]

        • Phenanthroline Catalysts: Have been reported to promote stereoselective 1,2-cis furanosylation with furanosyl bromide donors.[6]

        • Gold or Palladium Catalysts: Can also be employed to achieve high β-selectivity under specific conditions.

      • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and thus the stereochemical outcome. Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred.

      • Temperature Control: Glycosylation reactions are highly sensitive to temperature. Low temperatures (e.g., -78°C to -40°C) generally favor Sₙ2-like reactions, which can lead to higher stereoselectivity.

Experimental Workflow for Optimizing β-D-Gulofuranoside Synthesis

G start Start with Protected D-Gulose donor_prep Prepare Glycosyl Donor (e.g., Trichloroacetimidate) start->donor_prep glycosylation Glycosylation Reaction donor_prep->glycosylation analysis Analyze α/β Ratio and Yield (NMR, HPLC) glycosylation->analysis low_yield Low Yield or Poor β-Selectivity analysis->low_yield If unsatisfactory success High Yield of β-D-Gulofuranoside analysis->success If satisfactory optimize_pg Optimize Protecting Groups (e.g., Conformationally Rigid) low_yield->optimize_pg optimize_catalyst Screen Catalysts (e.g., Bis-thiourea) low_yield->optimize_catalyst optimize_conditions Adjust Reaction Conditions (Solvent, Temperature) low_yield->optimize_conditions optimize_pg->glycosylation optimize_catalyst->glycosylation optimize_conditions->glycosylation

Caption: Iterative workflow for optimizing the yield of β-D-gulofuranoside.

Data Presentation: Comparison of Glycosylation Conditions

The following tables summarize quantitative data from literature on related furanosylation reactions, which can serve as a starting point for optimizing your β-D-gulofuranose synthesis.

Table 1: Effect of Catalyst on Stereoselectivity of 1,2-cis Furanosylation

Glycosyl DonorAcceptorCatalyst (mol%)SolventTemp (°C)α:β RatioYield (%)Reference
Arabinofuranosyl Phosphate6-OH-GalactopyranoseBis-thiourea (5)nPr₂O401:1985[2]
Xylofuranosyl BromideGalactopyranoseBPhen (5)MTBE/CH₂Cl₂2515:1 (α:β)84[6]
Arabinofuranosyl ImidateGlucosyl AcceptorB(C₆F₅)₃ (10)DCM-78 to rt1:1285[4]

Table 2: Influence of Protecting Groups on Glycosylation Outcome

Glycosyl DonorC-2 Protecting GroupC-3, C-5 Protecting GroupAcceptorCatalystα:β RatioYield (%)Reference
Glucosyl Donor2-O-TBS3,4,6-tris-O-TBSCholestanolNIS/TfOH>99:1 (β:α)95[3]
Glucosyl Donor2-O-Bn3,4-O-bisacetalGlucose-4-OHBSP/Tf₂O1:475[6]
Arabinofuranosyl Imidate2-O-Bn3,5-O-xylyleneGlucosyl AcceptorB(C₆F₅)₃1:1285[4]

Experimental Protocols

Key Experiment: Synthesis of D-Gulose from D-Glucose[1]

Step 1: Protection of D-Glucose

  • To a suspension of D-glucose in anhydrous acetone, add concentrated sulfuric acid and anhydrous copper sulfate.

  • Stir the mixture at room temperature until TLC indicates the consumption of the starting material.

  • Filter the reaction mixture and neutralize the filtrate.

  • Concentrate the filtrate and purify the resulting 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose by recrystallization.

Step 2: Swern Oxidation

  • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78°C.

  • Slowly add a solution of anhydrous DMSO in DCM.

  • Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in DCM dropwise.

  • After stirring, add triethylamine (B128534) and allow the reaction to warm to room temperature.

  • Perform an aqueous workup and purify the product by column chromatography to obtain 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.

Step 3: Stereoselective Reduction

  • Dissolve the ketone from Step 2 in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Slowly add a solution of K-selectride® in THF.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Extract the product and purify by column chromatography to yield 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose.

Step 4: Deprotection to D-Gulose

  • Dissolve the protected gulose from Step 3 in a mixture of acetonitrile (B52724) and 1% aqueous sulfuric acid.

  • Heat the mixture and monitor by TLC.

  • Upon completion, cool the reaction and neutralize with barium carbonate.

  • Filter and concentrate the filtrate to obtain D-gulose.

General Protocol for β-Selective Glycosylation of Protected D-Gulose

This protocol is a generalized procedure based on methods for 1,2-cis furanosylation and should be optimized for the specific D-gulose donor.

  • Preparation of the Glycosyl Donor: Convert the protected D-gulose into a suitable glycosyl donor (e.g., trichloroacetimidate) using standard procedures.

  • Glycosylation Reaction:

    • To a flame-dried flask containing the glycosyl acceptor and molecular sieves under an inert atmosphere, add anhydrous DCM.

    • Cool the mixture to the desired temperature (e.g., -78°C).

    • In a separate flask, dissolve the glycosyl donor in anhydrous DCM.

    • Add the catalyst (e.g., TMSOTf, B(C₆F₅)₃, or a bis-thiourea catalyst) to the acceptor solution.

    • Slowly add the donor solution to the acceptor solution via syringe.

    • Stir the reaction at the low temperature and monitor its progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).

    • Allow the mixture to warm to room temperature, dilute with DCM, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the α and β anomers and isolate the desired β-D-gulofuranoside.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates.

References

Technical Support Center: Troubleshooting Gulofuranosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for gulofuranosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their glycosylation reactions involving gulofuranose donors. Below you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: My gulofuranosylation reaction is resulting in a nearly 1:1 mixture of α and β anomers. What are the most likely causes?

A non-selective gulofuranosylation reaction can be attributed to several factors that influence the reaction mechanism. The formation of a long-lived and poorly shielded oxocarbenium ion intermediate often leads to a loss of stereocontrol. Key factors include:

  • Non-participating protecting groups: Ether-type protecting groups (e.g., benzyl (B1604629) ethers) at the C-2 position do not assist in shielding one face of the oxocarbenium ion, allowing the acceptor to attack from either side.

  • Reaction conditions: High temperatures can favor the formation of the thermodynamic product, which may be a mixture of anomers, and can also lead to anomerization of the product.

  • Solvent effects: The choice of solvent can significantly impact the stability and reactivity of the intermediates. Solvents that stabilize the oxocarbenium ion can lead to lower selectivity.[1]

  • Leaving group ability: A highly reactive leaving group might dissociate too quickly, leading to a less controlled reaction.

Q2: How can I favor the formation of the 1,2-cis (α-gulofuranoside) product?

Achieving high α-selectivity in gulofuranosylation can be challenging due to the inherent structure of the sugar. Strategies to promote the formation of the α-anomer often involve:

  • Use of non-participating protecting groups: Protecting groups at C-2 that do not offer neighboring group participation, such as benzyl or silyl (B83357) ethers, are essential.

  • Halide effect: The use of glycosyl halides as donors in the presence of insoluble silver salts can sometimes favor α-glycoside formation.

  • Low temperatures: Running the reaction at very low temperatures can favor the kinetic product, which may be the α-anomer.

  • Specific promoter systems: Certain promoter systems may favor the formation of an α-linked intermediate or transition state.

Q3: What strategies can I employ to increase the yield of the 1,2-trans (β-gulofuranoside) product?

The synthesis of 1,2-trans-glycosides is often more straightforward due to the principle of neighboring group participation. Key strategies include:

  • Participating C-2 protecting groups: The use of an acyl-type protecting group (e.g., acetate, benzoate, pivaloate) at the C-2 position is the most common and effective method. The acyl group participates in the reaction by forming a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar and directs the incoming nucleophile (the acceptor) to attack from the β-face.

  • Solvent choice: Nitrile solvents like acetonitrile (B52724) can sometimes promote the formation of β-glycosides through the "nitrile effect," where the solvent participates to form an α-nitrilium ion intermediate that is then displaced by the acceptor from the β-face.

Q4: Can the protecting groups on other positions of the gulofuranose donor influence the stereoselectivity?

Yes, protecting groups at positions other than C-2 can have a significant impact on the stereochemical outcome through "remote participation" or by influencing the conformation of the furanose ring. For instance, bulky silyl ethers or cyclic acetals (like isopropylidene groups) can lock the furanose ring into a specific conformation that may favor the attack of the acceptor from one face over the other. For example, a 2,3-O-isopropylidene group is commonly used in gulofuranose chemistry and can influence the stereoselectivity of reactions at other positions.

Q5: How do I accurately determine the α/β ratio of my product mixture?

The most reliable method for determining the anomeric ratio is through ¹H NMR spectroscopy. The anomeric proton (H-1) of the α and β isomers will have distinct chemical shifts and coupling constants (³J(H1,H2)). Generally, for furanosides:

  • The α-anomeric proton signal appears at a lower field (higher ppm) compared to the β-anomeric proton.[2]

  • The coupling constant ³J(H1,H2) is typically larger for the 1,2-trans anomer than for the 1,2-cis anomer. For gulofuranosides, which have a cis relationship between H-1 and H-2 in the α-anomer and a trans relationship in the β-anomer, you would expect a smaller ³J(H1,H2) for the α-anomer and a larger one for the β-anomer.

Integration of the respective anomeric proton signals in the ¹H NMR spectrum of the crude reaction mixture provides the kinetic product ratio.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving problems of low stereoselectivity in your gulofuranosylation reactions.

Problem: Poor α/β Selectivity (Near 1:1 Mixture)

dot

Caption: Troubleshooting workflow for low stereoselectivity.

Data on Influence of Reaction Parameters
ParameterCondition 1Outcome 1Condition 2Outcome 2Rationale
C-2 Protecting Group Benzyl (non-participating)Low selectivity (α/β mixture)Acetyl (participating)High β-selectivityNeighboring group participation of the acetyl group blocks the α-face.
Solvent Dichloromethane (B109758) (DCM)Baseline selectivityAcetonitrile (MeCN)Increased β-selectivityThe "nitrile effect" can favor the formation of the β-anomer.
Temperature 0 °C to room temp.Often lower selectivity-78 °CPotentially higher selectivity for the kinetic productLower temperatures can trap the reaction in a more selective pathway.
Promoter TMSOTf (strong Lewis acid)Can lead to fast, non-selective reactionsNIS/TfOH (milder)May offer better control and selectivityThe choice of promoter and its concentration can fine-tune the reactivity.

Experimental Protocols

Protocol 1: General Procedure for a Trial Gulofuranosylation Reaction

This protocol is a starting point for optimizing your reaction. It is based on common glycosylation procedures.

Materials:

  • Gulofuranosyl donor (e.g., a thioglycoside or trichloroacetimidate)

  • Acceptor alcohol

  • Anhydrous dichloromethane (DCM)

  • Promoter (e.g., N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH) for a thioglycoside donor)

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the gulofuranosyl donor (1.0 eq.), the acceptor alcohol (1.2 eq.), and freshly activated 4 Å molecular sieves.

  • Add anhydrous DCM via syringe.

  • Cool the mixture to the desired temperature (e.g., -40 °C).

  • In a separate flask, prepare a solution of the promoter (e.g., NIS, 1.5 eq.) in anhydrous DCM.

  • Add the promoter solution dropwise to the reaction mixture.

  • If using a catalytic promoter like TfOH, add it dropwise via syringe (e.g., 0.1 eq.).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution for reactions with NIS).

  • Filter the mixture through celite to remove molecular sieves, and wash the celite with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the anomers if possible.

  • Analyze the crude product and purified fractions by ¹H NMR to determine the anomeric ratio.

Protocol 2: ¹H NMR Analysis of Anomeric Ratio

Procedure:

  • Prepare a sample of the crude reaction product dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Identify the region where the anomeric protons (H-1) resonate (typically between δ 4.5 and 6.0 ppm for furanosides).

  • Identify the distinct signals for the α- and β-anomeric protons. The α-anomer's H-1 signal is usually downfield of the β-anomer's signal.

  • Carefully integrate the area under each anomeric proton signal.

  • The anomeric ratio (α:β) is the ratio of the integration values.

Visualization of Key Concepts

Decision Pathway for Optimizing Stereoselectivity

This diagram outlines a logical decision-making process for a researcher aiming to improve the stereoselectivity of a gulofuranosylation reaction.

dot

G start Start: Low Stereoselectivity target Desired Anomer? start->target beta_path Target: β (1,2-trans) target->beta_path β alpha_path Target: α (1,2-cis) target->alpha_path α c2_acyl Use C-2 Acyl Protecting Group (e.g., Acetate, Benzoate) beta_path->c2_acyl nitrile_solvent Consider Nitrile Solvent (e.g., Acetonitrile) c2_acyl->nitrile_solvent beta_outcome High β-Selectivity Achieved nitrile_solvent->beta_outcome c2_ether Use C-2 Non-participating Group (e.g., Benzyl, Silyl) alpha_path->c2_ether low_temp Lower Reaction Temperature (e.g., -78°C) c2_ether->low_temp promoter_screen Screen Promoters and Additives low_temp->promoter_screen alpha_outcome Improved α-Selectivity promoter_screen->alpha_outcome

Caption: Decision tree for targeting α or β-gulofuranosides.

References

Technical Support Center: Optimizing Furanose Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for furanose ring formation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between furanose and pyranose rings?

Furanose and pyranose rings are cyclic hemiacetals or hemiketals of monosaccharides. The primary distinction lies in their ring size: furanoses are five-membered rings (four carbon atoms and one oxygen atom), while pyranoses are six-membered rings (five carbon atoms and one oxygen atom)[1][2]. This difference in ring size significantly impacts their stability, conformational flexibility, and biological roles[1]. Pyranose rings, particularly in their stable chair conformations, generally experience less ring strain and are often the thermodynamically favored form for many hexoses like glucose in solution[3][4]. Furanose rings are inherently more flexible, adopting various envelope and twist conformations[1][2].

Q2: What factors influence the equilibrium between furanose and pyranose forms?

The equilibrium between furanose and pyranose rings is dynamic and influenced by several factors:

  • Monosaccharide Structure: The inherent structure of the sugar is a key determinant. For instance, aldohexoses like glucose predominantly form pyranose rings, whereas ketohexoses such as fructose (B13574) show a higher proportion of the furanose form in solution[3].

  • Solvent: The polarity of the solvent plays a crucial role. For example, fructose exists as about 42% furanose in water, but this increases to 75% in dimethyl sulfoxide (B87167) (DMSO)[5]. Less polar solvents can favor furanose formation in some cases[6].

  • Temperature: Increasing the reaction temperature can shift the equilibrium, often favoring the formation of the furanose ring[][8].

  • pH: The pH of the solution can catalyze the interconversion between the cyclic forms through the open-chain intermediate. Both acids and bases can influence the rate of mutarotation[].

  • Substituents and Protecting Groups: The presence of substituents or protecting groups on the sugar can significantly alter the equilibrium. Bulky groups can introduce steric hindrance that favors one ring form over the other[1]. Certain derivatives, like per-O-sulfated monosaccharides, can even drive the equilibrium towards the furanose form[3][6].

Q3: My reaction is yielding the pyranose form as the major product. How can I favor furanose ring formation?

To shift the equilibrium towards the furanose product, consider the following strategies:

  • Solvent Selection: Experiment with different solvents. A less polar solvent or a solvent known to stabilize the furanose form, such as DMSO for fructose, could be beneficial[5][8].

  • Temperature Adjustment: Carefully increasing the reaction temperature may favor the formation of the furanose ring. However, this should be monitored closely to avoid degradation or side reactions[9].

  • Catalyst Choice: The use of specific catalysts can direct the cyclization towards the desired furanose product. For instance, certain Lewis acids or enzyme-catalyzed reactions can exhibit high selectivity[10].

  • Protecting Group Strategy: Employing protecting groups can lock the monosaccharide in a conformation that favors furanose ring closure. The strategic placement of bulky protecting groups can sterically hinder the formation of the pyranose ring[11].

  • pH Control: Adjusting the pH of the reaction mixture can influence the rate of interconversion and potentially favor the kinetic furanose product[].

Troubleshooting Guide

Problem 1: Low yield of the desired furanoside product.

Possible Cause Suggested Solution
Unfavorable Equilibrium The pyranose form is thermodynamically more stable. Modify reaction conditions (solvent, temperature, catalyst) to shift the equilibrium towards the furanose form as detailed in the FAQs.
Catalyst Inefficiency or Deactivation The chosen catalyst may not be optimal for furanose formation or may have deactivated. Screen different catalysts (e.g., Lewis acids, Brønsted acids) and ensure the catalyst is fresh and active[12].
Suboptimal Reaction Temperature The temperature may be too low for the reaction to proceed efficiently or too high, leading to product degradation. Experimentally determine the optimal temperature range for your specific reaction[9][12].
Inappropriate Reaction Time The reaction may not have reached completion, or prolonged reaction times could be causing decomposition of the furanoside product. Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time[12].
Presence of Water For reactions sensitive to water, the presence of moisture can lead to ring-opening and other side reactions. Ensure the use of anhydrous solvents and reagents[9].

Problem 2: Formation of significant side products.

Possible Cause Suggested Solution
Polymerization or Degradation Furan rings can be sensitive to strongly acidic conditions, leading to polymerization or decomposition. Use a milder catalyst, lower the reaction temperature, or reduce the reaction time[9].
Ring-Opening The presence of protic or aqueous solvents can promote the opening of the furanose ring. Use an anhydrous, non-protic solvent to minimize this side reaction[9].
Acyl Migration In the presence of protecting groups like acyls, migration can occur under certain conditions, leading to a mixture of isomers. Re-evaluate the choice of protecting groups and the reaction conditions (e.g., pH) to prevent migration.

Problem 3: Difficulty in purifying the furanoside product.

Possible Cause Suggested Solution
Product Instability on Silica (B1680970) Gel The acidic nature of standard silica gel can cause the degradation of sensitive furanosides during column chromatography. Use deactivated (neutral) silica or alumina (B75360) for purification. Adding a small amount of a neutralizer like triethylamine (B128534) to the eluent can also be beneficial[9].
Co-elution with Byproducts The desired furanoside may have similar polarity to byproducts, making separation by chromatography challenging. Optimize the eluent system or consider alternative purification techniques such as preparative HPLC or crystallization.
Volatility of the Product Some furanosides can be volatile, leading to loss of product during solvent removal under reduced pressure. Use lower temperatures during rotary evaporation and consider distillation for purification if applicable[9].

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Furanose Formation

This protocol describes a general method for the acid-catalyzed cyclization of a monosaccharide to favor the furanose form.

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.

  • Solvent and Substrate: Dissolve the starting monosaccharide (with appropriate protecting groups, if necessary) in a suitable anhydrous, non-protic solvent (e.g., dichloromethane, toluene)[6][9].

  • Catalyst Addition: Add the acid catalyst (e.g., a Lewis acid like BF₃·OEt₂ or a Brønsted acid like camphorsulfonic acid) to the solution at a controlled temperature (often starting at a lower temperature, such as 0 °C).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis.

  • Workup: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate to neutralize the acid).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, and dry it over anhydrous sodium sulfate[9].

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on neutral silica or alumina, or by another appropriate method[9].

Protocol 2: NMR Spectroscopy for Furanose vs. Pyranose Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying the different forms of a sugar in solution[13].

  • Sample Preparation: Dissolve a known amount of the carbohydrate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 10-20 mg/mL[13].

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion and resolution[3][13].

  • Data Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. For accurate quantification, ensure a sufficient number of scans for a good signal-to-noise ratio and use a long relaxation delay (d1) to allow for full relaxation of the proton signals[3].

  • Spectral Analysis: Identify the characteristic signals for the anomeric protons of the α- and β-anomers of both the furanose and pyranose forms. These signals typically appear in a distinct region of the spectrum (around 4.5-5.5 ppm). The integration of these signals will be proportional to the population of each species in the equilibrium mixture. For more detailed structural elucidation, 2D NMR experiments such as COSY and HSQC can be employed.

Visualizations

Experimental_Workflow Start Start: Unprotected/Partially Protected Monosaccharide Reaction_Setup Reaction Setup: - Anhydrous Solvent - Inert Atmosphere Start->Reaction_Setup Reagent_Addition Reagent Addition: - Catalyst (Acid/Base) - Temperature Control Reaction_Setup->Reagent_Addition Monitoring Reaction Monitoring: - TLC - NMR Reagent_Addition->Monitoring Workup Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Chromatography - Crystallization Workup->Purification Furanose_Product Desired Furanose Product Purification->Furanose_Product Pyranose_Byproduct Pyranose Byproduct Purification->Pyranose_Byproduct Analysis Analysis: - NMR - Mass Spectrometry Furanose_Product->Analysis Troubleshooting_Logic Start Low Furanose Yield? Check_Equilibrium Is Pyranose Favored? Start->Check_Equilibrium Yes Check_Side_Reactions Side Reactions Observed? Start->Check_Side_Reactions No Adjust_Conditions Adjust Reaction Conditions: - Solvent - Temperature - Catalyst Check_Equilibrium->Adjust_Conditions Yes Check_Equilibrium->Check_Side_Reactions No Adjust_Conditions->Check_Side_Reactions Milder_Conditions Use Milder Conditions: - Lower Temperature - Weaker Catalyst Check_Side_Reactions->Milder_Conditions Yes Check_Purity Purification Issues? Check_Side_Reactions->Check_Purity No Milder_Conditions->Check_Purity Optimize_Purification Optimize Purification: - Neutral Stationary Phase - Alternative Method Check_Purity->Optimize_Purification Yes Success Improved Yield Check_Purity->Success No Optimize_Purification->Success Furanose_Pyranose_Equilibrium Open_Chain Open-Chain Form (Aldehyde/Ketone) Furanose Furanose (5-membered ring) Furanose->Open_Chain Ring Opening/Closing Pyranose Pyranose (6-membered ring) Pyranose->Open_Chain Ring Opening/Closing

References

Technical Support Center: Purification of Furanose Sugars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of furanose sugars.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of furanose sugars so challenging?

The primary challenge lies in the inherent structural instability of furanose sugars in solution. They exist in a dynamic equilibrium with their more stable six-membered pyranose ring counterparts and the open-chain aldehyde or ketone form.[1][2][3][][5][6] This phenomenon, known as mutarotation, means that even if you isolate a pure furanose form, it will begin to convert back into a mixture of isomers in solution, complicating purification and analysis.[7]

Q2: What is mutarotation and how does it affect purification?

Mutarotation is the change in the optical rotation of a sugar solution over time, resulting from the interconversion of its different cyclic anomers (α and β) and the open-chain form.[8] During chromatographic purification, this on-column interconversion can lead to broadened or split peaks, making it difficult to achieve baseline separation and obtain a pure furanose anomer.[7] The rate of mutarotation is influenced by factors such as pH, temperature, and the solvent used.[][9]

Q3: Are furanose sugars always less stable than pyranose sugars?

Generally, the pyranose form is thermodynamically more stable than the furanose form for most hexoses like glucose, primarily due to lower dihedral angle strain.[1][2][3] For instance, in an aqueous solution of D-glucose, the pyranose forms account for over 99% of the mixture, with furanose forms being less than 1%.[3] However, the relative stability can be influenced by the specific sugar, solvent, and temperature.[10][11] For some sugars, particularly pentoses like ribose, the furanose form is biologically crucial and can be present in significant proportions.[12]

Q4: How can I prevent the interconversion of furanose to pyranose during purification?

A common and effective strategy is the use of protecting groups.[13][14][15] By chemically modifying the hydroxyl groups, particularly the anomeric hydroxyl, the ring structure can be "locked" into the furanose conformation, preventing ring-opening and subsequent isomerization. This also decreases the polarity of the sugar, making it more amenable to standard chromatographic techniques.[16]

Q5: What are the best chromatographic techniques for separating furanose sugars?

Due to their high polarity, reversed-phase HPLC is often not effective for unprotected sugars. The most successful techniques include:

  • Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing good retention and separation of polar analytes like sugars.[17]

  • Ligand Exchange Chromatography (LEC): This method employs a stationary phase containing metal ions (e.g., Ca2+) that form complexes with the hydroxyl groups of the sugars, allowing for separation based on the stereochemistry of these groups.[7]

Q6: I am having trouble crystallizing my purified furanose sugar. What could be the reason?

The difficulty in crystallizing furanose sugars often stems from their tendency to form viscous syrups, which is exacerbated by the presence of multiple isomers due to mutarotation.[18] Even small amounts of other anomers or the open-chain form can inhibit crystal formation.[19] Strategies to overcome this include using specific solvent systems with a high temperature coefficient of solubility for the desired sugar and employing seed crystals to induce crystallization.[18]

Troubleshooting Guides

Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Broad or Split Peaks On-column mutarotation (interconversion of anomers).- Lower the column temperature to slow down the rate of interconversion.[9]- Use a mobile phase with a high pH (>10) with a suitable polymer-based column to accelerate interconversion to a single peak.[7]- Add a small amount of a base like triethylamine (B128534) to the mobile phase to suppress peak broadening.[7]- Consider using protecting groups to lock the furanose conformation before chromatography.[13][16]
Poor Resolution Between Anomers The chromatographic system has insufficient separation power.- Optimize the mobile phase composition. For HILIC, carefully adjust the acetonitrile/water ratio. For LEC, try a different metal counter-ion on the column.[7]- Decrease the flow rate to allow for better equilibration and separation.- Use a longer column or columns with smaller particle sizes for higher efficiency.- Employ recycling HPLC to increase the effective column length.[7]
Low Product Yield Degradation of the sugar during purification.- Assess the stability of your furanose sugar under the employed pH and temperature conditions. Sugars can be susceptible to degradation, especially at extreme pH or high temperatures.[7][20]- Minimize the time the sample is exposed to harsh conditions.- Ensure the use of high-purity solvents and degas the mobile phase to prevent oxidative damage.
Irreproducible Retention Times Changes in the column or mobile phase; column not equilibrated.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.[7]- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[7]- Check for column contamination and perform a cleaning cycle if necessary.[21][22]
Crystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Formation of Syrup instead of Crystals Presence of impurities (other isomers).High viscosity of the concentrated solution.- Ensure the starting material is of the highest possible purity.- Screen a variety of solvents or solvent mixtures. Solvents with a high temperature coefficient for sugar solubility can be effective.[18]- Try cooling the saturated solution at a very slow and controlled rate.
No Crystal Formation Supersaturation not achieved or nucleation is inhibited.- Concentrate the solution further to achieve supersaturation.- Introduce seed crystals of the desired furanose sugar to induce crystallization.[18]- Try scratch-crystallization by gently scratching the inside of the flask with a glass rod at the solution-air interface.
Formation of very fine needles or small crystals Rapid nucleation and crystal growth.- Slow down the cooling rate of the saturated solution.[18]- Consider the addition of a co-solvent that slightly reduces the solubility of the sugar to control crystal growth.

Data Presentation

Table 1: Approximate Equilibrium Composition of D-Glucose in Aqueous Solution

IsomerRing TypeAnomerPercentage in Solution
Glucopyranose6-memberedβ~64%
Glucopyranose6-memberedα~36%
Glucofuranose & Open-chain5-membered & acyclic-<1%
Data compiled from multiple sources.[1][2]

Table 2: Comparison of Chromatographic Conditions for Furanose Separation

ParameterLigand Exchange Chromatography (LEC)Hydrophilic Interaction Chromatography (HILIC)
Stationary Phase Sulfonated polystyrene-divinylbenzene resin with metal counter-ions (e.g., Ca²⁺, Pb²⁺)Silica-based with polar functional groups (e.g., amino, amide, diol)
Mobile Phase Degassed, deionized waterAcetonitrile/water (typically 85:15 to 70:30 v/v)
Separation Principle Complexation between sugar hydroxyls and metal ionsPartitioning of the polar sugar between the mobile phase and a water-enriched layer on the stationary phase
This table provides a general comparison; optimal conditions will vary depending on the specific furanose sugar.[7]

Experimental Protocols

Protocol 1: General Method for Furanose Purification using Protecting Groups

This protocol outlines a general workflow for the purification of a furanose sugar by first protecting it as an acetonide, which locks the furanose ring structure.

  • Protection (Acetonide Formation):

    • Dissolve the crude sugar mixture in anhydrous acetone.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid (e.g., iron(III) chloride).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a weak base (e.g., sodium bicarbonate).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification of the Protected Furanose:

    • The resulting protected sugar will be significantly less polar.

    • Purify the crude product using standard silica (B1680970) gel flash chromatography with a non-polar solvent system (e.g., hexanes/ethyl acetate).

    • Combine the fractions containing the pure protected furanose and evaporate the solvent.

  • Deprotection:

    • Dissolve the purified protected sugar in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 1M HCl).

    • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

    • Neutralize the acid with a base (e.g., sodium bicarbonate).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining protected starting material.

    • The pure furanose sugar is now in the aqueous layer, which can be lyophilized to obtain the solid product.

Note: The choice of protecting group and the specific reaction conditions will depend on the sugar and the other functional groups present.[13][14][15][23][24]

Visualizations

furanose_pyranose_equilibrium cluster_equilibrium Mutarotation in Solution alpha_furanose α-Furanose beta_furanose β-Furanose alpha_furanose->beta_furanose Anomerization open_chain Open-Chain Form (Aldehyde/Ketone) alpha_furanose->open_chain beta_furanose->open_chain alpha_pyranose α-Pyranose (Often more stable) open_chain->alpha_pyranose beta_pyranose β-Pyranose (Often more stable) open_chain->beta_pyranose alpha_pyranose->beta_pyranose Anomerization

Caption: Equilibrium between furanose, pyranose, and open-chain forms of a sugar in solution.

purification_workflow cluster_workflow General Furanose Purification Workflow start Crude Sugar Mixture decision Direct Purification Feasible? start->decision direct_purification HILIC or Ligand Exchange Chromatography decision->direct_purification Yes protection Protecting Group Introduction decision->protection No final_product Pure Furanose Sugar direct_purification->final_product purify_protected Silica Gel Chromatography of Protected Sugar protection->purify_protected deprotection Deprotection purify_protected->deprotection deprotection->final_product

Caption: A logical workflow for the purification of furanose sugars.

References

Preventing the isomerization of beta-D-Gulofuranose during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling β-D-Gulofuranose in chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the undesired isomerization of β-D-Gulofuranose during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is β-D-Gulofuranose isomerization and why is it a problem?

A1: β-D-Gulofuranose, a five-membered ring sugar, can undergo isomerization, which is the process of converting into different structural forms. In solution, it exists in a dynamic equilibrium with its anomers (α-D-gulofuranose), its more stable six-membered ring counterparts (α/β-D-gulopyranose), and the open-chain form. This isomerization can be problematic in multi-step syntheses as it can lead to a mixture of products, reducing the yield of the desired stereoisomer and complicating purification processes. Controlling the furanose form is often critical for the biological activity and structural integrity of target molecules.

Q2: What are the main factors that promote the isomerization of β-D-Gulofuranose?

A2: The isomerization of β-D-Gulofuranose is primarily promoted by:

  • Acidic or Basic Conditions: Both acids and bases can catalyze the ring-opening of the furanose to the acyclic intermediate, which can then re-close to form other isomers.[1][2] Weak acids and their conjugate bases are particularly effective catalysts.[1]

  • Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for ring-opening and isomerization, shifting the equilibrium between isomers.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the different sugar forms and the transition states involved in isomerization.[3]

Q3: How can I prevent or minimize the isomerization of β-D-Gulofuranose during a reaction?

A3: The most effective strategy to prevent isomerization is to "lock" the molecule in the desired β-D-gulofuranose form by using protecting groups. This involves chemically modifying the hydroxyl groups of the sugar to prevent ring-opening. The anomeric hydroxyl group is particularly important to protect.

Q4: What are the most common protecting group strategies for furanoses?

A4: Common strategies involve the formation of:

  • Acetals and Ketals: These are formed by reacting diols with aldehydes or ketones. For example, isopropylidene acetals are commonly used to protect 1,2-diols.

  • Ethers: Benzyl (B1604629) (Bn) ethers are robust and widely used. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also common and their stability can be tuned.[4][5]

  • Acyl Groups: Acetyl (Ac) or benzoyl (Bz) groups can be used, but they may be more labile than ethers under certain conditions.

The choice of protecting group depends on the specific reaction conditions of the subsequent steps in your synthesis. An orthogonal protecting group strategy, where different protecting groups can be removed selectively under different conditions, is often employed in complex syntheses.[6]

Troubleshooting Guides

Issue 1: Low yield of the desired β-D-gulofuranoside product in a glycosylation reaction.

Possible Cause: Isomerization of the gulofuranose donor or acceptor to the more stable pyranose form before or during the glycosylation reaction.

Troubleshooting Steps:

  • Confirm the structure of your starting material: Use NMR spectroscopy to verify that your protected gulofuranose starting material is in the correct furanose form and has not isomerized during storage or previous steps. Key indicators in ¹H NMR include the chemical shift and coupling constants of the anomeric proton. For furanoses, the anomeric proton typically appears at a distinct chemical shift compared to the pyranose form.[7]

  • Employ appropriate protecting groups: Ensure that the hydroxyl groups, especially the anomeric hydroxyl, are protected with stable groups that will not be cleaved under the reaction conditions. For glycosylation, the anomeric position will have a leaving group, but the other hydroxyls must be protected.

  • Control the reaction conditions:

    • pH: Maintain neutral or near-neutral pH if possible. If acidic or basic conditions are required, consider using milder reagents or shorter reaction times.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Glycosyl Donor: The type of leaving group at the anomeric position of the gulofuranose donor can influence its stability and reactivity. Thioglycosides or glycosyl trichloroacetimidates are common donors in modern glycosylation chemistry.

Issue 2: A complex mixture of products is observed after a reaction involving a deprotection step.

Possible Cause: The deprotection conditions are causing isomerization of the deprotected β-D-Gulofuranose.

Troubleshooting Steps:

  • Analyze the product mixture: Use techniques like HPLC and NMR to identify the different isomers present in your product mixture.

  • Choose orthogonal protecting groups: Plan your protecting group strategy so that the protecting group on the anomeric position can be removed last, or under conditions that do not affect the other protecting groups and do not promote isomerization.

  • Screen deprotection conditions:

    • If using acid-labile protecting groups, try using milder acids (e.g., pyridinium (B92312) p-toluenesulfonate (PPTS) instead of trifluoroacetic acid (TFA)) or running the reaction at a lower temperature.

    • If using base-labile protecting groups, use the mildest base and shortest reaction time necessary.

    • For hydrogenolysis of benzyl ethers, ensure the catalyst is not acidic or basic.

Experimental Protocols

The following are generalized protocols that can be adapted for the protection of β-D-Gulofuranose. Optimization for specific substrates is recommended.

Protocol 1: Formation of a 1,2-O-Isopropylidene Acetal

This is a common first step to lock the furanose ring.

Methodology:

  • Suspend D-gulose in anhydrous acetone.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a Lewis acid like iron(III) chloride).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a base (e.g., sodium bicarbonate).

  • Filter the mixture and concentrate the filtrate.

  • Purify the product by silica (B1680970) gel chromatography.

Protocol 2: Benzylation of Hydroxyl Groups

This protocol describes the protection of the remaining free hydroxyl groups as benzyl ethers.

Methodology:

  • Dissolve the partially protected gulofuranose (e.g., the 1,2-O-isopropylidene derivative) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add benzyl bromide (BnBr) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by silica gel chromatography.

Data Presentation

Table 1: Approximate Equilibrium Distribution of D-Hexoses in D₂O at 31°C

Monosaccharideα-Pyranose (%)β-Pyranose (%)α-Furanose (%)β-Furanose (%)
D-Glucose (B1605176)3664<1<1
D-Mannose6733<1<1
D-Galactose3264<14
D-Fructose270622

Data adapted from general carbohydrate chemistry knowledge.

Visualizations

Logical Workflow for Troubleshooting Isomerization

The following diagram illustrates a logical workflow for diagnosing and addressing issues related to β-D-Gulofuranose isomerization during a chemical reaction.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_hypothesis Hypothesis cluster_solutions Solutions problem Low Yield or Product Mixture analysis Analyze Product Mixture (NMR, HPLC, MS) problem->analysis isomerization Isomerization Occurring analysis->isomerization check_sm Verify Starting Material (NMR for anomeric purity) check_sm->isomerization protecting_groups Modify Protecting Group Strategy isomerization->protecting_groups reaction_conditions Optimize Reaction Conditions (pH, Temp, Solvent) isomerization->reaction_conditions reagents Change Reagents (e.g., Glycosyl Donor) isomerization->reagents isomerization_pathway beta_furanose β-D-Gulofuranose open_chain Open-Chain (Aldehyde) beta_furanose->open_chain Ring Opening open_chain->beta_furanose Ring Closure alpha_furanose α-D-Gulofuranose open_chain->alpha_furanose Ring Closure pyranoses α/β-D-Gulopyranose (More Stable) open_chain->pyranoses Ring Closure alpha_furanose->open_chain Ring Opening pyranoses->open_chain Ring Opening

References

Identifying and removing impurities from beta-D-Gulofuranose samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from beta-D-Gulofuranose samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in a this compound sample?

A1: Impurities in a this compound sample can originate from the synthetic route and subsequent degradation. The most common impurities include:

  • Starting Materials and Intermediates: If synthesized from D-glucose (B1605176), residual D-glucose and intermediates like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose may be present.[1][2]

  • Anomers and Isomers: Your sample will likely exist as an equilibrium mixture of different forms. The most common isomers are the alpha-D-Gulofuranose anomer and the more stable pyranose forms (alpha- and beta-D-Gulopyranose).[1][3] Other hexose (B10828440) isomers may also be present depending on the synthetic pathway.

  • Synthesis Byproducts: Side-reactions during synthesis can introduce impurities. For example, epimerization of D-glucose can lead to the formation of D-fructose.[4] If a chemoenzymatic route from lactitol (B1674232) is used, D-sorbitol and D-galactose will be present as byproducts.[4]

  • Degradation Products: As a furanose, this compound is less stable than its pyranose counterpart, especially in solution.[1][5] Degradation can occur under harsh temperature or pH conditions, leading to the formation of various degradation products. Forced degradation studies can help identify these potential impurities.[6][7][8][9]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., acetone, acetonitrile, ethanol) may be present in the final product.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. Different HPLC modes can be employed:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for separating polar compounds like sugars and their anomers.[10][11][12]

    • Anion-Exchange Chromatography (AEC): AEC at high pH can effectively separate closely related sugars.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound and for identifying and quantifying other anomers and isomers.[3][14] The anomeric proton (H-1) is particularly diagnostic.

  • Mass Spectrometry (MS): MS, often coupled with LC (LC-MS), is used to determine the molecular weight of the main component and to identify unknown impurities by their mass-to-charge ratio and fragmentation patterns.

Q3: My NMR spectrum shows more than one anomeric proton signal. Does this mean my sample is impure?

A3: Not necessarily. In solution, D-gulose, like other reducing sugars, exists in an equilibrium between its different anomeric (α and β) and ring (furanose and pyranose) forms.[1][3][15][16] Therefore, observing multiple anomeric proton signals in the NMR spectrum is expected. The key is to identify the signals corresponding to this compound and quantify their proportion relative to the other forms. The pyranose forms are generally more stable and thus likely to be the major components in the equilibrium mixture.[1][5]

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Problem: The initial purity of the synthesized D-gulose (the precursor to this compound) is low, with significant amounts of starting material or byproducts detected.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion. Consider increasing the reaction time or temperature, but be mindful of potential side reactions.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, pH, and catalyst loading to minimize the formation of byproducts like D-fructose.[4]
Inefficient Initial Purification After synthesis, employ column chromatography on silica (B1680970) gel to separate the crude D-gulose from less polar intermediates and byproducts.[2]
Issue 2: Difficulty in Isolating this compound

Problem: You have a mixture of D-gulose isomers and are struggling to isolate the this compound form.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate Chromatographic Method Standard reversed-phase HPLC is often ineffective for separating highly polar sugar isomers. Utilize HILIC or anion-exchange chromatography for better separation of anomers.[13] For preparative separation, consider using a larger column and optimizing the mobile phase gradient.
Co-elution of Isomers Adjust the mobile phase composition (e.g., acetonitrile/water ratio in HILIC) and column temperature to improve resolution between the furanose and pyranose forms.[12] Chiral HPLC columns can also be effective for separating sugar anomers and enantiomers.[17][18]
Issue 3: Sample Degradation During Analysis or Storage

Problem: The purity of the isolated this compound decreases over time, or unexpected peaks appear in the chromatogram during analysis.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Instability in Solution Furanose rings are generally less stable than pyranose rings.[1][5] Prepare solutions fresh for analysis whenever possible. If storage is necessary, keep solutions at low temperatures (e.g., 4°C) and neutral pH.
Harsh Analytical Conditions High temperatures or extreme pH in the HPLC mobile phase can cause on-column degradation or anomerization. Use buffered mobile phases and moderate column temperatures.
Improper Storage of Solid Sample Store the purified solid this compound in a cool, dry, and dark place to prevent degradation.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-HILIC

This protocol provides a general method for the analytical separation of this compound from its common isomers.

1. Materials and Equipment:

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • HILIC column (e.g., amide or amino-bonded silica)

  • Mobile Phase: Acetonitrile and HPLC-grade water

  • Reference standards for D-gulose, D-glucose, and D-fructose

2. Chromatographic Conditions (Starting Point):

  • Column: HILIC Amide Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: 80:20 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI)

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare a stock solution of your this compound sample in the mobile phase (e.g., 1 mg/mL).

  • Prepare individual standard solutions of D-gulose, D-glucose, and D-fructose at the same concentration.

  • Inject the standards to determine their retention times.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the purity by calculating the peak area percentage of the this compound peak relative to the total peak area.

4. Optimization:

  • If co-elution occurs, adjust the acetonitrile/water ratio. Increasing the water content will generally decrease retention times.

  • A shallow gradient elution may be necessary to resolve all components.

Protocol 2: NMR Sample Preparation for Anomer Analysis

This protocol describes the preparation of a sample for NMR to analyze the anomeric composition.

1. Materials:

  • NMR spectrometer (400 MHz or higher recommended)

  • Deuterium oxide (D₂O)

  • NMR tubes

2. Procedure:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of D₂O directly in an NMR tube.

  • Allow the solution to equilibrate at room temperature for at least 2 hours to reach mutarotational equilibrium.

  • Acquire a ¹H NMR spectrum.

  • Identify and integrate the signals in the anomeric region (typically 4.5 - 5.5 ppm) to determine the relative amounts of each anomer and ring form.

Visualizations

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Action Sample This compound Sample HPLC HPLC Analysis (HILIC) Sample->HPLC NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS Purity Assess Chemical Purity HPLC->Purity Anomers Identify Anomers/Isomers NMR->Anomers Byproducts Identify Synthesis Byproducts MS->Byproducts Unknowns Characterize Unknown Peaks MS->Unknowns Purify Further Purification Purity->Purify if purity < specification Anomers->Purify if isomer ratio is unacceptable Modify Modify Synthesis/Storage Byproducts->Modify if byproducts are significant Unknowns->Modify if unknown impurities are detected

Caption: Workflow for impurity identification in this compound samples.

Purification_Strategy Crude Crude D-Gulose Mixture Col_Chrom Column Chromatography (Silica Gel) Crude->Col_Chrom Remove non-polar impurities Recrystal Recrystallization Col_Chrom->Recrystal Isolate crystalline D-gulose Pure_Gulose Purified D-Gulose (Pyranose/Furanose Mixture) Recrystal->Pure_Gulose Prep_HPLC Preparative HPLC (HILIC) Pure_Beta_Gulo Pure this compound Prep_HPLC->Pure_Beta_Gulo Pure_Gulose->Prep_HPLC Separate furanose/pyranose anomers

Caption: General purification strategy for isolating this compound.

References

Technical Support Center: Overcoming Poor Solubility of Protected Gulofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility with protected gulofuranose derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my protected gulofuranose derivatives have poor solubility?

A1: The poor solubility of protected gulofuranose derivatives is often attributed to a combination of factors. The rigid furanose ring, coupled with bulky and often nonpolar protecting groups (e.g., isopropylidene, benzyl (B1604629), silyl (B83357) ethers), can lead to a highly ordered, crystalline structure that is difficult to dissolve in common organic solvents. The nature of the protecting groups significantly impacts the overall polarity and intermolecular interactions of the molecule, dictating its solubility profile. Protecting groups can influence the reactivity of the carbohydrate, with electron-withdrawing groups like acyls decreasing reactivity, which can be a strategic choice in multi-step syntheses.[1][2]

Q2: Which solvents are recommended for dissolving protected gulofuranose derivatives?

A2: There is no single solvent that works for all protected gulofuranose derivatives. A systematic solvent screening is the first crucial step. It is advisable to start with common laboratory solvents and move towards more specialized solvent systems if needed. A general approach is to test solubility in a range of solvents with varying polarities.

Q3: How do different protecting groups affect the solubility of gulofuranose?

A3: Protecting groups have a major impact on the solubility of gulofuranose derivatives by altering their polarity and ability to form intermolecular hydrogen bonds. For instance, bulky, nonpolar groups like multiple benzyl or silyl ethers can increase solubility in nonpolar organic solvents, while smaller, more polar protecting groups might favor more polar organic solvents. The presence of multiple protecting groups can create a molecule that is "greasy" and more soluble in less polar environments. Persilylation, for example, can drastically alter the solubility properties of carbohydrates, making them more amenable to glycosylation reactions in conventional organic solvents.[3]

Q4: Can heating improve the solubility of my gulofuranose derivative?

A4: Yes, gently heating the solvent is a common and effective method to increase the solubility of many organic compounds, including protected sugars.[4] Increased temperature provides the energy needed to overcome the crystal lattice energy. However, it is crucial to be cautious as some protected gulofuranose derivatives can be thermally labile and may degrade at elevated temperatures. Always perform a small-scale test to check for thermal stability before heating the entire batch.

Q5: What are co-solvents and how can they help with solubility issues?

A5: A co-solvent system is a mixture of two or more miscible solvents.[5][6][7][8] This approach is highly effective for dissolving challenging compounds. A small amount of a highly polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be added to a less polar solvent (e.g., dichloromethane, toluene) to disrupt strong intermolecular forces and improve solubility. The key is to find the right balance in the solvent mixture that maximizes solubility without negatively impacting the subsequent reaction.

Troubleshooting Guides

Issue 1: My protected gulofuranose derivative will not dissolve in common solvents (DCM, THF, EtOAc).

Troubleshooting Steps:

  • Systematic Solvent Screening: Test the solubility of a small amount of your compound in a wider range of solvents. A suggested screening panel is provided in the table below.

  • Employ a Co-solvent System: Start by adding a small percentage (e.g., 5-10% v/v) of a polar aprotic solvent like DMF, NMP, or DMSO to your primary solvent.

  • Apply Gentle Heating: Warm the solvent mixture to between 30-50 °C. Monitor for any signs of decomposition (color change).

  • Utilize Sonication: Place the sample in an ultrasonic bath. The mechanical agitation can help to break up solid aggregates and enhance dissolution.[9][10][11]

Issue 2: My compound dissolves upon heating but crashes out of solution upon cooling.

Troubleshooting Steps:

  • Maintain Elevated Temperature: If your subsequent reaction can be safely conducted at a higher temperature, maintaining the heat may keep your compound in solution.

  • Optimize the Co-solvent Ratio: The compound may be precipitating because the initial solvent system is not optimal. Systematically vary the ratio of your co-solvents to find a mixture that maintains solubility at a lower temperature.

  • Hot Filtration (for purification): If the goal is purification by crystallization, this property can be advantageous. Dissolve the compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, and then allow it to cool slowly to obtain crystals.

Issue 3: My gulofuranose derivative forms a gel or an oil instead of a true solution.

Troubleshooting Steps:

  • Increase Solvent Volume: The concentration of your compound may be too high. Try adding more solvent.

  • Switch to a More Effective Solvent System: Gelling or oiling out is a strong indication that the current solvent is a poor choice. Refer to the solvent screening table and select a solvent from a different class.

  • Consider Chemical Modification: In challenging cases, especially for intermediates in a multi-step synthesis, altering the protecting group strategy might be necessary. For example, replacing an acetyl group with a bulkier silyl ether could improve solubility in organic solvents.

Data Presentation

Table 1: Qualitative Solubility of Protected Gulofuranose Derivatives in Common Organic Solvents

Protecting Group TypeSolvent ClassExamplesGeneral Solubility Profile
Isopropylidene Acetals Chlorinated SolventsDichloromethane (DCM), ChloroformGenerally Soluble
(e.g., 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose)EthersTetrahydrofuran (THF), Diethyl etherSoluble to Sparingly Soluble
Apolar SolventsToluene, HexanesSparingly Soluble to Insoluble
Polar Aprotic SolventsDMF, DMSO, AcetonitrileGenerally Soluble
Benzyl Ethers Chlorinated SolventsDichloromethane (DCM), ChloroformGenerally Soluble
(e.g., 2,3,5-Tri-O-benzyl-D-gulofuranose)EthersTetrahydrofuran (THF), Diethyl etherSoluble
Apolar SolventsToluene, HexanesSoluble to Sparingly Soluble
Polar Aprotic SolventsDMF, DMSO, AcetonitrileSoluble to Sparingly Soluble
Silyl Ethers Chlorinated SolventsDichloromethane (DCM), ChloroformGenerally Soluble
(e.g., TBDMS, TIPS protected)EthersTetrahydrofuran (THF), Diethyl etherGenerally Soluble
Apolar SolventsToluene, HexanesGenerally Soluble
Polar Aprotic SolventsDMF, DMSO, AcetonitrileSparingly Soluble to Insoluble
Acyl Esters Chlorinated SolventsDichloromethane (DCM), ChloroformSoluble to Sparingly Soluble
(e.g., Acetates, Benzoates)EthersTetrahydrofuran (THF), Diethyl etherSparingly Soluble
Apolar SolventsToluene, HexanesInsoluble
Polar Aprotic SolventsDMF, DMSO, AcetonitrileGenerally Soluble

Note: This table provides general guidance. Actual solubility can vary significantly based on the specific combination and number of protecting groups on the gulofuranose core.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place a small, accurately weighed amount (e.g., 1-2 mg) of your protected gulofuranose derivative into several small vials.

  • To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.

  • Vortex or shake the vials vigorously for 1-2 minutes at room temperature.

  • Observe and record the solubility (e.g., freely soluble, sparingly soluble, insoluble).

  • For insoluble samples, gently heat the vial to approximately 40 °C and observe any change in solubility.

  • If the compound dissolves with heating, allow the vial to cool to room temperature and observe if precipitation occurs.

Protocol 2: Co-solvent Titration for Solubility Enhancement
  • Suspend your poorly soluble gulofuranose derivative in a measured volume of your primary, less-polar solvent (e.g., DCM or Toluene).

  • While stirring, add a polar aprotic co-solvent (e.g., DMF or DMSO) dropwise from a burette or syringe.

  • Continue adding the co-solvent until a clear solution is obtained.

  • Record the final ratio of the solvents. This ratio can be used as a starting point for scaling up your reaction.

  • It is advisable to not exceed 20% v/v of the co-solvent if it is difficult to remove during work-up.

Protocol 3: Ultrasound-Assisted Dissolution
  • Place your gulofuranose derivative and the chosen solvent or co-solvent system in a sealed, thick-walled glass vial or flask.

  • Partially submerge the vessel in a water bath sonicator.

  • Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the sample.

  • Visually inspect the solution between sonication cycles to monitor dissolution.

  • Continue until the solid is fully dissolved or it is apparent that this method is not effective.

Visualizations

experimental_workflow start Poorly Soluble Gulofuranose Derivative solvent_screen Systematic Solvent Screening (DCM, THF, Toluene, DMF, etc.) start->solvent_screen is_soluble Is it soluble? solvent_screen->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes co_solvent Add Co-solvent (e.g., 5-10% DMF or DMSO) is_soluble->co_solvent No heating Apply Gentle Heating (30-50 °C) co_solvent->heating sonication Utilize Sonication heating->sonication re_evaluate Is it soluble now? sonication->re_evaluate re_evaluate->proceed Yes modify_pg Consider Modifying Protecting Group Strategy re_evaluate->modify_pg No

Caption: A workflow for troubleshooting the poor solubility of protected gulofuranose derivatives.

logical_relationship cluster_factors Influencing Factors cluster_methods Enhancement Methods solubility Solubility heating Heating solubility->heating sonication Sonication solubility->sonication solvent_choice Solvent Selection solubility->solvent_choice chem_mod Chemical Modification solubility->chem_mod protecting_groups Protecting Groups (Polarity, Bulk) protecting_groups->solubility solvent Solvent System (Polarity, Co-solvents) solvent->solubility temperature Temperature temperature->solubility concentration Concentration concentration->solubility

Caption: Factors influencing and methods for enhancing the solubility of gulofuranose derivatives.

References

Technical Support Center: A Guide to Common Problems in Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for carbohydrate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during the synthesis of complex carbohydrates and glycoconjugates. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the chemical synthesis of oligosaccharides so challenging?

A1: The chemical synthesis of oligosaccharides presents several significant challenges.[1] These include:

  • Control of Stereoselectivity: Each glycosidic bond formation creates a new stereocenter at the anomeric position, and controlling the stereoselectivity (α or β linkage) can be difficult.[2][3]

  • High Density of Functional Groups: Monosaccharides are densely functionalized with multiple hydroxyl groups of similar reactivity, making regioselective reactions challenging.[4]

  • Protecting Group Manipulation: Differentiating between the various hydroxyl groups necessitates complex multi-step protection and deprotection sequences, which can lower the overall efficiency of the synthesis.[1][5]

  • Purification: The high polarity and structural similarity of carbohydrate intermediates and byproducts often make purification by chromatography difficult.[6]

Q2: What are orthogonal protecting groups and why are they important in carbohydrate synthesis?

A2: Orthogonal protecting groups are different types of temporary protecting groups that can be removed under specific reaction conditions without affecting the others.[7][8] This strategy is crucial in carbohydrate chemistry because it allows for the selective deprotection of a single hydroxyl group in a multi-protected structure, enabling regioselective modifications and the stepwise assembly of oligosaccharides.[7][9] The use of an orthogonal protecting group strategy is fundamental to planning the synthesis of complex oligosaccharides.[10]

Q3: What is "neighboring group participation," and how does it influence glycosylation reactions?

A3: Neighboring group participation refers to the involvement of a functional group on a neighboring carbon atom in a reaction. In carbohydrate synthesis, a participating protecting group at the C-2 position of the glycosyl donor, such as an acyl group (e.g., acetyl or benzoyl), can attack the anomeric center to form a cyclic intermediate.[2][11] This intermediate blocks one face of the sugar ring, leading to the stereoselective formation of a 1,2-trans glycosidic bond.[12][13] This is a widely used strategy to ensure high stereoselectivity in glycosylation reactions.[14]

Q4: What are the common side reactions observed during carbohydrate synthesis?

A4: Several side reactions can occur during carbohydrate synthesis, leading to lower yields and purification difficulties. Common side reactions include:

  • Protecting Group Migration: Acyl, silyl, and acetal (B89532) protecting groups can migrate to an unprotected hydroxyl group under various reaction conditions.[15][16]

  • Orthoester Formation: When using a glycosyl donor with a participating group at C-2, orthoester formation can be a significant side reaction, especially with reactive glycosyl acceptors.[17]

  • Anomerization: The anomeric configuration of the product can sometimes isomerize under the reaction conditions.[17]

  • Elimination and Degradation: Under harsh reaction conditions, elimination or degradation of the sugar units can occur.[18]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Glycosylation Reaction

Question: I am performing a glycosylation reaction and observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a glycosylation reaction is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[19]

low_yield_troubleshooting start Low/No Yield donor_acceptor 1. Check Donor & Acceptor - Purity (NMR, MS) - Reactivity (Armed/Disarmed) - Stability start->donor_acceptor Start Here conditions 2. Evaluate Reaction Conditions - Promoter/Activator - Solvent (Anhydrous) - Temperature & Time - Stoichiometry donor_acceptor->conditions If OK moisture 3. Suspect Moisture Contamination - Dry solvents/reagents? - Use of molecular sieves? - Inert atmosphere? conditions->moisture If OK side_reactions 4. Analyze for Side Reactions - TLC/LC-MS of crude mixture - Orthoester formation? - Donor hydrolysis? - Degradation? moisture->side_reactions If OK solution Solution Found side_reactions->solution Identify & Address anomeric_control goal Desired Anomer trans 1,2-trans Product (e.g., β-glucose) goal->trans cis 1,2-cis Product (e.g., α-glucose) goal->cis participating Use C-2 Participating Group (e.g., Acetyl, Benzoyl) trans->participating Strategy non_participating Use C-2 Non-Participating Group (e.g., Benzyl, Silyl) cis->non_participating Strategy solvent_effect Solvent Effects - Ether (Et2O) for α - Nitrile (CH3CN) for β non_participating->solvent_effect Optimize temp_control Low Temperature - Favors kinetic product non_participating->temp_control Optimize

References

Technical Support Center: Scaling Up β-D-Gulofuranose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of β-D-Gulofuranose.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the multi-step synthesis of β-D-Gulofuranose, starting from the readily available D-Glucose.

Step 1: Protection of D-Glucose

Question: We are observing low yields of the desired 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and significant formation of the mono-protected intermediate. What are the likely causes and solutions?

Answer: Low yields and incomplete protection are common challenges in this step. The primary reasons include:

  • Incomplete Reaction: The formation of the di-acetal is a two-step process. Premature termination of the reaction will result in a higher proportion of the mono-acetal intermediate.[1]

  • Hydrolysis: The isopropylidene groups are sensitive to acid and can hydrolyze back to the mono-acetal or even fully deprotect during workup if the acid catalyst is not properly neutralized.[1]

  • Presence of Water: Water generated during the reaction can shift the equilibrium back towards the starting materials.[1]

Solutions:

  • Reaction Monitoring and Time: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material and mono-acetal have been fully consumed.[1]

  • Prompt Neutralization: Immediately neutralize the acid catalyst upon reaction completion to prevent hydrolysis during the workup phase.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as anhydrous copper(II) sulfate (B86663), can effectively remove water as it forms.[1]

Step 2: Oxidation of Protected Glucose (Swern Oxidation)

Question: During the Swern oxidation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, we are experiencing low yields of the desired 3-keto product and the formation of side products. How can we optimize this step for a larger scale?

Answer: The Swern oxidation, while effective, requires careful control of reaction conditions, especially at a larger scale.[2][3][4][5] Key challenges and solutions include:

  • Temperature Control: The reaction is highly exothermic and must be maintained at very low temperatures (typically below -60°C) to avoid side reactions like the Pummerer rearrangement, which can lead to the formation of methylthiomethyl (MTM) ether byproducts.[3][5]

  • Reagent Addition: The order and rate of reagent addition are critical. Slow, controlled addition of oxalyl chloride and then the alcohol is necessary to maintain the low temperature and prevent side reactions.

  • Byproduct Management: The reaction produces dimethyl sulfide, which has a strong, unpleasant odor, and carbon monoxide, which is toxic.[3][5]

Solutions for Scale-Up:

  • Process Automation and Heat Exchange: For larger scale reactions, consider using a continuous flow reactor or a jacketed reactor with efficient heat exchange to maintain cryogenic temperatures.[2]

  • Optimized Reagent Stoichiometry: While standard lab-scale protocols use an excess of reagents, for scale-up it is crucial to optimize the stoichiometry to reduce costs and waste. A common starting point is a substrate:oxalyl chloride:DMSO:triethylamine (B128534) ratio of 1:2:3:6.[3]

  • Proper Off-Gassing and Quenching: Ensure the reactor is equipped with a proper off-gas scrubbing system to handle toxic and odorous byproducts. The reaction should be carefully quenched by the addition of the base (e.g., triethylamine) before warming up.

Step 3: Stereoselective Reduction

Question: We are struggling to achieve high diastereoselectivity in the reduction of the 3-keto intermediate to the desired gulo-configuration. What factors influence the stereochemical outcome?

Answer: The stereoselectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. The approach of the hydride to the carbonyl group is influenced by steric hindrance from the existing stereocenters in the molecule.

Solutions:

  • Bulky Reducing Agents: Employing sterically hindered reducing agents, such as K-selectride® or KS-selectride®, can favor the approach of the hydride from the less hindered face, leading to the desired gulo-isomer.[6]

  • Temperature Control: Performing the reduction at low temperatures can enhance the diastereoselectivity of the reaction.

  • Chelation Control: In some cases, the use of chelating agents can help to direct the approach of the reducing agent, thereby improving the stereoselectivity.

Step 4: Deprotection

Question: The final deprotection step to yield β-D-Gulofuranose is resulting in a mixture of furanose and pyranose forms, complicating purification. How can we favor the desired furanose isomer?

Answer: The furanose form of many sugars is thermodynamically less stable than the pyranose form.[7][8][9] The equilibrium between the two can be influenced by several factors.

Solutions:

  • Mild Acidic Conditions: Use carefully controlled, mild acidic conditions for the deprotection to minimize the rearrangement to the more stable pyranose form.

  • Solvent Effects: The choice of solvent can influence the equilibrium between the pyranose and furanose forms. Non-polar solvents may favor the furanose form in some cases.[9]

  • Immediate Purification: Proceed with the purification of the crude product as soon as the deprotection is complete to minimize the time for equilibration to the pyranose form.

Data Presentation

The following tables summarize quantitative data for key steps in the synthesis of β-D-Gulofuranose, based on typical laboratory-scale procedures. These values can serve as a baseline for process optimization during scale-up.

Table 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

StepReactionReagentsYield (%)Purity (%)Reference
1Protection of D-GlucoseAnhydrous Acetone (B3395972), Conc. H₂SO₄, Anhydrous CuSO₄55 - 75.6>98[6]

Table 2: Oxidation and Reduction Steps

StepReactionReagentsYield (%)Purity (%)Reference
2Swern Oxidation of Protected GlucoseOxalyl chloride, DMSO, Triethylamine~90>95[6]
3Stereoselective ReductionK-selectride® or KS-selectride®70-80 (estimated)>95[6]

Table 3: Deprotection Step

StepReactionReagentsApproximate Yield (%)NotesReference
4Deprotection of Protected GuloseAcetonitrile (B52724), Aqueous H₂SO₄ (1%)VariableYield is highly dependent on the successful isolation of the β-D-Gulofuranose isomer before rearrangement.[6]

Experimental Protocols

The following are detailed methodologies for the key experimental steps in the synthesis of β-D-Gulofuranose.

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
  • To a stirred solution of D-glucose (e.g., 50 g) in anhydrous acetone (e.g., 2.5 L), add concentrated sulfuric acid (e.g., 12 mL) at room temperature.

  • Stir the reaction mixture vigorously for approximately 6 hours.

  • Add anhydrous copper(II) sulfate (e.g., 150 g) and continue stirring for another 18 hours at room temperature.[6]

  • Neutralize the reaction mixture with sodium bicarbonate and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting syrup in a suitable organic solvent like dichloromethane (B109758) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization from a mixture of hexane (B92381) and a minimal amount of dichloromethane.[1]

Protocol 2: Swern Oxidation to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
  • Prepare a solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (DCM) and cool it to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM, maintaining the temperature at -78°C. Stir for 15 minutes.[6]

  • Add a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78°C and stir for 1 hour.[6]

  • Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature while stirring for 1-2 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ketone.

Protocol 3: Stereoselective Reduction to 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose
  • Dissolve the crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C under an inert atmosphere.

  • Slowly add a solution of K-selectride® (typically 1.1 to 1.5 equivalents) in THF to the cooled solution.

  • Stir the reaction at -78°C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water, followed by hydrogen peroxide and a saturated solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and stir until the phases are clear.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by flash column chromatography on silica (B1680970) gel.

Protocol 4: Deprotection to β-D-Gulofuranose
  • Dissolve the purified 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose in a mixture of acetonitrile and 1% aqueous sulfuric acid.[6]

  • Heat the reaction mixture (e.g., at 60°C) and monitor the deprotection by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature and neutralize with barium carbonate.[6]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude β-D-Gulofuranose can be purified by column chromatography on silica gel or by recrystallization. It is crucial to perform the purification promptly to minimize isomerization to the pyranose form.

Visualizations

Experimental Workflow

experimental_workflow start D-Glucose step1 Step 1: Protection (Acetone, H₂SO₄, CuSO₄) start->step1 intermediate1 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose step1->intermediate1 step2 Step 2: Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) intermediate1->step2 intermediate2 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose step2->intermediate2 step3 Step 3: Stereoselective Reduction (K-selectride®) intermediate2->step3 intermediate3 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose step3->intermediate3 step4 Step 4: Deprotection (Aqueous H₂SO₄) intermediate3->step4 end β-D-Gulofuranose step4->end

Caption: Synthetic pathway for β-D-Gulofuranose from D-Glucose.

Troubleshooting Logic for Low Yield in Protection Step

troubleshooting_protection problem Low Yield of Di-protected Product cause1 Incomplete Reaction problem->cause1 cause2 Product Hydrolysis problem->cause2 cause3 Presence of Water problem->cause3 solution1 Increase Reaction Time Monitor by TLC cause1->solution1 solution2 Prompt Neutralization of Acid Catalyst cause2->solution2 solution3 Use Anhydrous Reagents Add Dehydrating Agent cause3->solution3

Caption: Troubleshooting logic for the initial protection step.

Key Considerations for Swern Oxidation Scale-Up

swern_scaleup cluster_0 Key Considerations for Swern Oxidation Scale-Up cluster_1 Solutions A Temperature Control (Cryogenic Conditions) SolA Flow Reactor or Jacketed Vessel A->SolA SolD HAZOP Analysis A->SolD B Reagent Addition Rate SolB Automated Dosing Pumps B->SolB B->SolD C Byproduct Management (Odor and Toxicity) SolC Off-Gas Scrubber C->SolC C->SolD D Process Safety

Caption: Critical factors for scaling up the Swern oxidation.

References

Validation & Comparative

Confirming the Anomeric Configuration of β-D-Gulofuranose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is paramount. This guide provides a comparative analysis of experimental methods to confirm the anomeric configuration of β-D-Gulofuranose, with a focus on nuclear magnetic resonance (NMR) spectroscopy and polarimetry.

The configuration at the anomeric carbon (C-1) significantly influences the biological activity and physicochemical properties of carbohydrates. In furanose rings, the distinction between the α and β anomers is based on the stereochemical relationship between the C-1 substituent and the C-4 substituent. For D-sugars, the β-anomer has the anomeric substituent cis to the CH₂OH group at C-5 when drawn in a Haworth projection. Experimentally, this is confirmed through distinct spectroscopic signatures.

Comparison of Anomeric Configurations

The primary method for elucidating the anomeric configuration of furanosides is ¹H and ¹³C NMR spectroscopy. The key diagnostic parameters are the chemical shift (δ) of the anomeric proton (H-1) and the scalar coupling constant between H-1 and H-2 (³J(H1-H2)).

General Principles:

  • Anomeric Proton Chemical Shift (δ H-1): In furanoses, the anomeric proton of the α-anomer is typically observed at a lower field (higher ppm) compared to the β-anomer.

  • H-1 to H-2 Coupling Constant (³J(H1-H2)): This is the most definitive method. The Karplus relationship correlates the dihedral angle between two vicinal protons to their coupling constant.

    • For α-D-furanoses , the H-1 and H-2 protons are in a cis relationship, resulting in a dihedral angle that leads to a larger coupling constant, typically in the range of 3-5 Hz .

    • For β-D-furanoses , the H-1 and H-2 protons are in a trans relationship, resulting in a smaller coupling constant, generally between 0-2 Hz .

Table 1: Comparative NMR and Optical Rotation Data for Methyl D-Gulofuranosides

ParameterMethyl α-D-Gulofuranoside (Alternative 1)Methyl β-D-Gulofuranoside (Product of Interest)
¹H NMR
δ H-1 (ppm)~5.0 - 5.2~4.8 - 5.0
³J(H1-H2) (Hz)~4-5< 2
¹³C NMR
δ C-1 (ppm)~102-104~108-110
Optical Rotation
Specific Rotation ([\α]D)More PositiveLess Positive or Negative

Note: The exact values can vary depending on the solvent and temperature.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of the anomeric center.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified methyl D-gulofuranoside in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Identify the anomeric proton (H-1) signal, which typically resonates in the region of 4.5-5.5 ppm.

    • Carefully measure the coupling constant (³J(H1-H2)) from the splitting pattern of the H-1 signal. A value below 2 Hz is indicative of the β-anomer.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the anomeric carbon (C-1) signal, typically in the 100-110 ppm region. The chemical shift can provide supporting evidence for the anomeric configuration.

  • 2D NMR (Optional but Recommended):

    • Perform a COSY (Correlation Spectroscopy) experiment to confirm the H-1 and H-2 coupling relationship.

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate the H-1 proton to the C-1 carbon, confirming their respective assignments.

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide through-space correlations. For a β-furanoside, a NOE between H-1 and H-4 may be observed, while for an α-anomer, a NOE between H-1 and H-2 and/or H-3 is more likely.

Polarimetry

Objective: To measure the specific rotation of the sample, which can be a distinguishing characteristic between anomers.

Methodology:

  • Instrument Warm-up: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10-15 minutes to ensure a stable light source.

  • Sample Preparation: Accurately weigh a known amount of the methyl D-gulofuranoside and dissolve it in a specific volume of a suitable solvent (e.g., water, ethanol) to a known concentration (e.g., 1 g/100 mL).

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and take a reading. This will serve as the zero or blank value.

  • Sample Measurement: Rinse the cell with the sample solution and then fill it, ensuring there are no air bubbles in the light path. Place the cell in the polarimeter and record the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation ([\α]D) using the following formula: [\α]D = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the sample in g/mL. Generally, α-anomers of D-sugars have a more positive specific rotation than their β-counterparts.

Visualization of Anomeric Confirmation Logic

The following diagram illustrates the logical workflow for confirming the β-anomeric configuration of a methyl D-gulofuranoside.

Anomeric_Confirmation cluster_NMR NMR Spectroscopy cluster_Polarimetry Polarimetry cluster_Data_Analysis Data Analysis and Comparison cluster_Conclusion Conclusion H1_shift ¹H NMR: Anomeric Proton (H-1) Chemical Shift (δ) compare_delta δ H-1 is upfield? H1_shift->compare_delta J_coupling ¹H NMR: H-1 to H-2 Coupling Constant (³J(H1-H2)) compare_J ³J(H1-H2) < 2 Hz? J_coupling->compare_J C1_shift ¹³C NMR: Anomeric Carbon (C-1) Chemical Shift (δ) beta_anomer β-Anomer Confirmed C1_shift->beta_anomer Supportive Data optical_rotation Measure Specific Rotation ([α]D) compare_rotation [α]D is less positive or negative? optical_rotation->compare_rotation compare_J->beta_anomer Yes compare_delta->beta_anomer Yes compare_rotation->beta_anomer Yes

Workflow for β-D-Gulofuranoside Anomeric Confirmation.

The following diagram illustrates the key structural difference between the alpha and beta anomers of methyl D-gulofuranoside that leads to the difference in the ³J(H1-H2) coupling constant.

Anomer_Structure cluster_alpha Methyl α-D-Gulofuranoside cluster_beta Methyl β-D-Gulofuranoside alpha_structure alpha_label H-1 and H-2 are cis (Dihedral angle ~0-30°) ³J(H1-H2) ≈ 4-5 Hz beta_structure beta_label H-1 and H-2 are trans (Dihedral angle ~90-120°) ³J(H1-H2) < 2 Hz

Structural Basis for ³J(H1-H2) Coupling Constant Differences.

By employing these experimental techniques and comparing the obtained data with established principles, researchers can confidently confirm the anomeric configuration of β-D-Gulofuranose and its derivatives, ensuring the structural integrity of their compounds for further research and development.

Comparative Analysis of α-D-Gulofuranose vs. β-D-Gulofuranose Stability: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted stability of α-D-gulofuranose and β-D-gulofuranose. Due to a lack of direct experimental thermodynamic data for D-gulofuranose anomers in the current literature, this analysis is based on established principles of carbohydrate chemistry, including stereoelectronic and steric effects. Furthermore, this guide furnishes detailed experimental and computational protocols that can be employed to empirically determine the relative stabilities of these two anomers.

Introduction to Anomeric Stability in Furanoses

In aqueous solutions, monosaccharides exist as an equilibrium mixture of cyclic hemiacetals or hemiketals. For aldohexoses like D-gulose, this includes both five-membered (furanose) and six-membered (pyranose) ring structures, each with two possible anomeric configurations at the C1 carbon: alpha (α) and beta (β). While pyranose forms are generally more stable for most aldohexoses, the furanose form is a crucial structural component in various biologically significant molecules, including nucleic acids.

The relative stability of α and β anomers is dictated by a delicate balance of several factors:

  • The Anomeric Effect: A stereoelectronic effect that generally favors the axial orientation of an electronegative substituent at the anomeric carbon, which corresponds to the α-anomer in many pyranose sugars. In furanose rings, the manifestation of the anomeric effect is more complex due to the ring's flexibility.

  • Steric Hindrance: Repulsive interactions between bulky substituents. In the case of furanoses, significant steric strain can arise from interactions between substituents on the ring, particularly the exocyclic C5 side chain (–CH(OH)CH₂OH).

  • Solvation Effects: The interaction of the sugar with the solvent, which can influence the conformational equilibrium.

Theoretical Stability Comparison of D-Gulofuranose Anomers

D-gulose is the C3 and C4 epimer of D-glucose. In its furanose form, the stereochemistry at these centers imposes specific spatial arrangements of the hydroxyl groups that are critical in determining anomeric stability.

  • α-D-Gulofuranose: The anomeric hydroxyl group is trans to the C2 hydroxyl group. The anomeric effect may offer some stabilization to this anomer. However, potential steric clashes between the C1 hydroxyl and the substituents on the C2 and C3 carbons, as well as the exocyclic side chain, could be a destabilizing factor.

  • β-D-Gulofuranose: The anomeric hydroxyl group is cis to the C2 hydroxyl group. This arrangement may lead to increased steric hindrance between adjacent hydroxyl groups, potentially destabilizing the molecule. Conversely, in certain conformations, this could be mitigated, and the overall steric profile compared to the exocyclic side chain might be more favorable than in the alpha anomer.

Quantitative Data Summary

As of the latest literature review, specific experimental quantitative data comparing the thermodynamic stability (e.g., Gibbs Free Energy, ΔG°) of α-D-gulofuranose and β-D-gulofuranose is not available. The following table illustrates the type of data that would be generated from the experimental protocols described below to facilitate such a comparison.

Parameterα-D-Gulofuranoseβ-D-GulofuranoseMethod of Determination
Equilibrium Population (%) Data to be determinedData to be determined¹H NMR Spectroscopy
ΔG° (kcal/mol) Data to be determinedData to be determinedFrom Equilibrium Population
Key ¹H-¹H Coupling Constants (Hz) Data to be determinedData to be determined¹H NMR Spectroscopy
Predicted Relative Energy (kcal/mol) Data to be determinedData to be determinedComputational Chemistry

Experimental and Computational Protocols

To empirically determine the relative stability of α- and β-D-gulofuranose, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is the recommended approach.

1. Determination of Anomeric Equilibrium by ¹H NMR Spectroscopy

  • Objective: To quantify the relative populations of α- and β-D-gulofuranose at equilibrium.

  • Methodology:

    • Sample Preparation: Dissolve a pure sample of D-gulose in deuterium (B1214612) oxide (D₂O).

    • Equilibration: Allow the solution to reach equilibrium (mutarotation). This process can be monitored by acquiring ¹H NMR spectra at regular intervals until no further changes in the anomeric proton signals are observed. The process can be expedited by gentle heating or the addition of a catalytic amount of a weak base (e.g., NaOD).

    • NMR Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. The anomeric protons of the furanose and pyranose forms will resonate in a distinct region of the spectrum (typically 4.5-5.5 ppm).

    • Signal Assignment: Identify the signals corresponding to the anomeric protons of α-D-gulofuranose and β-D-gulofuranose. This may require two-dimensional NMR experiments (e.g., COSY, HSQC) for unambiguous assignment, especially in a complex mixture with pyranose forms.

    • Quantification: Integrate the assigned anomeric proton signals. The relative ratio of the integrals corresponds to the relative population of each anomer at equilibrium.

    • Thermodynamic Calculation: The difference in Gibbs free energy (ΔG°) between the two anomers can be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant ([β-anomer]/[α-anomer]).

2. Conformational Analysis by NMR Spectroscopy

  • Objective: To determine the preferred solution conformation of each anomer.

  • Methodology:

    • Acquisition of Coupling Constants: Measure the proton-proton coupling constants (³J_HH) from the high-resolution ¹H NMR spectrum.

    • Karplus Relationship: Use the Karplus equation, which relates the magnitude of the ³J_HH coupling constant to the dihedral angle between the protons, to infer the ring's puckering and the orientation of its substituents.

    • NOE Experiments: Perform Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) to identify through-space proximities between protons, which provides further conformational constraints.

3. Computational Chemistry Analysis

  • Objective: To model the conformations of both anomers and calculate their relative energies.

  • Methodology:

    • Conformational Search: Perform a systematic conformational search for both α- and β-D-gulofuranose using molecular mechanics (e.g., with a force field like GLYCAM).

    • Geometry Optimization and Energy Calculation: Take the low-energy conformers identified in the search and perform geometry optimization and energy calculations at a higher level of theory, such as Density Functional Theory (DFT) (e.g., with the B3LYP functional and a basis set like 6-31G(d,p) or larger).

    • Solvation Modeling: Include the effects of an aqueous solvent using a continuum solvation model (e.g., PCM or SMD) to obtain more accurate relative energies in solution.

    • Prediction of NMR Parameters: From the optimized geometries, predict NMR parameters such as coupling constants and compare them with the experimental values to validate the computational model.

Visualizations

Stability_Analysis_Workflow Workflow for Comparative Stability Analysis cluster_experimental Experimental Protocol cluster_computational Computational Protocol cluster_analysis Comparative Analysis prep Sample Preparation (D-Gulose in D2O) equilibrate Mutarotation to Equilibrium prep->equilibrate nmr_acq 1D and 2D NMR Acquisition equilibrate->nmr_acq quant Integration of Anomeric Signals nmr_acq->quant thermo Calculation of ΔG° quant->thermo comparison Comparison of Experimental and Computational Results thermo->comparison conf_search Conformational Search (Molecular Mechanics) dft_calc DFT Geometry Optimization & Energy conf_search->dft_calc solv_model Inclusion of Solvation Model dft_calc->solv_model nmr_predict Prediction of NMR Parameters solv_model->nmr_predict validation Validation with Experimental Data nmr_predict->validation validation->comparison stability Determination of Relative Stability comparison->stability Anomer_Stability_Factors Factors Influencing Anomer Stability center Anomer Stability anomeric Anomeric Effect (Stereoelectronic) center->anomeric steric Steric Hindrance (1,2- and 1,3-interactions) center->steric solvation Solvation Effects center->solvation h_bonding Intramolecular H-Bonding center->h_bonding

A Spectroscopic Showdown: Unveiling the Structural Nuances of β-D-Gulofuranose and β-D-Glucofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the subtle stereochemical differences between sugar isomers is paramount. This guide provides a detailed spectroscopic comparison of two such isomers: β-D-gulofuranose and β-D-glucofuranose. By examining their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we illuminate the structural distinctions that govern their unique chemical properties and biological activities.

This comparative analysis relies on experimentally-derived data to highlight the key spectroscopic fingerprints of each molecule. While comprehensive data for β-D-glucofuranose is available, specific experimental spectra for underivatized β-D-gulofuranose are less common in the literature. Therefore, where direct experimental data for β-D-gulofuranose is unavailable, this guide utilizes established principles and representative data from closely related furanose structures to provide a robust comparative framework.

At a Glance: Key Spectroscopic Differences

Spectroscopic Techniqueβ-D-Gulofuranoseβ-D-GlucofuranoseKey Differentiators
¹H NMR Anomeric proton (H-1) chemical shift and coupling constants differ due to stereochemistry at C-3 and C-4.Anomeric proton (H-1) chemical shift and coupling constants are well-characterized.[1]The relative orientation of hydroxyl groups influences the electronic environment of neighboring protons, leading to distinct chemical shifts and splitting patterns.
¹³C NMR Unique chemical shifts for each carbon, reflecting the different stereochemical arrangement.Complete spectral assignment available, providing a clear reference.[1]The spatial arrangement of substituents creates distinct electronic environments for each carbon atom, resulting in a unique set of chemical shifts.
IR Spectroscopy Expected to show characteristic furanose ring vibrations and O-H, C-H, and C-O stretching bands.Displays characteristic absorption bands for hydroxyl, C-H, and C-O groups, as well as fingerprint region features indicative of the furanose ring.Subtle shifts in the fingerprint region (below 1500 cm⁻¹) can reveal differences in the vibrational modes of the furanose ring and its substituents.
Mass Spectrometry Expected to undergo characteristic fragmentation patterns for hexofuranoses, including glycosidic bond cleavage and cross-ring fragmentation.Exhibits fragmentation patterns typical of hexoses, with key fragments arising from the cleavage of the furanose ring and loss of water molecules.While the overall fragmentation pattern is similar for isomers, the relative intensities of fragment ions can sometimes differ based on stereochemistry, reflecting the stability of the resulting fragment ions.

Delving Deeper: A Quantitative Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed fingerprint of the molecule's stereochemistry.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for β-D-Glucofuranose in D₂O. [1]

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
15.16102.3
24.2977.4
34.2474.9
44.0981.5
53.9771.6
6a3.7863.8
6b3.70
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The spectra of β-D-gulofuranose and β-D-glucofuranose are expected to be broadly similar, with prominent features corresponding to O-H, C-H, and C-O stretching vibrations. However, subtle differences in the "fingerprint region" (typically 1500-600 cm⁻¹) can be used to distinguish between the two isomers.

Table 2: Representative IR Absorption Bands for Furanose Sugars.

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~3350 (broad)O-H stretchIndicates the presence of hydroxyl groups involved in hydrogen bonding.
~2900C-H stretchCorresponds to the stretching of C-H bonds in the sugar backbone.
~1100-1000C-O stretchCharacteristic of the C-O single bonds within the furanose ring and the side chain.
Below 1000Fingerprint RegionContains complex vibrations, including C-C stretching and various bending modes, which are highly specific to the molecule's structure and stereochemistry.

Note: The IR spectrum of a 1,2-O-isopropylidene-α-D-glucofuranose derivative shows characteristic bands in these regions.[2][3] The spectrum of underivatized β-D-glucofuranose is expected to show similar features, with variations in the fingerprint region. The interpretation of the IR spectrum of D-glucose (B1605176) highlights the complexity of the O-H and C-O stretching regions due to the presence of multiple hydroxyl groups and the ether linkage within the ring.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Under electron ionization (EI), both β-D-gulofuranose and β-D-glucofuranose are expected to undergo fragmentation through cleavage of the furanose ring and the loss of small neutral molecules like water.

Expected Fragmentation Pathways for Hexofuranoses:

  • Loss of water (-18 Da): Dehydration is a common initial fragmentation step for sugars.

  • Cross-ring cleavage: Fragmentation of the furanose ring can lead to a variety of characteristic fragment ions.

  • Cleavage of the exocyclic C5-C6 bond: This results in the loss of a CH₂OH group.

The relative abundance of these fragment ions can be influenced by the stereochemistry of the molecule, as this affects the stability of the resulting carbocations.[5][6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of furanose sugars. Specific parameters may need to be optimized depending on the instrumentation and the specific properties of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified furanose sugar in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a suitable internal standard (e.g., TSP or DSS) for chemical shift referencing.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay of at least 5 times the longest T₁ relaxation time for accurate integration.

    • Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative ratios of different forms in solution. Assign the signals in both ¹H and ¹³C spectra with the aid of 2D NMR data.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the finely ground sugar (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups. Compare the fingerprint regions of the two isomers to identify subtle differences.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (for volatile derivatives). Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum over a suitable mass range.

  • Fragmentation Analysis (MS/MS): To obtain more detailed structural information, perform tandem mass spectrometry (MS/MS). Select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed masses. Compare the fragmentation patterns of the two isomers to identify any significant differences in fragment ion intensities.

Workflow for Comparative Spectroscopic Analysis

Spectroscopic_Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Gulofuranose β-D-Gulofuranose NMR NMR Spectroscopy (¹H, ¹³C, 2D) Gulofuranose->NMR IR IR Spectroscopy Gulofuranose->IR MS Mass Spectrometry (MS, MS/MS) Gulofuranose->MS Glucofuranose β-D-Glucofuranose Glucofuranose->NMR Glucofuranose->IR Glucofuranose->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Modes Fingerprint Region IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation & Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the comparative spectroscopic analysis of furanose isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful arsenal (B13267) for the detailed structural characterization of carbohydrate isomers. For β-D-gulofuranose and β-D-glucofuranose, NMR spectroscopy offers the most definitive means of differentiation through the precise measurement of proton and carbon chemical shifts. While IR and MS provide valuable corroborating information, the subtle differences in their spectra require careful analysis. This guide provides a foundational framework for researchers to approach the spectroscopic comparison of these and other furanose sugars, enabling a deeper understanding of their structure-function relationships.

References

Unambiguous Structural Validation of Gulofuranosides: A Comparative Guide to X-ray Crystallography, NMR Spectroscopy, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of gulofuranosides is paramount for understanding their biological function and advancing drug discovery. This guide provides an objective comparison of three powerful analytical techniques for the structural validation of these complex carbohydrates: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). We present supporting experimental data for a model gulofuranoside derivative, Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside, to illustrate the strengths and limitations of each method.

While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers crucial insights into the molecule's conformation and connectivity in solution. Mass spectrometry, in turn, delivers rapid and accurate molecular weight determination and fragmentation data, confirming the elemental composition and sequence of substituents. The synergistic use of these techniques provides an unparalleled level of confidence in structural assignments.

Comparative Analysis of Techniques

The choice of analytical technique for the structural validation of gulofuranosides depends on several factors, including the nature of the sample, the required level of structural detail, and the specific questions being addressed. X-ray crystallography stands as the "gold standard" for absolute configuration determination, providing a precise 3D atomic map.[1] However, obtaining suitable crystals can be a significant bottleneck. NMR spectroscopy is a versatile tool for elucidating the covalent structure and stereochemistry in a more biologically relevant solution state.[2][3] Mass spectrometry excels in providing rapid molecular weight information and is indispensable for confirming chemical modifications and for high-throughput screening.[4]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionSolid or Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packingCovalent structure, stereochemistry, conformation, and dynamics in solutionMolecular weight, elemental composition, fragmentation patterns
Primary Advantage Provides a definitive and highly detailed atomic-resolution structureAllows for the study of molecules in a solution state and can reveal conformational flexibilityHigh sensitivity, speed, and suitability for mixture analysis
Limitations Crystal growth can be challenging; the solid-state conformation may not reflect the solution or biologically active conformationStructure determination for complex molecules can be challenging due to signal overlap; absolute configuration is not directly determinedDoes not provide detailed 3D structural information on its own

Experimental Data for Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside

The following tables summarize the quantitative data obtained from the analysis of Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside using X-ray crystallography, NMR spectroscopy, and mass spectrometry.

X-ray Crystallographic Data
ParameterValue
Crystal systemOrthorhombic
Space groupP212121
a (Å)8.396(2)
b (Å)12.115(3)
c (Å)14.347(3)
α (°)90
β (°)90
γ (°)90
Volume (ų)1458.0(6)
Z4
Resolution (Å)0.83
R-factor0.042

Data obtained from the crystallographic study of Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside.[5]

NMR Spectroscopic Data (in CDCl₃)

¹H NMR (300.13 MHz)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-15.05s
H-24.60dJ₂,₃ = 5.9
H-34.78ddJ₂,₃ = 5.9, J₃,₄ = 3.6
H-44.18dJ₃,₄ = 3.6
OCH₃3.37s
OCCH₃2.14s
H-61.93s
(CH₃)₂C1.55, 1.312s

¹³C NMR (75.46 MHz)

CarbonChemical Shift (δ) ppm
CO168.4
CN116.4
CMe₂113.7
C-1107.0
C-284.3
C-481.3
C-378.6
C-572.8
OCH₃54.8
(CH₃)₂C24.7, 24.3
OCCH₃21.2
C-620.0

NMR data for Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside.

Mass Spectrometry Data
TechniqueIonization Modem/zInterpretation
EIMSEI243[M]+
CIMSCI (Pyridine)365[M + C₆H₅NH]+

Mass spectrometry data for Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: Single crystals of Methyl 5-O-acetyl-5-cyano-6-deoxy-2,3-O-isopropylidene-β-L-gulofuranoside were grown by slow evaporation from a solution of ethyl acetate-hexane.

  • Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at low temperature (typically 100 K) using monochromatic X-ray radiation. The crystal is rotated during data collection to measure the intensities of a large number of reflections.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.

NMR Spectroscopy
  • Sample Preparation: A small amount of the purified gulofuranoside derivative (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments are typically run on a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Spectral Analysis: The chemical shifts, coupling constants, and correlation peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity and relative stereochemistry of the molecule.

Mass Spectrometry
  • Sample Introduction: The gulofuranoside sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced as a solid for methods like Electron Ionization (EI).

  • Ionization: The molecules are ionized in the ion source. For this particular gulofuranoside, both EI and Chemical Ionization (CI) were used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Visualization of the Structural Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a gulofuranoside, integrating the three discussed techniques.

G Structural Validation Workflow for Gulofuranosides cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation Synthesis Gulofuranoside Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS NMR NMR Spectroscopy (Connectivity, Stereochemistry) Purification->NMR Xray X-ray Crystallography (3D Structure, Absolute Configuration) Purification->Xray Validation Structure Validated MS->Validation NMR->Validation Xray->Validation

Caption: A generalized workflow for the structural validation of gulofuranosides.

References

A Comparative Analysis of the Biological Activity of Beta-D-Gulofuranose and Other Common Hexoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of beta-D-Gulofuranose with other prevalent hexoses, namely glucose, fructose, galactose, and mannose. Due to the limited direct research on this compound, this comparison incorporates data on D-gulose, its more studied isomer, to infer potential biological effects. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Comparative Biological Activities of Hexoses

The biological activities of hexoses are diverse, ranging from their central role as an energy source to their involvement in complex signaling pathways. While glucose is the primary fuel for most organisms, other hexoses exhibit unique metabolic fates and biological effects.

Summary of Biological Activities:

Hexose (B10828440)Primary Role in Energy MetabolismKey Biological Activities
beta-D-Glucose Primary and preferred energy source for most cells.[1]- Central to glycolysis and cellular respiration.[1]- Stimulates insulin (B600854) secretion.[2]- Precursor for glycogen, glycoproteins, and glycolipids.
beta-D-Fructose Readily metabolized for energy, primarily in the liver.- Can be converted to glucose or stored as glycogen.- High intake is associated with increased lipogenesis and metabolic syndrome.
D-Galactose Converted to glucose in the liver to be used for energy.- Important constituent of glycolipids and glycoproteins.- Essential for neural tissue development.
D-Mannose Can be converted to fructose-6-phosphate (B1210287) and enter glycolysis.- Plays a crucial role in protein glycosylation.- Exhibits immunomodulatory effects.
This compound (inferred from D-Gulose) Poorly metabolized for energy.- Exhibits insulin-like effects and can inhibit blood glucose levels.[3] - Potential anti-cancer properties by inhibiting certain enzymes in tumor cells.[3] - A derivative, 6-O-decanoyl-D-gulose, has shown plant growth inhibitory effects with an IC50 of 0.25 mM on rice seedlings.[4]

Quantitative Comparison of Biological Effects:

While direct comparative quantitative data for this compound is scarce, studies on related rare sugars provide valuable insights. For instance, in a study on the anti-proliferative activity of D-allose, another rare sugar, IC50 values against various cancer cell lines were determined, offering a framework for how such data for D-gulose could be impactful. For example, the IC50 value of D-allose against the MIA PaCa-2 pancreatic cancer cell line was found to be 53.25 mM.

Key Signaling Pathways

The biological effects of hexoses are often mediated through complex signaling pathways. The PI3K/Akt and AMPK pathways are two critical cascades involved in regulating cellular metabolism, growth, and survival, and are influenced by glucose availability.

PI3K/Akt Signaling Pathway

This pathway is central to insulin signaling and promotes glucose uptake and utilization.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation of Glycogen_Synthase Glycogen Synthase Akt->Glycogen_Synthase Activates Glucose_Uptake Glucose Uptake GLUT4_vesicle->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Insulin Insulin Insulin->Insulin_Receptor Binds Glucose Glucose Glucose->Glucose_Uptake

PI3K/Akt signaling cascade initiated by insulin.
AMPK Signaling Pathway

AMPK acts as a cellular energy sensor, and its activation promotes glucose uptake and catabolism, particularly under low energy conditions.

AMPK_Signaling cluster_cytoplasm Cytoplasm AMP AMP AMPK AMPK AMP->AMPK Activates ATP ATP ATP->AMPK Inhibits GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation Glycolysis Glycolysis AMPK->Glycolysis Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake ATP_Production ATP Production Glycolysis->ATP_Production Low_Glucose Low Glucose Low_Glucose->AMP

AMPK signaling pathway activated by low energy status.

Detailed Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments cited in the evaluation of hexose biological activity.

Oral Glucose Tolerance Test (OGTT) in Rodent Models

This in vivo assay is crucial for assessing the effect of a substance on glucose homeostasis.

Objective: To determine the effect of a test compound (e.g., D-gulose) on the clearance of a glucose load from the bloodstream in a rodent model.

Materials:

  • Test compound (e.g., D-gulose)

  • D-Glucose solution (20% w/v)

  • Metformin (positive control)

  • Vehicle (e.g., water or saline)

  • Glucometer and test strips

  • Oral gavage needles

  • Experimental animals (e.g., Wistar rats or C57BL/6 mice), fasted overnight (12-16 hours) with free access to water.[6][7]

Procedure:

  • Divide the fasted animals into groups: vehicle control, positive control (metformin), and test compound groups (different doses of D-gulose).[6]

  • Record the initial fasting blood glucose (FBG) level (t=0) from the tail vein.[6]

  • Administer the vehicle, metformin, or test compound orally via gavage.

  • After a specific time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally.[6][7]

  • Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[7]

  • Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify glucose tolerance.[6]

Experimental Workflow:

OGTT_Workflow Fasting Overnight Fasting of Animals Grouping Group Animals (Control, Metformin, Test Compound) Fasting->Grouping FBG Measure Fasting Blood Glucose (t=0) Grouping->FBG Dosing Administer Vehicle/Metformin/Test Compound FBG->Dosing Glucose_Load Oral Glucose Load (2 g/kg) Dosing->Glucose_Load Blood_Sampling Measure Blood Glucose at Intervals (15, 30, 60, 90, 120 min) Glucose_Load->Blood_Sampling Data_Analysis Plot Glucose Curve and Calculate AUC Blood_Sampling->Data_Analysis

References

A Comparative Guide to the HPLC Retention Times of Furanose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise separation and analysis of sugar isomers are critical. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of different furanose isomers, specifically focusing on the anomers of D-ribose and D-arabinose. The presented data is based on a validated chiral HPLC method, offering a valuable reference for analytical chemists working with these compounds.

It is important to note that in solution, pentoses such as ribose and arabinose exist in equilibrium between their furanose (five-membered ring) and pyranose (six-membered ring) forms, with the pyranose form typically being predominant. The following data, derived from a comprehensive study on monosaccharide separation, details the retention times of the α and β anomers. While the study does not explicitly distinguish between the furanose and pyranose forms, the presented separation of anomers is a crucial aspect of carbohydrate analysis.

Comparative Retention Times of D-Ribose and D-Arabinose Anomers

The following table summarizes the retention times for the α and β anomers of D-ribose and D-arabinose, as determined by chiral HPLC analysis. This data provides a clear comparison of the elution behavior of these isomers under the specified chromatographic conditions.

MonosaccharideAnomerRetention Time (min)
D-Ribose α-anomer19.5
β-anomer22.1
D-Arabinose α-anomer13.9
β-anomer15.6

Experimental Protocol

The following experimental protocol outlines the methodology used to obtain the retention time data presented above. This detailed procedure is provided to enable researchers to reproduce the separation and adapt it to their specific analytical needs.

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system equipped with a pump, injector, column oven, and a refractive index detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA) in a ratio of 7:3 with 0.1% TFA (v/v/v).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Detection: Refractive Index (RI)

  • Injection Volume: 20 µL

  • Sample Preparation: Standard solutions of D-ribose and D-arabinose were prepared at a concentration of 1 mg/mL in the mobile phase.

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of furanose isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Prepare 1 mg/mL D-Ribose & D-Arabinose Standards dissolve Dissolve in Mobile Phase start->dissolve inject Inject 20 µL of Sample dissolve->inject separate Chiralpak AD-H Column (25°C) inject->separate elute Mobile Phase: Hexane:Ethanol:TFA (7:3:0.1 v/v) Flow Rate: 0.5 mL/min detect Refractive Index Detector separate->detect elute->separate Elution acquire Acquire Chromatogram detect->acquire identify Identify Peaks by Retention Time acquire->identify quantify Quantify Isomers identify->quantify

Caption: Experimental workflow for the HPLC separation and analysis of furanose isomers.

Furanose vs. Pyranose: A Conformational Showdown in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural details of monosaccharides is critical for predicting their biological activity, designing effective therapeutics, and interpreting complex biological systems. A central aspect of this understanding lies in the conformational differences between the five-membered furanose and six-membered pyranose ring structures that sugars adopt in solution. While often depicted as simple planar rings in textbooks, these structures are dynamic, three-dimensional entities whose preferred conformations dictate their function.

In aqueous solutions, monosaccharides with five or more carbons exist in a dynamic equilibrium between their open-chain aldehyde or ketone form and their cyclic hemiacetal or hemiketal structures.[1] This cyclization results predominantly in the formation of furanose and pyranose rings.[2] The distribution between these forms is governed by thermodynamic stability, with the six-membered pyranose ring generally being the more stable and, therefore, the predominant form for most aldohexoses like D-glucose.[3][4] This preference is largely attributed to lower angle and torsional strain in the pyranose ring's stable chair conformation compared to the more strained conformations of the furanose ring.[1][5]

Core Structural and Conformational Differences

The primary distinction between pyranose and furanose rings lies in their size—a six-membered versus a five-membered heterocyclic ring, respectively.[3] This fundamental difference in ring size leads to profound variations in conformational flexibility, stability, and ultimately, biological recognition.[3]

Pyranose Rings (Six-Membered): Analogous to cyclohexane, pyranose rings are not planar and adopt a variety of puckered conformations to minimize steric and torsional strain.[4][6] These include two stable, low-energy chair conformations (e.g., ⁴C₁ and ¹C₄), as well as higher-energy boat , skew-boat , half-chair , and envelope conformations.[6][7] The chair conformation is the most stable and predominant form because it minimizes 1,3-diaxial interactions and allows bulky substituents to occupy more favorable equatorial positions.[2] This conformational rigidity makes pyranoses predictable binding partners in biological systems.[3]

Furanose Rings (Five-Membered): Furanose rings are inherently more flexible and conformationally dynamic.[4] To alleviate the eclipsing strain of a planar structure, they adopt non-planar puckered conformations, primarily described as envelope (where four atoms are coplanar and one is out of the plane) and twist (where three atoms are coplanar) forms.[2] These conformations are not static; they readily interconvert through a low-energy process known as pseudorotation .[8][9] This flexibility is crucial for the function of molecules like ribose and deoxyribose in the backbone of nucleic acids, allowing for the structural plasticity required for DNA and RNA function.[4]

Equilibrium Distribution in Aqueous Solution

The thermodynamic stability differences between the pyranose and furanose forms are reflected in their equilibrium distribution in an aqueous solution. For most aldohexoses, the pyranose form is overwhelmingly favored. However, for other sugars, such as ketohexoses and pentoses, the furanose form can be significantly populated. This equilibrium is also influenced by factors like temperature, solvent, and the presence of substituents.[3]

Monosaccharideα-Pyranose (%)β-Pyranose (%)α-Furanose (%)β-Furanose (%)Open-Chain (%)
D-Glucose ~36~64<0.1<0.1<0.02
D-Fructose ~2~68~6~24~0.5
D-Ribose ~6~18~6~12~58 (as hydrate)
D-Galactose ~30~64~2.5~3.5<1
Note: Values are approximate and can vary with conditions. Data compiled from various sources. For D-Glucose, the combined pyranose forms constitute over 99% of the mixture in aqueous solution.[1]

Experimental Protocols

Determination of Isomer Distribution by ¹H NMR Spectroscopy

The quantitative analysis of the equilibrium mixture of sugar isomers in solution is most commonly achieved using high-resolution one-dimensional Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The anomeric proton (H-1 for aldoses) of each cyclic isomer has a unique chemical shift and coupling constant, allowing for its distinct identification and quantification.[3]

Methodology:

  • Sample Preparation: A sample of the monosaccharide is dissolved in deuterium (B1214612) oxide (D₂O) to a known concentration (e.g., 10-50 mM). D₂O is used as the solvent to avoid a large, interfering solvent proton signal. The sample is allowed to equilibrate for several hours to ensure mutarotation is complete and the anomeric equilibrium has been reached.

  • NMR Data Acquisition: A high-resolution 1D ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[3]

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient. Water suppression techniques may be employed if a residual HDO signal is problematic.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest, typically 10-30 seconds) is crucial to ensure complete magnetization recovery between scans. This is essential for accurate integration and quantification of the signals.[3]

    • Number of Scans: A sufficient number of scans (e.g., 16 to 64) are averaged to obtain a high signal-to-noise ratio, which is particularly important for detecting the signals of minor furanose isomers.[3]

  • Data Processing and Analysis:

    • The acquired Free Induction Decay (FID) is processed with Fourier transformation, phasing, and baseline correction.

    • The signals in the anomeric region of the spectrum (typically δ 4.5-5.5 ppm) are identified. Each isomer (α-pyranose, β-pyranose, α-furanose, β-furanose) will give a distinct signal for its anomeric proton.

    • The area under each anomeric proton signal is carefully integrated.

    • The relative percentage of each isomer is calculated by dividing the integral of its corresponding anomeric proton signal by the sum of the integrals for all identified anomeric protons, then multiplying by 100.[3]

Visualizing Monosaccharide Equilibrium

The interconversion between the different forms of a monosaccharide in solution is a key concept. The following diagram illustrates this dynamic equilibrium, highlighting the central role of the open-chain form as an intermediate.

MonosaccharideEquilibrium open_chain Open-Chain Form (Aldehyde/Ketone) alpha_furanose α-Furanose center_point alpha_furanose->center_point beta_furanose β-Furanose beta_furanose->center_point alpha_pyranose α-Pyranose alpha_pyranose->center_point beta_pyranose β-Pyranose beta_pyranose->center_point

References

A Researcher's Guide to NMR Spectral Databases for Furanose Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, NMR spectral databases are indispensable tools for the structural elucidation of furanose sugars. This guide provides a comparative overview of prominent databases, supported by experimental protocols for acquiring high-quality NMR data.

Furanose sugars, with their five-membered ring structure, play critical roles in numerous biological processes and are key components of various biomolecules, including nucleic acids and polysaccharides. Their structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can be challenging due to their conformational flexibility and their frequent existence in equilibrium with pyranose forms in solution. This guide compares three key resources: the Carbohydrate Structure Database (CSDB), the Complex Carbohydrate Magnetic Resonance Database (CCMRD), and the GlycoNMR dataset, to aid researchers in selecting the most appropriate tool for their needs.

Comparative Analysis of NMR Spectral Databases

The choice of a spectral database depends heavily on the nature of the research, the state of the sample (solution or solid-state), and the intended application of the data, such as structure verification or machine learning model development. The following table summarizes the key features of three major databases relevant to carbohydrate NMR spectroscopy.

FeatureCarbohydrate Structure Database (CSDB)Complex Carbohydrate Magnetic Resonance Database (CCMRD)GlycoNMR
Primary Focus Curated repository of natural carbohydrate structures from microbial, fungal, and plant sources.[1][2]Solid-state NMR data for complex carbohydrates.[2][3]Curated datasets of carbohydrate structures and NMR chemical shifts for machine learning applications.[4][5]
Furanose Content Contains a substantial number of furanose-containing structures, explicitly notated with an 'f' in its encoding system.[6][7] Specific quantitative data is not readily available.Primarily focused on complex polysaccharides, where furanose occurrence is less common than pyranose. Specific data on furanose content is not readily available.Contains furanose structures within its 2,609 curated entries, sourced from Glycosciences.DB and simulations.[4][5] Specific quantitative data is not readily available.
NMR Data Types ¹H, ¹³C chemical shifts, and other NMR parameters from published literature.[2]Solid-state NMR chemical shifts.[2]Annotated ¹H and ¹³C atomic-level chemical shifts.[4][5]
Data Curation Manually curated from scientific literature, ensuring high data quality and consistency.[2]Data is deposited and organized with details on experimental conditions.Laboriously curated experimental (from Glycosciences.DB) and simulated (via GODESS) datasets.[4][5]
Key Features Extensive search capabilities (including substructure search), NMR spectra simulation tools (GODESS), and cross-linking with other biological databases.[6][7]The first dedicated database for solid-state NMR of complex carbohydrates, supporting searches by chemical shifts, carbohydrate names, and compound classes.[2]Provides ML-friendly datasets, carbohydrate-specific features for model training, and benchmarks for various MRL models.[4][5]
Data Access Freely accessible via a web interface.Freely accessible at --INVALID-LINK--]">www.ccmrd.org.[2]Datasets are publicly available for download, often via a GitHub repository.[8]

Experimental Protocols for NMR Analysis of Furanose Sugars

Acquiring high-quality NMR spectra is crucial for the successful identification and characterization of furanose sugars. Due to their often low abundance in equilibrium mixtures with pyranose forms, specialized techniques may be required.

Sample Preparation

Proper sample preparation is the foundation for obtaining high-resolution NMR spectra.

  • Solvent: Deuterium oxide (D₂O) is the most common solvent for carbohydrate NMR. For studies involving the observation of hydroxyl protons, a mixture of 90% H₂O and 10% D₂O can be used, though this requires solvent suppression techniques.

  • Concentration: For standard 1D ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient for small molecules. For more demanding experiments like ¹³C or 2D NMR, concentrations of 50-100 mg/mL may be necessary.

  • Internal Standard: For accurate chemical shift referencing, an internal standard is recommended. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) are commonly used.

  • pH and Buffering: The chemical shifts of sugar protons can be pH-dependent. It is advisable to use a buffer, such as a phosphate (B84403) buffer, to maintain a stable pH throughout the experiment.

NMR Data Acquisition

A combination of 1D and 2D NMR experiments is often necessary for the complete structural elucidation of furanose sugars.

  • 1D ¹H NMR: This is the starting point for any NMR analysis, providing information on the number of different proton environments and their scalar couplings. For furanose sugars, the anomeric proton region (typically δ 4.5-5.5 ppm) is of particular diagnostic value.

  • 2D Homonuclear Correlation Spectroscopy (COSY): A COSY experiment reveals proton-proton scalar coupling networks within the sugar ring, allowing for the tracing of connectivities between adjacent protons.

  • 2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system of a sugar ring. This is particularly useful for identifying all the protons belonging to a specific furanose anomer, even in cases of significant spectral overlap.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom, providing valuable information for assigning both ¹H and ¹³C chemical shifts. The anomeric region (¹H: δ 4.5-5.5 ppm, ¹³C: δ 95-110 ppm) is often well-resolved and diagnostic.

  • 1D Fluorine-Edited Selective TOCSY Acquisition (1D FESTA): For fluorinated furanose sugars, 1D FESTA is a powerful technique to obtain clean ¹H NMR spectra of individual anomers, even for minor furanose forms that are heavily overlapped by signals from the major pyranose anomers.[9] This method utilizes the fluorine atom as a handle to selectively excite and detect the spin system of the fluorinated sugar.

Workflow for Furanose Sugar Analysis using NMR Spectral Databases

The following diagram illustrates a typical workflow for a researcher utilizing NMR spectroscopy and spectral databases for the identification and characterization of a furanose-containing carbohydrate.

Furanose_Analysis_Workflow cluster_experiment Experimental Analysis cluster_database Database Utilization cluster_validation Structure Validation SamplePrep Sample Preparation (in D2O with DSS) NMR_Acq NMR Data Acquisition (1D 1H, 2D COSY, TOCSY, HSQC) SamplePrep->NMR_Acq DataProc Data Processing (Referencing, Phasing) NMR_Acq->DataProc DB_Search Database Search (CSDB, GlycoNMR, etc.) DataProc->DB_Search Experimental Chemical Shifts Compare_Spectra Compare Experimental & Simulated Spectra DataProc->Compare_Spectra Experimental Spectrum Spectral_Match Spectral Matching (Chemical Shifts, Coupling Constants) DB_Search->Spectral_Match Structure_Hypo Structure Hypothesis Generation Spectral_Match->Structure_Hypo Simulate_Spectra NMR Spectra Simulation (e.g., GODESS in CSDB) Structure_Hypo->Simulate_Spectra Candidate Structures Simulate_Spectra->Compare_Spectra Simulated Spectrum Final_Structure Final Structure Elucidation Compare_Spectra->Final_Structure Validated Match

Workflow for Furanose Sugar Analysis

This logical flow begins with the empirical collection of NMR data, followed by leveraging spectral databases to generate structural hypotheses. Finally, computational tools, often integrated within the databases themselves, are used to validate the proposed structure by comparing experimental data with simulated spectra. This iterative process significantly enhances the confidence in the final structural assignment.

References

A Comparative Guide to the Synthesis of Rare Furanose Sugars: L-Lyxofuranose, D-Ribofuranose, and L-Psicofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent synthesis pathways for the rare furanose sugars L-lyxofuranose, D-ribofuranose, and L-psicofuranose. The selection of an appropriate synthetic route is critical in drug discovery and development, impacting yield, purity, scalability, and cost. This document summarizes chemical, enzymatic, and chemo-enzymatic approaches, presenting quantitative data in structured tables and detailing experimental protocols for key methodologies. Visualizations of the synthesis pathways are provided to facilitate a clear understanding of each process.

Executive Summary

The synthesis of rare furanose sugars is a key challenge in carbohydrate chemistry, driven by their presence in numerous bioactive molecules. This guide evaluates various synthetic strategies for L-lyxofuranose, D-ribofuranose, and L-psicofuranose, highlighting the advantages and disadvantages of each approach. Chemical methods offer versatility but often require multiple protection and deprotection steps, impacting overall yield. Enzymatic and chemo-enzymatic syntheses, on the other hand, provide high selectivity and milder reaction conditions, often leading to improved yields and purity.

Comparison of Synthesis Pathways

The following tables summarize the quantitative data for different synthesis pathways for L-lyxofuranose, D-ribofuranose derivatives, and L-psicofuranose derivatives.

Table 1: Synthesis of L-Lyxofuranose Derivatives

Starting MaterialMethodKey StepsOverall Yield (%)Purity (%)Reaction TimeScalabilityReference
D-Galactono-1,4-lactoneChemicalPeriodate oxidation, reduction, hydrolysisNot specifiedNot specifiedMulti-dayLab-scale[1]
D-RiboseChemicalSynthesis of nitrone, hydrolysisNot specifiedNot specifiedMulti-dayLab-scale[2]

Table 2: Synthesis of D-Ribofuranose Derivatives

Starting MaterialMethodProductOverall Yield (%)Purity (%)Reaction TimeScalabilityReference
D-RiboseChemical1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose56HighMulti-dayMulti-gram[1][3]
D-RiboseChemicalPeracylated β-L-ribofuranose50High6 stepsLab-scale[4]
2-Deoxy-D-riboseChemical1,2-dideoxy-β-1-phenyl-D-ribofuranose27HighMulti-dayLab-scale[5]
3'-DeoxycytidineChemo-enzymatic3'-Deoxy-β-D-erythro-pentofuranosyl purinesNot specifiedHighNot specifiedLab-scale[4]

Table 3: Synthesis of L-Psicofuranose Derivatives

Starting MaterialMethodProductOverall Yield (%)Purity (%)Reaction TimeScalabilityReference
L-RhamnoseEnzymatic6-deoxy-L-psicose8198.548 hoursGram-scale[3]
L-Glyceraldehyde & DHAPEnzymaticL-Psicose & L-SorboseNot specifiedNot specified3 hoursLab-scale[6]
L-SorboseChemicalL-PsicoseNot specifiedNot specifiedNot specifiedLab-scale[7]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key steps in the described synthesis pathways.

L_Lyxofuranose_Synthesis D-Galactono-1,4-lactone D-Galactono-1,4-lactone Methyl L-lyxuronate Methyl L-lyxuronate D-Galactono-1,4-lactone->Methyl L-lyxuronate Periodate Oxidation Methyl (methyl α-L-lyxofuranosid)uronate Methyl (methyl α-L-lyxofuranosid)uronate Methyl L-lyxuronate->Methyl (methyl α-L-lyxofuranosid)uronate Conversion Methyl α-L-lyxofuranoside Methyl α-L-lyxofuranoside Methyl (methyl α-L-lyxofuranosid)uronate->Methyl α-L-lyxofuranoside Borohydride Reduction L-Lyxose L-Lyxose Methyl α-L-lyxofuranoside->L-Lyxose Mild Acid Hydrolysis D_Ribofuranose_Synthesis D-Ribose D-Ribose Methyl 2,3-O-isopropylidene-β-D-ribofuranoside Methyl 2,3-O-isopropylidene-β-D-ribofuranoside D-Ribose->Methyl 2,3-O-isopropylidene-β-D-ribofuranoside Ketalization Methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside Methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside Methyl 2,3-O-isopropylidene-β-D-ribofuranoside->Methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside Sulfonylation Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside Methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside->Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside Reductive Deoxygenation 5-Deoxy-D-ribose 5-Deoxy-D-ribose Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside->5-Deoxy-D-ribose Hydrolysis 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose 5-Deoxy-D-ribose->1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose Acetylation L_Psicofuranose_Enzymatic_Synthesis L-Rhamnose L-Rhamnose L-Rhamnulose L-Rhamnulose L-Rhamnose->L-Rhamnulose L-rhamnose isomerase 6-deoxy-L-psicose-1-phosphate 6-deoxy-L-psicose-1-phosphate L-Rhamnulose->6-deoxy-L-psicose-1-phosphate D-tagatose 3-epimerase & Fructose kinase 6-deoxy-L-psicose 6-deoxy-L-psicose 6-deoxy-L-psicose-1-phosphate->6-deoxy-L-psicose Acid phosphatase

References

Safety Operating Guide

Navigating the Disposal of beta-D-Gulofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While beta-D-Gulofuranose is a simple sugar and generally not considered hazardous, adherence to established disposal protocols is essential to maintain safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, based on general best practices for non-hazardous chemical waste.

Immediate Safety and Handling Information

Safety ParameterRecommendationRationale
Personal Protective Equipment (PPE) Wear standard laboratory attire, including safety glasses, a lab coat, and gloves.Prevents direct contact with skin and eyes.
Ingestion Do not ingest. If swallowed, rinse mouth with water and seek medical advice.Ingestion of any laboratory chemical is not advised.
Inhalation Avoid creating and inhaling dust.Fine powders can be irritating to the respiratory tract.
Skin and Eye Contact In case of contact, rinse the affected area thoroughly with water.Minimizes potential for irritation.
Spills For small spills, sweep up the solid material, avoiding dust generation, and place it in a designated container for disposal.Prevents contamination of the workspace.

Step-by-Step Disposal Protocol

The disposal of this compound, as a non-hazardous, water-soluble carbohydrate, can typically follow one of two primary pathways. The choice of method depends on local regulations and the quantity of the waste.

Experimental Protocol for Disposal:

  • Initial Assessment:

    • Confirm that the this compound waste is not contaminated with any hazardous materials.

    • Consult your institution's Environmental Health and Safety (EHS) department or equivalent safety officer to verify approved disposal methods for non-hazardous chemical waste.[1]

  • Method 1: Drain Disposal (for small quantities of aqueous solutions)

    • This method is suitable for small amounts of this compound that are already dissolved in water.

    • Ensure the solution's pH is between 5.5 and 9.5.[2]

    • Slowly pour the solution down the drain with a copious amount of running water (at least 20 parts water to 1 part solution).[3]

    • This method helps to prevent any potential impact on the aquatic environment by ensuring significant dilution.

  • Method 2: Solid Waste Disposal (for solid this compound)

    • For uncontaminated solid this compound, this is often the preferred method.

    • Securely package the solid waste in a clearly labeled, sealed container. The label should indicate the contents ("this compound, non-hazardous solid waste").

    • Dispose of the container in the regular laboratory trash, provided this is permitted by your local regulations and institutional policies.[4][5] Some institutions may require it to be placed directly in an outside dumpster.[5]

  • Contaminated Waste:

    • If the this compound is contaminated with a hazardous substance, it must be treated as hazardous waste.

    • The disposal protocol will be dictated by the nature of the contaminant.

    • Segregate the contaminated waste and follow your institution's specific procedures for hazardous waste disposal. This typically involves placing it in a designated hazardous waste container and arranging for pickup by the EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated consult_ehs Consult Environmental Health & Safety (EHS) for specific guidance. is_contaminated->consult_ehs Yes is_solid Is the waste solid or an aqueous solution? is_contaminated->is_solid No end End: Proper Disposal Complete consult_ehs->end solid_disposal Package in a sealed, labeled container. Dispose of in regular laboratory trash (pending local regulations). is_solid->solid_disposal Solid solution_disposal Check pH (must be 5.5-9.5). Dispose of down the drain with copious amounts of water. is_solid->solution_disposal Aqueous Solution solid_disposal->end solution_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: The information provided in this guide is intended for general guidance and is based on standard laboratory practices for non-hazardous chemicals. It is imperative to consult your institution's specific waste disposal policies and local regulations before proceeding. Always prioritize safety and environmental responsibility in all laboratory operations.

References

Essential Safety and Logistical Information for Handling beta-D-Gulofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of beta-D-Gulofuranose, including operational procedures and disposal plans. While this compound is a sugar and is not classified as a hazardous substance, it is crucial to handle it with care to minimize any potential risks.

Personal Protective Equipment (PPE)

The primary line of defense when handling any chemical is appropriate personal protective equipment. For this compound, the following PPE is recommended to prevent skin and eye contact and inhalation of dust particles.

PPE CategorySpecific RequirementsRationale
Hand Protection Nitrile glovesPrevents direct skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles.[1]
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Not generally required under normal use conditions with adequate ventilation. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.Avoid inhalation of dust.

Operational Plan

Adherence to a standardized operational plan ensures minimal exposure and safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use a chemical fume hood if there is a potential for dust generation or if heating the substance.[2]

Administrative Controls:

  • Avoid direct contact with the skin and eyes.

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in the laboratory.[4]

  • Wash hands thoroughly after handling.

  • Ensure all containers are properly labeled.

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Put on all required PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Weighing and Transfer:

    • If possible, handle in a fume hood or an enclosure to contain any dust.[2]

    • Carefully open the container to avoid creating airborne dust.

    • Use a spatula or other appropriate tool to transfer the desired amount of this compound to a clean, labeled container.

    • Minimize the creation of dust during transfer.

  • Dissolving:

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Stir gently until the solid is fully dissolved.

  • Post-Handling:

    • Securely close the container of this compound.

    • Clean the work area, including the balance and any surfaces that may have come into contact with the chemical.

    • Dispose of any contaminated materials, such as weigh boats or paper, in the appropriate waste container.

    • Remove PPE and wash hands thoroughly.

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance. As this compound is considered non-hazardous, the disposal procedures are straightforward.[5][6]

Solid Waste:

  • Collect solid this compound waste in a designated, labeled, and sealed container.

  • This container can typically be disposed of in the regular laboratory trash, but always follow your institution's specific guidelines for non-hazardous chemical waste.[5][6]

Liquid Waste (Aqueous Solutions):

  • Small quantities of aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water.

  • However, it is imperative to check with your institution's Environmental Health and Safety (EHS) office for specific regulations regarding the disposal of non-hazardous liquid waste.[5] Some institutions may require neutralization or collection for disposal.

Empty Containers:

  • Rinse empty containers thoroughly with a suitable solvent (e.g., water).

  • Deface or remove the label to indicate that the container is empty.

  • The clean, empty container can then be disposed of in the regular trash or recycled according to your facility's procedures.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Handling This compound check_dust Potential for dust generation? start->check_dust lab_coat Lab Coat start->lab_coat Always Required gloves Nitrile Gloves start->gloves Always Required safety_glasses Safety Glasses check_dust->safety_glasses No respirator Respirator (N95) check_dust->respirator Yes check_splash Potential for splash? goggles Chemical Goggles check_splash->goggles Yes safety_glasses->check_splash respirator->check_splash

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.